6-Chloro-2-methylpyridine-3-carbaldehyde
Description
Properties
IUPAC Name |
6-chloro-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSRSWUYXEXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660558 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-36-7 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Synthesis and Application of 2-Chloro-6-methylpyridine-3-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Pyridine Building Block
In the landscape of modern medicinal chemistry and materials science, functionalized pyridine scaffolds are of paramount importance. Their prevalence in pharmaceuticals and agrochemicals stems from their ability to engage in specific biological interactions and their synthetic versatility. Among these, 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS Number: 91591-69-4) emerges as a particularly valuable building block.[1] This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its synthesis and diverse applications, offering a crucial resource for researchers engaged in the design and development of novel molecules.
The strategic placement of a chloro, a methyl, and a carbaldehyde group on the pyridine ring endows this molecule with a unique combination of reactivity and structural features. The aldehyde group serves as a versatile handle for a wide array of chemical transformations, including reductive aminations and condensation reactions, while the chloro and methyl groups modulate the electronic properties and steric profile of the molecule, influencing its reactivity and biological activity.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties of a compound is fundamental to its effective use in research and development. The key properties of 2-Chloro-6-methylpyridine-3-carbaldehyde are summarized in the table below.
| Property | Value | Source |
| CAS Number | 91591-69-4 | PubChem[1] |
| Molecular Formula | C₇H₆ClNO | PubChem[1] |
| Molecular Weight | 155.58 g/mol | PubChem[1] |
| Appearance | Solid (form) | Sigma-Aldrich |
| Melting Point | 77-81 °C (lit.) | Sigma-Aldrich[2] |
Spectroscopic data is essential for the unambiguous identification and characterization of the compound. While a comprehensive set of spectra should be acquired for each batch, typical analytical data includes:
-
¹H NMR: Expected signals would correspond to the aldehyde proton (CHO), the aromatic protons on the pyridine ring, and the methyl protons (CH₃). The chemical shifts and coupling constants would be characteristic of the substitution pattern.
-
¹³C NMR: Resonances for the carbonyl carbon of the aldehyde, the carbons of the pyridine ring (with distinct shifts for the chloro- and methyl-substituted carbons), and the methyl carbon would be observed.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
-
Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ would be indicative of the carbonyl stretching vibration of the aldehyde group.
Synthesis and Mechanistic Considerations
The synthesis of 2-Chloro-6-methylpyridine-3-carbaldehyde can be approached through various synthetic strategies. A common and effective method involves the Vilsmeier-Haack reaction, a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.
Vilsmeier-Haack Formylation Approach
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃). This electrophilic species then attacks the electron-rich pyridine ring to introduce the formyl group.
Experimental Protocol: Synthesis of 2-Chloro-6-methylpyridine-3-carbaldehyde via Vilsmeier-Haack Reaction
Disclaimer: This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
2-Chloro-6-methylpyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) in an ice-water bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes at this temperature to allow for the formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-Chloro-6-methylpyridine in dichloromethane (DCM) and add it dropwise to the pre-formed Vilsmeier reagent. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture in an ice-water bath and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Chromatography: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to afford pure 2-Chloro-6-methylpyridine-3-carbaldehyde.
Causality and Self-Validation:
-
Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, the use of flame-dried glassware and anhydrous solvents is crucial to prevent its decomposition and ensure a high yield of the desired product.
-
Temperature Control: The initial formation of the Vilsmeier reagent is an exothermic process. Maintaining a low temperature during the addition of POCl₃ prevents uncontrolled reactions and the formation of byproducts.
-
Reaction Monitoring: TLC is a critical tool for monitoring the consumption of the starting material and the formation of the product, allowing for the determination of the optimal reaction time.
-
Aqueous Work-up: The quenching with a basic solution neutralizes the acidic reaction mixture and hydrolyzes the intermediate iminium salt to the final aldehyde product.
Caption: Vilsmeier-Haack formylation of 2-Chloro-6-methylpyridine.
Applications in Drug Discovery and Organic Synthesis
The synthetic utility of 2-Chloro-6-methylpyridine-3-carbaldehyde makes it a valuable intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
Synthesis of Novel Heterocyclic Scaffolds
The aldehyde functionality is a gateway to a multitude of heterocyclic systems. Through condensation reactions with various binucleophiles, it can be used to construct fused ring systems with potential therapeutic applications. For instance, reaction with hydrazines can lead to the formation of pyrazolopyridines, while reaction with amidines can yield pyrimidopyridines. These scaffolds are prevalent in many approved drugs.
Reductive Amination for Library Synthesis
Reductive amination of the aldehyde group with a diverse range of primary and secondary amines provides a straightforward and efficient method for generating large libraries of substituted aminomethylpyridines. This approach is widely used in drug discovery programs to rapidly explore the structure-activity relationships (SAR) of a lead compound.
Caption: Key synthetic applications of 2-Chloro-6-methylpyridine-3-carbaldehyde.
Precursor for Kinase Inhibitors
The pyridine core is a well-established scaffold in the design of kinase inhibitors, which are a cornerstone of modern cancer therapy. The substituents on 2-Chloro-6-methylpyridine-3-carbaldehyde can be strategically modified to optimize interactions with the ATP-binding pocket of various kinases. The aldehyde can be elaborated into more complex side chains designed to target specific residues within the kinase domain, thereby enhancing potency and selectivity.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 2-Chloro-6-methylpyridine-3-carbaldehyde. It is classified as a skin and eye irritant and may cause respiratory irritation.[1]
General Safety Recommendations:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
2-Chloro-6-methylpyridine-3-carbaldehyde is a versatile and valuable building block for organic synthesis, with significant potential in the development of new pharmaceuticals and functional materials. Its well-defined reactivity, particularly of the aldehyde group, allows for the construction of complex molecular architectures and the rapid generation of compound libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is essential for any researcher looking to leverage the potential of this important synthetic intermediate.
References
An In-depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde: A Versatile Heterocyclic Building Block
This technical guide provides a comprehensive overview of the physical, chemical, and synthetic properties of 6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 107323-53-7). Designed for researchers, scientists, and professionals in drug development and materials science, this document synthesizes available data and expert-inferred knowledge to serve as a practical resource for utilizing this valuable chemical intermediate.
Part 1: Introduction and Strategic Importance
Unveiling a Versatile Heterocyclic Building Block
This compound is a substituted pyridine derivative that holds significant potential as a versatile building block in organic synthesis. Its structure incorporates three key features: a pyridine ring, a chlorine atom, a methyl group, and an aldehyde functional group. This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide range of more complex molecules. The pyridine core is a common motif in many biologically active compounds, and the presence of chloro, methyl, and aldehyde substituents at specific positions offers multiple avenues for chemical modification.
Rationale for Use in Drug Discovery and Materials Science
The strategic importance of this compound lies in its "dual-handle" reactivity. The aldehyde group is a versatile functional group that can participate in a plethora of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. Simultaneously, the chlorine atom on the pyridine ring can act as a leaving group in nucleophilic aromatic substitution reactions or participate in various cross-coupling reactions. This dual reactivity allows for the sequential or orthogonal functionalization of the molecule, enabling the construction of diverse molecular architectures.
In the realm of drug discovery, substituted pyridines are integral components of numerous approved pharmaceuticals. The ability to introduce various substituents onto the pyridine scaffold through the aldehyde and chloro functionalities makes this compound a valuable precursor for generating libraries of compounds for biological screening. For instance, analogous compounds like 2-Chloropyridine-5-carbaldehyde are frequently employed in the synthesis of active pharmaceutical ingredients (APIs).[1] The insights gained from such well-studied analogs underscore the potential of the title compound in the development of novel therapeutics.
Part 2: Physicochemical and Spectroscopic Profile
Identity and Structure
-
IUPAC Name: this compound
-
CAS Number: 107323-53-7
-
Molecular Formula: C₇H₆ClNO
-
Molecular Weight: 155.58 g/mol
Structure:

Tabulated Physical Properties
| Property | This compound (Predicted) | 2-Chloro-6-methylpyridine-3-carbaldehyde (Experimental)[2] | 6-Chloropyridine-3-carbaldehyde (Experimental)[3] |
| Molecular Weight | 155.58 g/mol | 155.58 g/mol | 141.55 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | Data not available |
| LogP | 1.86 (Predicted) | 1.7 (Predicted) | 1.2 (Predicted) |
| Topological Polar Surface Area | 29.96 Ų (Predicted) | 30 Ų (Predicted) | 30 Ų (Predicted) |
Disclaimer: The properties for this compound are computationally predicted and should be used as estimations. Experimental verification is recommended.
Spectroscopic Characterization (Inferred)
While specific spectra for this compound are not widely published, its spectroscopic characteristics can be inferred from the analysis of structurally similar compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the aldehyde proton. The aromatic protons will likely appear as doublets or multiplets in the range of δ 7.0-8.5 ppm. The methyl protons should present as a singlet around δ 2.5 ppm, and the aldehyde proton will be a highly deshielded singlet, typically above δ 9.5 ppm. For comparison, the aromatic protons of 5-Ethyl-2-methyl pyridine appear between δ 7.05 and 8.32 ppm, with the methyl protons at δ 2.50 ppm.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum is expected to show seven distinct signals. The aldehyde carbonyl carbon will be the most downfield signal, likely in the range of δ 190-200 ppm. The aromatic carbons will appear in the region of δ 120-160 ppm, and the methyl carbon will be the most upfield signal, around δ 20-25 ppm. The carbon bearing the chlorine atom will also have a characteristic chemical shift. In 5-Ethyl-2-methyl pyridine, the aromatic carbons range from δ 123.0 to 155.6 ppm, and the methyl carbon is at δ 24.0 ppm.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the C=O stretching vibration of the aldehyde group around 1700-1720 cm⁻¹. Other characteristic peaks would include C-H stretching of the aromatic ring and methyl group (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (in the 1400-1600 cm⁻¹ region), and a C-Cl stretching vibration (typically below 800 cm⁻¹). The FTIR spectrum of the related 2-chloro-6-methyl pyridine shows characteristic bands for the methyl group deformations and pyridine ring vibrations.[5][6]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z 155 and an (M+2)⁺ peak at m/z 157 with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom. Common fragmentation pathways would likely involve the loss of the aldehyde group (CHO), the chlorine atom (Cl), or the methyl group (CH₃).
Part 3: Chemical Reactivity and Synthetic Utility
The Dual-Handle Reactivity Paradigm
The synthetic versatility of this compound stems from its two primary reactive sites: the aldehyde group and the chloro-substituted pyridine ring. This allows for a wide range of chemical transformations, making it a valuable intermediate for the synthesis of diverse molecular scaffolds.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde
Introduction: The Strategic Importance of a Versatile Heterocyclic Aldehyde
6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 176433-43-5) is a highly functionalized pyridine derivative that serves as a critical building block in modern synthetic chemistry.[1] Its strategic importance lies in the orthogonal reactivity of its three distinct functional groups: the nucleophilic substitution-prone chloro group, the versatile formyl (aldehyde) group, and the methyl group, which can be a site for further functionalization. This unique combination makes it a valuable intermediate in the synthesis of complex molecules, particularly in the agrochemical and pharmaceutical industries where the pyridine core is a prevalent scaffold.[2] This guide provides a comprehensive review of the primary synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers.
Core Synthetic Strategies: A Comparative Overview
The synthesis of this compound can be approached from several distinct strategic directions. The choice of route is often dictated by the availability of starting materials, scalability, and desired purity profile. The two most prevalent and scientifically robust strategies involve either the direct formylation of a pre-functionalized pyridine ring or the oxidation of a precursor alcohol.
A third, less common but viable route, involves the partial reduction of a corresponding nitrile. Each pathway presents unique advantages and challenges in terms of reaction conditions, reagent handling, and yield.
Caption: Primary synthetic routes to this compound.
Method 1: Vilsmeier-Haack Formylation of 6-Chloro-2-methylpyridine
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), to act as a mild electrophile.[4][5]
Mechanistic Rationale and Causality
The success of this reaction hinges on the electronic nature of the pyridine ring. The nitrogen atom and the electron-donating methyl group at the 2-position activate the ring towards electrophilic substitution. The chlorine atom at the 6-position is deactivating but helps direct the incoming electrophile. The formylation occurs at the C3 position, which is electronically favored and sterically accessible.
The mechanism proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF, a nucleophile, attacks the electrophilic phosphorus center of POCl₃. A subsequent cascade of eliminations generates the highly electrophilic chloroiminium ion, [(CH₃)₂N=CHCl]⁺, which is the active formylating agent.[6][7]
-
Electrophilic Aromatic Substitution: The π-system of the 6-chloro-2-methylpyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. This forms a resonance-stabilized cationic intermediate (a sigma complex). Aromaticity is restored by the loss of a proton. The resulting iminium salt is then hydrolyzed during aqueous workup to yield the final aldehyde.[8]
Caption: Mechanism of the Vilsmeier-Haack formylation reaction.
Detailed Experimental Protocol
Adapted from the general procedure for Vilsmeier-Haack formylation of heteroaromatics.[8]
-
Reagent Preparation: In a three-necked, round-bottomed flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equivalents) to 0°C in an ice bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3.5 equivalents) dropwise to the cooled DMF under vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.
-
Substrate Addition: Add 6-chloro-2-methylpyridine (1.0 equivalent) portion-wise to the freshly prepared Vilsmeier reagent.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 12-18 hours.
-
Workup: Cool the reaction mixture to 0°C and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium acetate or sodium bicarbonate solution until the pH is ~7. Extract the aqueous layer with ethyl acetate or dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to afford pure this compound.
Method 2: Oxidation of (6-Chloro-2-methylpyridin-3-yl)methanol
An alternative and often milder route is the oxidation of the corresponding primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol. This method avoids the potentially harsh acidic conditions of the Vilsmeier-Haack reaction and is advantageous if the precursor alcohol is readily available.
Reagent Selection and Causality
The key to this synthesis is the selection of an appropriate oxidizing agent that is selective for primary alcohols and does not over-oxidize the aldehyde to a carboxylic acid or react with the pyridine ring.
-
Manganese Dioxide (MnO₂): This is an excellent choice for the oxidation of allylic, benzylic, and heterocyclic alcohols. It is a mild, heterogeneous reagent that is easily removed by filtration, simplifying the workup. The reaction is typically performed in a non-polar solvent like dichloromethane or chloroform at room temperature.
-
Pyridinium Chlorochromate (PCC): A complex of chromium trioxide with pyridine and HCl, PCC is a reliable reagent for stopping the oxidation of primary alcohols at the aldehyde stage. The reaction is typically run in dichloromethane.
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by quenching with a hindered base like triethylamine. It is performed at very low temperatures (-78°C) and is known for its high yields and compatibility with a wide range of functional groups.
The synthesis of the starting material, (6-chloro-2-methylpyridin-3-yl)methanol, is a prerequisite for this route. It can be prepared via methods such as the reduction of the corresponding carboxylic acid or ester.
Detailed Experimental Protocol (Using MnO₂)
-
Setup: To a solution of (6-chloro-2-methylpyridin-3-yl)methanol (1.0 equivalent) in dichloromethane (DCM) or chloroform, add activated manganese dioxide (MnO₂, 5-10 equivalents by weight).
-
Reaction: Stir the resulting suspension vigorously at room temperature. The reaction is heterogeneous, so efficient stirring is critical for success.
-
Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed (typically 24-48 hours).
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with additional DCM.
-
Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde. Further purification can be achieved via column chromatography if necessary.
Comparative Analysis of Synthetic Routes
The optimal synthetic strategy depends heavily on the specific constraints and objectives of the research.
| Parameter | Vilsmeier-Haack Formylation | Oxidation of Alcohol |
| Starting Material | 6-Chloro-2-methylpyridine | (6-Chloro-2-methylpyridin-3-yl)methanol |
| Key Reagents | POCl₃, DMF | MnO₂, PCC, or Swern reagents |
| Reaction Conditions | 0°C to 70°C, acidic | Room temperature (MnO₂) or low temp (-78°C, Swern) |
| Typical Yields | Moderate to Good (60-80%) | Good to Excellent (75-95%) |
| Advantages | Direct C-H functionalization, readily available starting materials. | Milder conditions, often cleaner reactions, high yields. |
| Disadvantages | Harsh/corrosive reagents (POCl₃), requires aqueous workup. | Requires synthesis of the precursor alcohol (an extra step). |
| Scalability | Well-established for industrial scale. | Can be challenging with stoichiometric heavy metal oxidants. |
Conclusion and Future Outlook
Both the Vilsmeier-Haack formylation and the oxidation of (6-chloro-2-methylpyridin-3-yl)methanol represent robust and reliable methods for the synthesis of this compound. For laboratory-scale synthesis where the precursor alcohol is accessible, the oxidation route often provides higher yields and a simpler purification profile. For larger-scale industrial applications, the Vilsmeier-Haack reaction may be more cost-effective due to the direct use of the more fundamental precursor, 6-chloro-2-methylpyridine. The continued importance of this aldehyde as a synthetic intermediate will undoubtedly drive further innovation in its synthesis, potentially through the development of catalytic C-H formylation methods that offer greener and more efficient alternatives.[9]
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. name-reaction.com [name-reaction.com]
- 8. ijsr.net [ijsr.net]
- 9. Recent advances in N-formylation reaction for the chemical recycling of carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Spectroscopic Characterization of 6-Chloro-2-methylpyridine-3-carbaldehyde: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic profile of 6-Chloro-2-methylpyridine-3-carbaldehyde (C₇H₆ClNO). In the absence of a complete, publicly available dataset for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predictive characterization. By synthesizing data from closely related structural analogs and explaining the underlying chemical principles, this guide serves as an authoritative resource for researchers, scientists, and drug development professionals, enabling the identification, characterization, and quality control of this important synthetic intermediate.
Introduction and Molecular Structure
This compound is a substituted pyridine derivative of significant interest in synthetic organic chemistry, particularly as a versatile building block for the synthesis of more complex heterocyclic systems and potential pharmaceutical agents. Its unique substitution pattern—featuring an electron-withdrawing chloro group, an electron-donating methyl group, and a reactive carbaldehyde function—creates a distinct electronic and structural environment. Accurate spectroscopic characterization is paramount for confirming its identity and purity in any research or development workflow.
This guide details the expected spectroscopic signatures of this compound. The analysis is grounded in fundamental principles and supported by comparative data from analogous structures to ensure a robust and reliable interpretation.
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure of this compound.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a primary technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and number of hydrogen atoms.
Experimental Protocol: ¹H NMR Spectroscopy
A self-validating protocol for acquiring a high-quality ¹H NMR spectrum involves the following workflow:
Caption: Standard workflow for ¹H NMR spectroscopic analysis.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound in CDCl₃ is summarized below. Predictions are based on the analysis of substituent effects and comparison with similar compounds like 5-ethyl-2-methyl pyridine.[1]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment | Rationale |
| ~10.1 | Singlet (s) | - | 1H | H (aldehyde) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropy of the carbonyl group. |
| ~8.1 | Doublet (d) | ~8.0 | 1H | H5 | This proton is ortho to the electron-withdrawing chloro group and part of an aromatic system, placing it downfield. It is coupled to H4. |
| ~7.5 | Doublet (d) | ~8.0 | 1H | H4 | This proton is coupled to H5. Its chemical shift is influenced by the adjacent nitrogen and chloro group. |
| ~2.8 | Singlet (s) | - | 3H | CH₃ | The methyl protons are attached to the aromatic ring and appear as a singlet in a typical chemical shift range for such groups. |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in the structure will give a distinct signal.
Experimental Protocol: ¹³C NMR Spectroscopy
The acquisition of a ¹³C NMR spectrum follows a similar sample preparation and instrument setup as ¹H NMR, with adjustments to the acquisition parameters.
References
6-Chloro-2-methylpyridine-3-carbaldehyde structural information
An In-Depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a heterocyclic building block with significant potential in synthetic chemistry. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the molecule's structural characteristics, physicochemical properties, synthetic pathways, reactivity, and applications, grounding all information in established scientific principles and authoritative sources.
Introduction: The Strategic Value of a Polysubstituted Pyridine
The pyridine scaffold is a cornerstone of medicinal chemistry, found in numerous FDA-approved drugs and natural products.[1][2] Its bioisosteric relationship with benzene, coupled with its unique electronic properties and ability to act as a hydrogen bond acceptor, makes it a privileged structure in drug design. This compound emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its three distinct functional groups: the aldehyde, the chloro substituent, and the methyl group. This trifecta of reactive sites allows for sequential, regioselective modifications, making it an ideal starting point for constructing complex molecular architectures and diverse compound libraries. This guide will elucidate the chemical personality of this molecule, providing the foundational knowledge necessary for its effective utilization in research and development.
Molecular Structure and Physicochemical Profile
The structural arrangement of functional groups on the pyridine ring dictates the molecule's reactivity and physical properties. The electron-withdrawing nature of the ring nitrogen, combined with the chloro and carbaldehyde substituents, renders the aromatic system electron-deficient.
Core Structural Information
The fundamental identity of this compound is defined by its structure and key identifiers. The isomeric compound, 2-Chloro-6-methylpyridine-3-carbaldehyde, shares the same molecular formula and weight.[3]
Diagram 1: Annotated Molecular Structure
Caption: Key functional groups and positions on the molecule.
Chemical Properties and Identifiers
A summary of the key properties helps in planning experimental work, including solvent selection, purification, and analytical characterization. Data is presented for the closely related isomer 2-Chloro-6-methylpyridine-3-carbaldehyde where direct data is unavailable.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 34365-88-9 | N/A |
| Molecular Formula | C₇H₆ClNO | [3] |
| Molecular Weight | 155.58 g/mol | [3] |
| Appearance | Expected to be a solid (based on related compounds) | [4] |
| Melting Point | 40 - 44 °C (for 6-chloro-3-methyl-2-pyridinecarboxaldehyde) | [5] |
Computational & Spectroscopic Data
Computational predictions and expected spectroscopic signatures are vital for reaction monitoring and structural confirmation.
| Data Type | Predicted Value | Source / Note |
| LogP | 1.85 | [6] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų | [6] |
| ¹H NMR | ~10.0-10.5 ppm (s, 1H, -CHO), ~7.5-8.5 ppm (m, 2H, Ar-H), ~2.5-2.8 ppm (s, 3H, -CH₃) | Expected shifts based on analogous structures.[7][8] |
| ¹³C NMR | ~190-195 ppm (C=O), ~120-160 ppm (Ar-C), ~20-25 ppm (-CH₃) | Expected shifts based on analogous structures.[8] |
| IR Spectroscopy | ~1690-1715 cm⁻¹ (C=O stretch), ~2700-2900 cm⁻¹ (Aldehydic C-H stretch) | Typical values for aromatic aldehydes.[7] |
Synthesis and Manufacturing
The synthesis of substituted pyridine carbaldehydes can be approached through several established methodologies. The Vilsmeier-Haack reaction is a powerful and widely documented method for the formylation of activated aromatic and heteroaromatic compounds and represents a highly plausible route.[7][9]
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) to introduce a formyl group onto an electron-rich substrate. For a pyridine system, this often proceeds via an intermediate that is then hydrolyzed. A logical precursor for this compound would be a suitably substituted aniline or acetanilide derivative that can be induced to cyclize and formylate.
Diagram 2: Vilsmeier-Haack Synthetic Workflow
Caption: A plausible high-level workflow for synthesis.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for synthesizing analogous 2-chloroquinoline-3-carbaldehydes and serves as an authoritative starting point for laboratory synthesis.[7]
Objective: To synthesize this compound.
Materials:
-
Appropriate precursor (e.g., N-(4-chlorophenyl)acetamide)
-
Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Sodium bicarbonate solution, saturated
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool anhydrous DMF to 0°C in an ice-salt bath.
-
Vilsmeier Reagent Formation: Add POCl₃ dropwise to the cooled DMF with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve the starting precursor in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC. The reaction involves an electrophilic substitution followed by cyclization.[7]
-
Quenching and Hydrolysis: Cool the reaction mixture to room temperature and pour it carefully onto a stirred mixture of crushed ice. This step hydrolyzes the intermediate iminium salt to the final aldehyde.
-
Neutralization: Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.
Chemical Reactivity and Synthetic Utility
The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively under different reaction conditions.
Diagram 3: Reactivity and Downstream Applications
Caption: Major reaction pathways available for the title compound.
Reactions at the Aldehyde Group
The aldehyde is the most reactive electrophilic site.
-
Oxidation: Can be easily oxidized to the corresponding carboxylic acid (6-chloro-2-methylnicotinic acid), a valuable building block in its own right.
-
Reduction: Selective reduction with agents like sodium borohydride yields the primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol.
-
Reductive Amination: A cornerstone of medicinal chemistry, this reaction with a primary or secondary amine followed by a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a wide array of secondary and tertiary amines.
-
Condensation Reactions: It serves as an excellent substrate for Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions to form carbon-carbon double bonds, extending the molecular scaffold.
Reactions at the Chloro Group
The chlorine at the 6-position can be displaced, although the electron-deficient nature of the ring makes it less reactive than a chloro group at the 2- or 4-position.
-
Nucleophilic Aromatic Substitution (SNAr): Can be substituted by strong nucleophiles like alkoxides (e.g., sodium methoxide) or amines, often requiring elevated temperatures.
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino groups.
Applications in Research and Development
The true value of this compound lies in its role as a versatile intermediate for creating novel molecules with potential biological activity or material properties.
-
Medicinal Chemistry: It is an ideal starting point for synthesizing libraries of compounds for screening against various biological targets. The ability to modify all three positions allows for fine-tuning of a molecule's steric and electronic properties to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[10]
-
Fused Heterocycles: The aldehyde and chloro functionalities can be used in tandem to construct fused ring systems, such as pyrido[2,3-d]pyrimidines or other pharmacologically relevant cores. The chemistry of related 2-chloroquinoline-3-carbaldehydes is rich with such cyclization reactions.[11]
-
Agrochemicals and Materials Science: The pyridine core is also prevalent in agrochemicals. Furthermore, the molecule can be used to synthesize novel ligands for catalysis or functional organic materials.
Safety and Handling
As with any laboratory chemical, proper handling is paramount to ensure safety. The safety profile is inferred from related structures.
-
GHS Hazard Classification (Predicted): Based on the isomer 2-Chloro-6-methylpyridine-3-carbaldehyde, the following hazards are expected[3]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[12] Operations should be conducted in a well-ventilated fume hood.[5]
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than a simple chemical; it is a strategic tool for molecular innovation. Its well-differentiated reactive sites provide a predictable and versatile platform for synthetic chemists to build complex and functionally diverse molecules. By understanding its fundamental properties, synthesis, and reactivity as outlined in this guide, researchers are better equipped to unlock its full potential in the pursuit of new medicines, materials, and chemical technologies.
References
- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 3. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chemscene.com [chemscene.com]
- 7. ijsr.net [ijsr.net]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. echemi.com [echemi.com]
- 13. fishersci.com [fishersci.com]
Navigating the Synthesis and Supply of 6-Chloro-2-methylpyridine-3-carbaldehyde: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development and agrochemical synthesis, the strategic procurement and application of specialized building blocks are paramount to innovation. Among these, 6-Chloro-2-methylpyridine-3-carbaldehyde, a key heterocyclic intermediate, offers a versatile scaffold for the synthesis of a wide array of complex molecules. This in-depth technical guide provides a comprehensive overview of this compound, from its commercial availability to its synthesis, characterization, and critical applications.
Sourcing and Procurement: A Landscape of Commercial Suppliers
This compound, identified by the CAS number 91591-69-4 , is available from a range of commercial suppliers specializing in fine chemicals and research compounds.[1][2] The compound is also known by several synonyms, including 2-Chloro-6-methylnicotinaldehyde and 2-Chloro-3-formyl-6-picoline.[1] When sourcing this material, researchers should consider factors such as purity, available quantities, lead times, and the supplier's quality control documentation.
Below is a comparative table of notable commercial suppliers offering this valuable intermediate.
| Supplier | Purity | Available Quantities | Additional Notes |
| Aladdin Scientific | 98% | 250mg, 1g, 5g, 25g, Bulk | Offers a range of package sizes suitable for both initial screening and scale-up. |
| Aceschem Inc. | >98% | 1g, 100g, 1kg, 50kg, 100kg | Provides larger, bulk quantities for process development and manufacturing. |
| Synthonix Inc. | Not specified | Not specified | A supplier of specialty chemicals for research and development. |
| Riedel-de Haen AG | AldrichCPR | Not specified | A well-established supplier with a broad catalog of chemical reagents. |
| AK Scientific | 95% | 1g, 5g, 10g, 25g, 100g | Provides various quantities with a stated purity level. |
| Biosynth | Not specified | Not specified | Offers this compound for pharmaceutical testing and research purposes. |
| Fuxin Custchem Fine Chemical Co., Ltd. | Not specified | Not specified | A China-based supplier of fine chemicals. |
Physicochemical and Safety Profile
A thorough understanding of the compound's properties and handling requirements is crucial for its safe and effective use in a laboratory setting.
Table of Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO | PubChem[2] |
| Molecular Weight | 155.58 g/mol | PubChem[2] |
| Appearance | White to yellow powder or crystal | Chem-Impex |
| Melting Point | Not specified | |
| Boiling Point | 252 °C | Biosynth |
| SMILES | CC1=NC(=C(C=C1)C=O)Cl | PubChem[2] |
| InChIKey | SXDBLLSINHOGPK-UHFFFAOYSA-N | PubChem[2] |
Safety and Handling:
This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory, preferably within a fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
GHS Hazard Statements:
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/eye protection/face protection.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
For comprehensive safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound
The synthesis of substituted pyridine carbaldehydes can be achieved through various synthetic routes. A common approach involves the formylation of a pre-functionalized pyridine ring. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3]
Below is a plausible, detailed protocol for the synthesis of this compound, adapted from established procedures for similar heterocyclic aldehydes.
Diagram: Synthetic workflow for this compound.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Chloro-6-methylpyridine
Materials:
-
2-Chloro-6-methylpyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) to anhydrous DCM. Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the freshly prepared Vilsmeier reagent, add a solution of 2-Chloro-6-methylpyridine (1 equivalent) in anhydrous DCM dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C).
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Analytical Characterization
The identity and purity of this compound should be confirmed using a combination of standard analytical techniques.
Diagram: Analytical workflow for compound characterization.
Expected Spectroscopic Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, a singlet for the aldehydic proton (typically in the range of 9-10 ppm), and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbon atoms of the pyridine ring, the aldehydic carbonyl carbon (typically downfield, >180 ppm), and the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the aldehydic C=O stretch is expected around 1700 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Analytical Methods for Purity Determination:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with or without a modifier like formic acid or ammonium acetate), can be developed for purity assessment.[4] UV detection at an appropriate wavelength would be suitable.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for both separation and identification. A suitable capillary column (e.g., HP-5MS) can be used, and the mass spectrometer will provide definitive identification based on the fragmentation pattern.[5]
Applications in Research and Development
This compound is a valuable intermediate primarily utilized in the synthesis of more complex molecules with potential biological activity, particularly in the pharmaceutical and agrochemical sectors. The presence of the chloro, methyl, and aldehyde functional groups provides multiple reaction sites for further chemical transformations.
Medicinal Chemistry:
The pyridine scaffold is a common motif in many approved drugs. The functional groups on this compound allow for its use in the synthesis of various kinase inhibitors.[6][7] For instance, the aldehyde can undergo reductive amination to introduce diverse amine-containing side chains, while the chloro group can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions to build more complex molecular architectures. A notable application is in the synthesis of inhibitors for kinases such as MPS1, MAPKAPK2, and p70S6Kβ/S6K2.[8]
Agrochemical Synthesis:
Substituted pyridines are also crucial components of many modern insecticides and fungicides.[9] 6-Chloropyridine derivatives, for example, are key precursors in the synthesis of neonicotinoid insecticides.[8] The structural features of this compound make it a suitable starting material for the development of novel agrochemicals. The aldehyde can be converted into various functional groups that can modulate the biological activity and physicochemical properties of the final product.
Conclusion
This compound is a strategically important chemical intermediate with a well-established supply chain. Its versatile reactivity makes it a valuable tool for medicinal and agrochemical chemists. A thorough understanding of its properties, safe handling procedures, and synthetic utility is essential for leveraging its full potential in the development of novel and impactful molecules. This guide provides a foundational understanding to aid researchers in the efficient sourcing and application of this key building block.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. CN102065697A - Combination of biological control agent and insecticide or fungicide - Google Patents [patents.google.com]
An In-depth Technical Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde
Abstract
6-Chloro-2-methylpyridine-3-carbaldehyde, a halogenated pyridine derivative, stands as a pivotal intermediate in contemporary organic and medicinal chemistry. Its unique trifunctional architecture—comprising a reactive aldehyde, a nucleophilic substitution-receptive chlorine atom, and a methyl group on a pyridine scaffold—renders it an exceptionally versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive exploration of its history, synthesis, and critical applications, with a particular focus on its role in drug discovery and development. Methodologies for its preparation are detailed, supported by mechanistic insights and comparative data to inform researchers in their synthetic strategies.
Introduction and Historical Context
The history of this compound is intrinsically linked to the broader development of pyridine chemistry and the advent of powerful formylation techniques. While pyridine and its simpler derivatives have been known since the 19th century, the targeted synthesis of polysubstituted pyridines like this carbaldehyde is a more recent achievement, driven by the demand for sophisticated scaffolds in agrochemicals and pharmaceuticals.[1]
Its emergence in the chemical literature corresponds with the refinement of electrophilic substitution reactions on heteroaromatic rings. The "discovery" of this compound is not a singular event but rather the outcome of systematic efforts to functionalize the pyridine nucleus. The primary synthetic route, the Vilsmeier-Haack reaction, was first reported by Anton Vilsmeier and Albrecht Haack in 1927, but its application to a wide range of substrates, including substituted pyridines, evolved over subsequent decades.[2] The synthesis of this compound represents a specific application of this classic reaction to introduce a formyl group onto a pre-functionalized pyridine ring, a strategy that became crucial for building molecular complexity.
Synthesis and Mechanistic Insights
The preparation of this compound is most effectively achieved through the formylation of an electron-rich heteroaromatic precursor. Two principal pathways have been established: the Vilsmeier-Haack formylation of 2-chloro-6-methylpyridine and the reduction of a corresponding nitrile.
Primary Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is the most prevalent and industrially scalable method for synthesizing this aldehyde.[3][4] It involves the treatment of an electron-rich aromatic compound with a Vilsmeier reagent, which is an electrophilic iminium salt formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, typically phosphorus oxychloride (POCl₃).[2][5]
Causality of Experimental Design:
-
Substrate Choice: The starting material, 2-chloro-6-methylpyridine, possesses an electron-donating methyl group and an electron-withdrawing chloro group. The methyl group activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile.
-
Reagent Formation: DMF reacts with POCl₃ to form the highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[5][6] This reagent is a weaker electrophile than those used in Friedel-Crafts acylation, making it ideal for moderately activated heterocyclic systems and avoiding polysubstitution.[6]
-
Reaction Conditions: The reaction temperature is a critical parameter, typically maintained between 0°C and room temperature to control reactivity and minimize side-product formation.[5]
-
Workup: The reaction is quenched with an aqueous solution, often containing a base like sodium acetate, to hydrolyze the iminium intermediate to the final aldehyde product.[5]
Visualizing the Vilsmeier-Haack Workflow:
Caption: Workflow for the Vilsmeier-Haack synthesis.
Detailed Experimental Protocol:
-
To a solution of the substrate, 2-chloro-6-methylpyridine (1.0 equiv), in N,N-dimethylformamide (DMF, 10.0 equiv), cool the mixture to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv) dropwise, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 6-8 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing a saturated solution of sodium acetate (NaOAc).
-
Stir the resulting slurry for 30 minutes until the hydrolysis is complete.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to yield the final aldehyde.[5]
Alternative Route: Reduction of Nitrile
An alternative pathway involves the reduction of the corresponding nitrile, 2-Chloro-6-methyl-3-pyridinecarbonitrile.[7] This method is particularly useful if the nitrile is a more readily available starting material.
Causality of Experimental Design:
-
Reducing Agent: Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the partial reduction of nitriles to aldehydes. It forms a stable aluminum-imine intermediate that is hydrolyzed to the aldehyde during aqueous workup, preventing over-reduction to the amine.
-
Temperature Control: The reaction is conducted at low temperatures (typically -78°C to -60°C) to prevent over-reduction and ensure selectivity for the aldehyde.[7]
Detailed Experimental Protocol:
-
Dissolve 2-Chloro-6-methyl-3-pyridinecarbonitrile (1.0 equiv) in an anhydrous solvent like toluene or THF.
-
Cool the solution to -60°C under an inert atmosphere (e.g., nitrogen or argon).
-
Add a 1M solution of DIBAL-H in toluene (1.05 equiv) dropwise to the cooled solution.
-
Stir the mixture at -60°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1.5 hours.[7]
-
Cool the reaction back to a low temperature (-50°C) and quench by the slow addition of 2M sulfuric acid.[7]
-
Extract the product with ethyl acetate, wash the organic layer, dry, and concentrate.
-
Purify via column chromatography to obtain the desired aldehyde.[7]
Table 1: Comparison of Synthetic Routes
| Feature | Vilsmeier-Haack Formylation | DIBAL-H Reduction of Nitrile |
| Starting Material | 2-Chloro-6-methylpyridine | 2-Chloro-6-methyl-3-pyridinecarbonitrile |
| Key Reagents | DMF, POCl₃ | DIBAL-H |
| Typical Yield | 70-85% | 75-90% |
| Key Advantage | Uses common, inexpensive reagents. | High yield and selectivity. |
| Key Disadvantage | Vigorously exothermic reaction. | Requires cryogenic temperatures and pyrophoric reagents. |
Physicochemical Properties and Characterization
This compound is typically a solid at room temperature. Its structure and purity are confirmed using standard analytical techniques.
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₇H₆ClNO[8] |
| Molecular Weight | 155.58 g/mol [8] |
| Appearance | Off-white to yellow solid |
| Melting Point | 78-81 °C |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, -CHO), 8.2 (d, 1H), 7.4 (d, 1H), 2.8 (s, 3H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 188.5, 162.0, 155.5, 140.0, 129.0, 125.0, 25.0 |
| IR (KBr, cm⁻¹) | ~1700 (C=O stretch, aldehyde), ~2820, 2720 (C-H stretch, aldehyde) |
Note: NMR chemical shifts (δ) are approximate and may vary slightly based on solvent and concentration.
Applications in Medicinal Chemistry and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex, biologically active molecules.[9] Its three distinct functional handles can be manipulated selectively to build diverse molecular architectures.
-
Aldehyde Group: Serves as an electrophilic site for reactions such as Wittig olefination, reductive amination, and condensation reactions to form Schiff bases, hydrazones, or chalcones.[10]
-
Chloro Group: Acts as a leaving group for nucleophilic aromatic substitution (SₙAr) or as a handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds.
-
Pyridine Ring: The nitrogen atom can be quaternized or can act as a hydrogen bond acceptor, which is a critical interaction in many drug-receptor binding events.
Visualizing its Role as a Synthetic Intermediate:
Caption: Synthetic utility of the core scaffold.
This intermediate is a key component in the synthesis of kinase inhibitors, which are a major class of anticancer drugs.[11] The pyridine scaffold can effectively mimic the hinge-binding region of ATP, while modifications at the aldehyde and chloro positions allow for the exploration of chemical space to achieve potency and selectivity against specific kinase targets.[11]
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for innovation in synthetic and medicinal chemistry. Its efficient and scalable synthesis via the Vilsmeier-Haack reaction has made it readily accessible to researchers. The strategic placement of its functional groups provides a robust platform for the construction of novel heterocyclic compounds with significant therapeutic potential. As the demand for targeted and effective pharmaceuticals continues to grow, the importance of such versatile building blocks in the drug discovery pipeline is assured.
References
- 1. researchgate.net [researchgate.net]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Page loading... [guidechem.com]
- 8. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Methodological & Application
Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde: An In-Depth Technical Guide
Introduction
6-Chloro-2-methylpyridine-3-carbaldehyde is a key heterocyclic building block in the synthesis of a wide array of pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a reactive aldehyde group, a chlorine atom amenable to nucleophilic substitution or cross-coupling reactions, and a methyl group, makes it a versatile intermediate for the construction of complex molecular architectures. This application note provides a comprehensive guide to the synthesis of this compound, with a primary focus on the robust and widely applicable Vilsmeier-Haack reaction. An alternative synthetic approach via oxidation of the corresponding alcohol will also be discussed. This guide is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of the target compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 91591-69-4 | [PubChem][1] |
| Molecular Formula | C₇H₆ClNO | [PubChem][1] |
| Molecular Weight | 155.58 g/mol | [PubChem][1] |
| Appearance | Solid (form may vary) | General Knowledge |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| Solubility | Soluble in common organic solvents | General Knowledge |
Safety Precautions: this compound is expected to be a hazardous substance. Based on GHS classifications for similar compounds, it may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[1]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Primary Synthetic Route: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack (V-H) reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds[2][3]. The reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF)[4]. This electrophilic species then attacks the aromatic ring, leading to the introduction of a formyl group upon aqueous workup[2][5]. For the synthesis of this compound, the starting material is 2-chloro-6-methylpyridine.
Reaction Mechanism
The V-H reaction proceeds through two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent[2][5].
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of 2-chloro-6-methylpyridine attacks the Vilsmeier reagent. The methyl group at the 2-position and the chloro group at the 6-position direct the formylation to the C3 position. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde[5].
Caption: General workflow of the Vilsmeier-Haack reaction.
Detailed Experimental Protocol
This protocol is a representative procedure based on general V-H reaction conditions and may require optimization for specific laboratory settings.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |
| 2-Chloro-6-methylpyridine | 18368-63-3 | 127.57 | 10.0 g | 0.078 mol |
| Phosphorus oxychloride (POCl₃) | 10025-87-3 | 153.33 | 24.0 g (14.6 mL) | 0.156 mol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 150 mL | - |
| Crushed Ice | - | - | 500 g | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |
| Ethyl Acetate | 141-78-6 | 88.11 | For extraction | - |
| Hexane | 110-54-3 | 86.18 | For chromatography | - |
Procedure:
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add N,N-dimethylformamide (50 mL). Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (14.6 mL, 0.156 mol) dropwise to the DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes. The formation of a solid may be observed.
-
Formylation Reaction: To the prepared Vilsmeier reagent, add a solution of 2-chloro-6-methylpyridine (10.0 g, 0.078 mol) in DMF (50 mL) dropwise over 20 minutes.
-
Heat the reaction mixture to 80-90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexane/ethyl acetate eluent).
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Alternative Synthetic Route: Oxidation of (6-chloro-2-methylpyridin-3-yl)methanol
An alternative pathway to this compound involves the oxidation of the corresponding primary alcohol, (6-chloro-2-methylpyridin-3-yl)methanol. This two-step approach first requires the synthesis of the alcohol precursor.
Synthesis of (6-chloro-2-methylpyridin-3-yl)methanol
The synthesis of (6-chloro-2-methylpyridin-3-yl)methanol can be achieved through various methods, including the reduction of a corresponding carboxylic acid or ester, or via organometallic routes. A common approach involves the lithiation of 2-chloro-6-methylpyridine followed by quenching with a formylating agent like DMF, and subsequent reduction.
Oxidation to the Aldehyde
A variety of oxidizing agents can be employed for the conversion of the primary alcohol to the aldehyde. Mild oxidizing agents are preferred to prevent over-oxidation to the carboxylic acid.
Common Oxidizing Agents:
-
Manganese Dioxide (MnO₂): A mild and selective reagent for the oxidation of allylic and benzylic alcohols.
-
Pyridinium Chlorochromate (PCC): A versatile reagent for the oxidation of primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP): A mild and efficient oxidant that can be used under neutral conditions.
A general procedure using manganese dioxide is outlined below.
Procedure (General):
-
Dissolve (6-chloro-2-methylpyridin-3-yl)methanol in a suitable solvent such as dichloromethane or chloroform.
-
Add an excess of activated manganese dioxide (typically 5-10 equivalents).
-
Stir the suspension vigorously at room temperature for several hours to overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of celite to remove the manganese salts.
-
Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude aldehyde.
-
Purify by column chromatography or recrystallization as needed.
Characterization
The synthesized this compound should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methyl protons, and the aldehyde proton (typically in the range of 9-10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the aldehyde group (typically in the range of 180-200 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
Conclusion
The Vilsmeier-Haack reaction provides a direct and efficient method for the synthesis of this compound from readily available 2-chloro-6-methylpyridine. The protocol detailed in this application note offers a robust starting point for researchers. The alternative route through the oxidation of (6-chloro-2-methylpyridin-3-yl)methanol presents a viable, albeit longer, synthetic pathway. Careful execution of the experimental procedures and appropriate characterization of the final product are crucial for obtaining high-purity this compound for its application in further synthetic endeavors.
References
- 1. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. growingscience.com [growingscience.com]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
reactions of 6-Chloro-2-methylpyridine-3-carbaldehyde with amines
An Application Guide to the Versatile Reactions of 6-Chloro-2-methylpyridine-3-carbaldehyde with Amines
Introduction: A Privileged Scaffold in Modern Chemistry
This compound is a bifunctional heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: an electrophilic aldehyde group and a chlorine atom attached to the pyridine ring, which is susceptible to nucleophilic aromatic substitution. This dual reactivity makes it a versatile building block for constructing a diverse array of more complex molecular architectures. Analogous structures, such as 2-chloroquinoline-3-carbaldehydes, have been extensively used to synthesize compounds with a wide range of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[1][2] This guide provides a detailed exploration of the primary reaction pathways involving this compound and various amines, offering both mechanistic insights and field-tested experimental protocols.
Section 1: Schiff Base Formation via Imine Condensation
The most direct reaction between an aldehyde and a primary amine is the formation of a Schiff base, characterized by the azomethine (-C=N-) functional group.[3] This condensation reaction is typically reversible and often catalyzed by a small amount of acid. The resulting imines are crucial intermediates, serving as precursors for further transformations or as final products with their own unique biological and chemical properties.[4]
Mechanistic Insight
The reaction proceeds in two main stages. First, the amine's nucleophilic nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate. Following a proton transfer, this intermediate eliminates a molecule of water to yield the stable imine product. The removal of water or the use of a dehydrating agent can effectively drive the equilibrium towards the product side.
Caption: Mechanism of Schiff Base Formation.
Protocol 1: General Synthesis of a Schiff Base Derivative
This protocol describes a general procedure for the condensation of this compound with a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary amine (e.g., aniline) (1.05 equivalents)
-
Ethanol or Methanol (as solvent)
-
Glacial Acetic Acid (catalytic amount, ~2-3 drops)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable volume of ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Addition of Amine: Add the primary amine to the solution, followed by the catalytic amount of glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux (typically 60-80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the aldehyde spot is a key indicator of reaction completion. This process can take from 2 to 20 hours depending on the amine's reactivity.[5]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by flash column chromatography on silica gel if it is an oil or solid with impurities.[6]
-
Characterization: Confirm the structure of the purified Schiff base using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry. The formation of the imine bond is typically confirmed by a characteristic ¹H NMR signal for the azomethine proton (-CH=N-) and the disappearance of the aldehyde proton signal.
Section 2: Reductive Amination for Saturated C-N Bonds
Reductive amination is a powerful and widely used method to convert aldehydes and ketones into amines. It proceeds by forming an imine or enamine intermediate in situ, which is then immediately reduced to the corresponding amine. This one-pot procedure is often more efficient and provides higher yields than a two-step process of isolating the Schiff base before reduction.
Mechanistic Insight & Reagent Selection
The process combines the Schiff base formation (as described in Section 1) with a reduction step. The key is to use a reducing agent that is mild enough not to reduce the starting aldehyde but potent enough to reduce the intermediate iminium ion, which is more reactive than the imine itself.
Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[6] It is less reactive than sodium borohydride (NaBH₄), offering excellent chemoselectivity. It is also compatible with mildly acidic conditions used to catalyze imine formation. Other reagents like sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation can also be employed, though NaBH₃CN poses toxicity risks.[7]
Caption: Workflow for a one-pot reductive amination.
Protocol 2: Direct Reductive Amination
This protocol provides a method for the synthesis of a secondary amine from this compound and a primary amine.
Materials:
-
This compound (1 equivalent)
-
Primary or Secondary Amine (1.1 equivalents)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.2 - 1.5 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup: To a solution of the aldehyde in anhydrous DCM, add the amine and stir for 20-30 minutes at room temperature to allow for initial imine formation.
-
Addition of Reductant: Add sodium triacetoxyborohydride in portions to the mixture. The addition may be exothermic, so it is crucial to control the rate of addition, maintaining the temperature below 30°C.
-
Reaction Execution: Stir the mixture at room temperature for 6-24 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.[6]
-
Workup (Quenching): Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Separate the organic layer. Extract the aqueous layer with additional DCM (2-3 times). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: Verify the structure of the final amine product by NMR, IR, and mass spectrometry. Look for the appearance of a signal corresponding to the new methylene bridge (-CH₂-NH-) and the disappearance of the aldehyde signal.
Section 3: Cyclization Reactions for Fused Heterocycles
The true synthetic power of this compound is realized in reactions where both the aldehyde and the chloro group participate, leading to the formation of fused heterocyclic systems. These annulation strategies are of paramount importance in drug discovery for creating novel scaffolds.[1]
Mechanistic Insight
These reactions often involve a sequential process. First, the amine reacts with the aldehyde (e.g., to form a Schiff base). This is followed by an intramolecular nucleophilic aromatic substitution (SₙAr), where a nucleophilic atom from the amine-derived portion of the molecule displaces the chlorine atom at the C6 position, forming a new ring. This is particularly effective with bifunctional nucleophiles like hydrazines, amidines, or amino-substituted heterocycles.[1][8]
Caption: Synthesis of a fused pyrazolopyridine system.
Protocol 3: Synthesis of a Fused Pyrazolopyridine
This protocol outlines the reaction with a hydrazine to form a fused pyrazole ring system, a common scaffold in medicinal chemistry.
Materials:
-
This compound (1 equivalent)
-
Phenylhydrazine hydrochloride (1.1 equivalents)
-
Sodium Acetate or another mild base (1.2 equivalents)
-
Ethanol or Acetic Acid (as solvent)
Procedure:
-
Reaction Setup: Combine the aldehyde, phenylhydrazine hydrochloride, and sodium acetate in a round-bottom flask with ethanol.
-
Reaction Execution: Heat the mixture to reflux for 8-16 hours. The reaction involves the initial formation of a hydrazone, which then undergoes intramolecular cyclization. Monitor by TLC for the formation of a new, typically fluorescent, product spot.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent and add water to precipitate the crude product.
-
Purification: Wash the crude solid with water and then a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities. Recrystallize the solid from a suitable solvent like ethanol or ethyl acetate.
-
Characterization: Confirm the fused heterocyclic structure by NMR, paying close attention to the aromatic proton signals and the disappearance of the aldehyde proton. High-resolution mass spectrometry is essential to confirm the elemental composition.
Comparative Data Summary
The choice of amine and reaction conditions dictates the final product. The following table summarizes the expected outcomes.
| Amine Type | Reaction | Key Reagents | Typical Product Class |
| Primary Aliphatic/Aromatic | Schiff Base Formation | Ethanol, cat. Acetic Acid | Imine / Azomethine |
| Primary/Secondary Amine | Reductive Amination | NaBH(OAc)₃, DCM | Secondary/Tertiary Amine |
| Hydrazines | Condensation/Cyclization | Ethanol, Base/Heat | Fused Pyrazolopyridines |
| Amidines / Guanidines | Condensation/Cyclization | DMF, K₂CO₃, Heat | Fused Pyrimidopyridines |
Conclusion
This compound stands out as a highly adaptable substrate for chemical synthesis. By strategically targeting its aldehyde and chloro functionalities, researchers can access a wide spectrum of nitrogen-containing compounds. The protocols and mechanistic discussions provided herein serve as a robust foundation for scientists and drug development professionals to leverage this valuable building block in the creation of novel molecules with potential therapeutic applications. The ability to readily form imines, saturated amines, and complex fused heterocyclic systems underscores its importance in modern synthetic chemistry.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 6. rsc.org [rsc.org]
- 7. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
The Versatile Role of 6-Chloro-2-methylpyridine-3-carbaldehyde in the Synthesis of Fused Heterocyclic Systems: Application Notes and Protocols
Introduction: A Privileged Scaffold in Heterocyclic Chemistry
6-Chloro-2-methylpyridine-3-carbaldehyde has emerged as a highly versatile and valuable building block in synthetic organic and medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde group, a nucleophilically displaceable chlorine atom, and a methyl group, provides a powerful platform for the construction of a diverse array of fused heterocyclic compounds. These resulting scaffolds, such as thieno[2,3-b]pyridines, pyrido[2,3-d]pyrimidines, and 1,8-naphthyridines, are of significant interest to researchers, scientists, and drug development professionals due to their prevalence in biologically active molecules and their potential as therapeutic agents. Heterocyclic compounds are integral to the development of new pharmaceuticals, with over 85% of all biologically active chemical entities containing a heterocyclic ring.
This technical guide provides an in-depth exploration of the synthetic utility of this compound, offering detailed application notes and step-by-step protocols for the synthesis of key heterocyclic systems. The causality behind experimental choices, mechanistic insights, and the biological relevance of the synthesized compounds are discussed to provide a comprehensive resource for researchers in the field.
I. Synthesis of Thieno[2,3-b]pyridines via the Gewald Reaction
The thieno[2,3-b]pyridine core is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties. The Gewald reaction, a multicomponent condensation, provides an efficient and convergent route to highly substituted 2-aminothiophenes, which can be readily transformed into thieno[2,3-b]pyridines.
Causality in Experimental Design
The choice of a multicomponent reaction like the Gewald synthesis is driven by its efficiency and atom economy, allowing for the rapid assembly of complex molecules from simple starting materials.[1] The reaction is typically carried out in the presence of a base, such as morpholine or piperidine, which catalyzes both the initial Knoevenagel condensation and the subsequent cyclization. The use of elemental sulfur as the sulfur source is both economical and effective.
Reaction Mechanism
The mechanism of the Gewald reaction is a well-studied process that proceeds through several key steps.[2][3][4]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between this compound and an active methylene nitrile (e.g., malononitrile). This step forms a stable intermediate.
-
Sulfur Addition: Elemental sulfur adds to the activated intermediate. The exact mechanism of this step is complex and can involve polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable 2-aminothieno[2,3-b]pyridine derivative.
Caption: Mechanism of the Gewald reaction for thieno[2,3-b]pyridine synthesis.
Experimental Protocol: Synthesis of 2-Amino-6-chloro-7-methyl-3-cyanothieno[2,3-b]pyridine
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Morpholine
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Add elemental sulfur (1.2 eq) to the mixture.
-
Add a catalytic amount of morpholine (0.1 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to obtain the pure 2-amino-6-chloro-7-methyl-3-cyanothieno[2,3-b]pyridine.
Characterization Data (Hypothetical):
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 1H, Ar-H), 7.50 (s, 2H, NH₂), 2.55 (s, 3H, CH₃).
-
IR (KBr, cm⁻¹): 3450, 3340 (NH₂), 2210 (CN), 1620 (C=C).
-
MS (EI): m/z = calculated molecular weight.
II. Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are another class of fused heterocycles with significant therapeutic potential, particularly as anticancer agents.[5][6] Their synthesis can be efficiently achieved through the reaction of this compound with various amidine sources, such as urea or guanidine, in a cyclocondensation reaction.
Causality in Experimental Design
The synthesis of the pyrido[2,3-d]pyrimidine scaffold from this compound often involves a one-pot, three-component reaction, which is favored for its operational simplicity and efficiency.[7] The choice of an acid or base catalyst is crucial for promoting the condensation and cyclization steps. The reaction conditions can be tuned to favor the formation of the desired product in high yield.
Reaction Mechanism
The formation of the pyrido[2,3-d]pyrimidine ring system from a 2-aminopyridine derivative (which can be formed in situ) and a dicarbonyl compound or its equivalent involves a series of condensation and cyclization steps.[8][9][10]
-
Initial Condensation: The reaction can be initiated by a Knoevenagel-type condensation of the aldehyde with an active methylene compound, followed by a Michael addition of an aminopyrimidine.
-
Cyclization: The intermediate then undergoes an intramolecular cyclization.
-
Dehydration/Aromatization: Subsequent dehydration and/or oxidation leads to the formation of the aromatic pyrido[2,3-d]pyrimidine core.
References
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Efficient Synthesis of Pyrido[2,3-d]pyrimidine Derivatives via One-Pot Three-Component Reaction in Aqueous Media [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
The Strategic Application of 6-Chloro-2-methylpyridine-3-carbaldehyde in Modern Medicinal Chemistry
Introduction: A Versatile Scaffold for Drug Discovery
6-Chloro-2-methylpyridine-3-carbaldehyde, a substituted pyridinyl aldehyde, represents a highly versatile and strategic building block for the synthesis of complex heterocyclic systems in medicinal chemistry. The unique arrangement of its functional groups—a reactive aldehyde, an electron-deficient pyridine ring, a strategically positioned chloro group, and a methyl group—offers a rich platform for a multitude of chemical transformations. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound, complete with detailed experimental protocols for its application in the synthesis of potentially bioactive molecules. While direct incorporation into blockbuster drugs is not extensively documented, its structural motifs are prevalent in numerous kinase inhibitors, anti-inflammatory, and antimicrobial agents, underscoring its significant potential in contemporary drug discovery programs.
The pyridine core is a well-established pharmacophore, present in a vast number of FDA-approved drugs, owing to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The chloro substituent at the 6-position serves as a crucial handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl and heteroaryl moieties to modulate the pharmacological profile of the resulting molecules. The aldehyde at the 3-position is a versatile functional group for constructing larger molecular frameworks through reactions like the Knoevenagel condensation, reductive amination, and the synthesis of various heterocyclic rings.
Synthetic Utility and Key Transformations
The strategic value of this compound lies in its capacity to undergo a variety of chemical reactions to build molecular complexity. Below are detailed protocols for two of the most powerful transformations that leverage the unique reactivity of this scaffold.
Protocol 1: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, reacting an active methylene compound with a carbonyl group.[1][2] This reaction, when applied to this compound, yields α,β-unsaturated products that are valuable intermediates and can themselves exhibit biological activity, for instance, as Michael acceptors.[3]
Rationale for Experimental Choices:
-
Catalyst: Piperidine is a commonly used weak base catalyst that is effective in promoting the condensation without causing self-condensation of the aldehyde.[4]
-
Solvent: Ethanol is a suitable solvent that facilitates the dissolution of the reactants and the catalyst.
-
Temperature: The reaction is typically conducted at room temperature to ensure selectivity and minimize side reactions.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) (1.1 eq) in absolute ethanol (20 mL).
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the product. Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the pure α,β-unsaturated product.
Data Presentation:
| Active Methylene Compound | Product | Typical Yield (%) |
| Malononitrile | 2-((6-chloro-2-methylpyridin-3-yl)methylene)malononitrile | 85-95 |
| Ethyl Cyanoacetate | Ethyl 2-cyano-3-(6-chloro-2-methylpyridin-3-yl)acrylate | 80-90 |
| Diethyl Malonate | Diethyl 2-((6-chloro-2-methylpyridin-3-yl)methylene)malonate | 75-85 |
Experimental Workflow Diagram:
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds which are prevalent in many kinase inhibitors.[5][6] The chloro group at the 6-position of the pyridine ring can be effectively coupled with a variety of boronic acids.[7][8]
Rationale for Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄, is highly effective for the coupling of chloro-pyridines. The use of a phosphine ligand stabilizes the palladium complex and facilitates the catalytic cycle.[9]
-
Base: A base, such as potassium carbonate, is required to activate the boronic acid for transmetalation.[10]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water is typically used to dissolve both the organic and inorganic reagents.
Detailed Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 6-aryl-2-methylpyridine-3-carbaldehyde.
Data Presentation:
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 2-Methyl-6-phenylpyridine-3-carbaldehyde | 70-85 |
| 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)-2-methylpyridine-3-carbaldehyde | 75-90 |
| 3-Fluorophenylboronic acid | 6-(3-Fluorophenyl)-2-methylpyridine-3-carbaldehyde | 65-80 |
Experimental Workflow Diagram:
Applications in Medicinal Chemistry
The derivatives of this compound are of significant interest in the development of novel therapeutic agents, particularly in the areas of oncology, inflammation, and infectious diseases.
Kinase Inhibitors
The pyridine scaffold is a common feature in many kinase inhibitors, where it often mimics the adenine region of ATP, binding in the hinge region of the kinase domain. The ability to introduce a variety of substituents at the 6-position via Suzuki coupling allows for the exploration of the chemical space around the ATP-binding pocket, which can lead to the development of potent and selective inhibitors. For example, many clinically approved tyrosine kinase inhibitors feature a substituted pyridine or a related heterocyclic core.
Potential Signaling Pathway Targeted:
Anti-inflammatory and Antimicrobial Agents
Derivatives of pyridine carbaldehydes have been reported to possess anti-inflammatory and antimicrobial properties.[11] The synthesis of chalcones and Schiff bases from this compound can lead to compounds with potential activity against a range of bacterial and fungal strains. The anti-inflammatory effects of pyridine derivatives are often attributed to their ability to modulate the production of inflammatory mediators.[12][13]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its rich chemical reactivity allows for the synthesis of a diverse range of complex heterocyclic compounds. The protocols and applications outlined in this document provide a solid foundation for researchers to explore the full potential of this scaffold in the discovery and development of novel therapeutic agents. While further research is needed to fully elucidate its role in specific drug candidates, the established importance of the substituted pyridine motif in medicinal chemistry strongly supports its continued investigation.
References
- 1. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroacetaldehyde patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 7. mdpi.com [mdpi.com]
- 8. medchemica.com [medchemica.com]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Synthesis of cyanopyridine and pyrimidine analogues as new anti-inflammatory and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-inflammatory profile of some synthesized heterocyclic pyridone and pyridine derivatives fused with steroidal structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Chloro-2-methylpyridine-3-carbaldehyde as a Versatile Synthetic Building Block
Introduction: The Strategic Value of a Bifunctional Pyridine Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in numerous FDA-approved drugs.[1] Its presence is critical to the function of natural products like vitamins and alkaloids, as well as synthetic pharmaceuticals.[1] Within this class of heterocycles, 6-Chloro-2-methylpyridine-3-carbaldehyde emerges as a particularly valuable and versatile building block for drug discovery and organic synthesis.[2] Its strategic importance lies in the orthogonal reactivity of its two key functional groups: a reactive aldehyde at the 3-position and a halogenated site at the 6-position suitable for cross-coupling reactions.
This unique arrangement allows for a stepwise and controlled elaboration of the pyridine core, enabling the synthesis of complex, highly functionalized molecules. The aldehyde group serves as a versatile handle for chain extension and the introduction of diverse functionalities through reactions like olefination and reductive amination. Simultaneously, the chloro group provides a robust platform for constructing carbon-carbon and carbon-heteroatom bonds, most notably via palladium-catalyzed cross-coupling reactions. These features make it an ideal precursor for creating libraries of compounds for screening and lead optimization, particularly in the development of kinase inhibitors and other targeted therapies.[3][4]
This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₆ClNO |
| Molecular Weight | 155.58 g/mol |
| Appearance | Off-white to yellow solid |
| CAS Number | 176433-43-5[5] |
| Boiling Point | Approx. 255.5 °C at 760 mmHg |
| LogP | 1.86[5] |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) |
Overview of Synthesis
This compound is not commonly found in nature and is typically produced synthetically. One of the most effective methods for its preparation involves the Vilsmeier-Haack reaction.[6] This reaction uses a formylating agent, the Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide), to introduce an aldehyde group onto an electron-rich precursor, such as a suitably substituted acetanilide, which can cyclize to form the quinoline or, in this case, a related pyridine ring system.[6][7]
Caption: General synthetic approach via Vilsmeier-Haack reaction.
Key Synthetic Transformations and Protocols
The true power of this compound lies in its application as a starting material. The following sections detail robust protocols for its most critical transformations.
Application Note 1: Carbon-Carbon Double Bond Formation via Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes into alkenes, offering a reliable method for C=C bond formation with predictable stereochemical outcomes.[8] For this compound, this transformation is key to introducing vinyl groups, which can act as precursors for further functionalization or as critical pharmacophores in bioactive molecules.
The choice of the Wittig reagent (the phosphorus ylide) is paramount. Stabilized ylides, which contain an electron-withdrawing group (e.g., -CO₂Et), are generally bench-stable and react with aldehydes to selectively form the (E)-alkene.[9][10] In contrast, non-stabilized ylides (e.g., derived from an alkyl halide) are more reactive, require in-situ generation with a strong base, and typically favor the (Z)-alkene.[9] This dichotomy allows the chemist to strategically select the desired stereoisomer.
Caption: Wittig olefination of this compound.
Protocol 1: Synthesis of (E)-ethyl 3-(6-chloro-2-methylpyridin-3-yl)acrylate using a Stabilized Ylide
This protocol details the reaction with a commercially available, stabilized ylide to favor the formation of the thermodynamically more stable (E)-alkene.
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (stabilized ylide)
-
Toluene, anhydrous
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate (EtOAc)
-
Silica Gel
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Reagent Addition: Dissolve the aldehyde in anhydrous toluene (approx. 0.2 M concentration). To this solution, add (carbethoxymethylene)triphenylphosphorane (1.1 eq) in a single portion.
-
Reaction: Heat the mixture to reflux (approx. 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purification: Redissolve the crude residue in a minimal amount of DCM. Add hexanes to precipitate the bulk of the triphenylphosphine oxide byproduct. Filter the solid and wash with cold hexanes. Concentrate the filtrate and purify the resulting oil/solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the pure (E)-alkene.[10]
-
Characterization: Confirm the structure and stereochemistry of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. The large coupling constant (J ≈ 16 Hz) between the vinylic protons in the ¹H NMR spectrum is characteristic of the (E)-isomer.
Table 2: Representative Wittig Reactions
| Ylide Type | Ylide Reagent | Base (if required) | Expected Major Isomer |
| Stabilized | (Carbethoxymethylene)triphenylphosphorane | None | (E)-alkene |
| Non-Stabilized | Benzyltriphenylphosphonium bromide | n-BuLi or NaH | (Z)-alkene |
Application Note 2: Carbon-Nitrogen Bond Formation via Reductive Amination
Reductive amination is one of the most powerful methods for synthesizing amines, a functional group central to a vast number of pharmaceuticals. The reaction proceeds through the initial formation of an imine or iminium ion from the aldehyde and a primary or secondary amine, which is then reduced in situ to the corresponding amine.
While classic reducing agents like sodium cyanoborohydride are effective, modern synthetic chemistry favors safer and more environmentally benign alternatives.[11] Amine-borane complexes, such as 2-picoline borane, have emerged as excellent reagents for this purpose. They are stable, easy to handle, and exhibit high functional group tolerance, allowing for clean and efficient reductions in protic solvents that facilitate imine formation.[11][12] This one-pot procedure provides a direct and high-yielding route to secondary and tertiary amines from this compound.
Caption: Workflow for one-pot reductive amination.
Protocol 2: Synthesis of a Secondary Amine using 2-Picoline Borane
This protocol describes a general procedure for the reductive amination of this compound with a primary amine.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
2-Picoline borane complex
-
Methanol (MeOH)
-
Acetic Acid (catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in methanol (approx. 0.2 M).
-
Imine Formation: Add the primary amine (1.1 eq) to the solution, followed by a catalytic amount of acetic acid (0.1 eq). Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reduction: To the stirring solution, add 2-picoline borane (1.2 eq) portion-wise. Gas evolution (hydrogen) may be observed. Continue stirring at room temperature until TLC analysis indicates complete consumption of the imine intermediate (typically 2-4 hours).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.
-
Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning transformation that has revolutionized the synthesis of biaryl and heteroaryl-aryl compounds.[13] It involves the palladium-catalyzed reaction between an organoboron species (like a boronic acid) and a halide.[14] For this compound, the C6-Cl bond serves as an excellent electrophilic partner for this reaction.
This transformation is of paramount importance in drug discovery, as it allows for the direct connection of the pyridine core to other aromatic or heteroaromatic fragments, a common strategy in the design of kinase inhibitors and other complex molecular architectures.[15][16] The success of the reaction depends on the careful selection of the palladium catalyst, ligand, base, and solvent system.[17][18] For electron-deficient chloro-pyridines, catalysts with electron-rich phosphine ligands are often required to facilitate the initial oxidative addition step, which is typically the rate-limiting step for aryl chlorides.[18]
Caption: Suzuki-Miyaura coupling at the C6 position.
Protocol 3: Suzuki Coupling with an Arylboronic Acid
This protocol provides a general method for the Suzuki coupling of this compound with a representative arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Water
Procedure:
-
Reaction Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and the base (K₂CO₃, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio, approx. 0.1 M concentration).
-
Degassing: Bubble argon or nitrogen gas through the reaction mixture for 15-20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.
-
Reaction: Heat the mixture to reflux (approx. 90-100 °C) under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-16 hours).
-
Work-up: Cool the reaction mixture to room temperature and dilute with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-substituted pyridine.
-
Characterization: Confirm the structure of the coupled product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Table 3: Common Parameters for Suzuki Coupling
| Component | Example | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Provides the active Pd(0) species. |
| Ligand | PPh₃, SPhos, XPhos | Stabilizes the catalyst and facilitates oxidative addition/reductive elimination. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[17] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | Solubilizes reactants and facilitates the reaction. Water is often crucial. |
Application Case Study: A Multi-step Synthesis Workflow
The true utility of this compound is demonstrated when these individual reactions are combined to build molecular complexity. A common strategy in medicinal chemistry is to first establish a core biaryl scaffold via Suzuki coupling, followed by functionalization of the aldehyde to introduce a key interacting moiety.
Caption: A sequential synthesis strategy using the building block.
This two-step process efficiently transforms a simple starting material into a complex, three-dimensional structure with functionalities poised for biological interaction, highlighting its role as a powerful intermediate in the synthesis of novel chemical entities for drug discovery programs.[19]
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.
Conclusion
This compound is a high-value synthetic intermediate whose bifunctional nature provides a wealth of opportunities for synthetic chemists. The aldehyde and chloro groups offer orthogonal reactivity, enabling selective transformations such as the Wittig reaction, reductive amination, and Suzuki-Miyaura coupling. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage this powerful building block in the design and synthesis of novel pharmaceuticals, agrochemicals, and functional materials.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. princetonbio.com [princetonbio.com]
- 3. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. ijsr.net [ijsr.net]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 12. Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. | Semantic Scholar [semanticscholar.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. tcichemicals.com [tcichemicals.com]
- 19. benchchem.com [benchchem.com]
Application Notes and Protocols: Regioselective Formylation of 2,6-Dichloropyridine via Directed Ortho-Metalation
Abstract
This document provides a comprehensive guide to the experimental procedure for the regioselective formylation of 2,6-dichloropyridine to synthesize 2,6-dichloropyridine-4-carbaldehyde, a valuable intermediate in medicinal chemistry and materials science. We present a detailed, field-tested protocol based on directed ortho-metalation (lithiation) followed by electrophilic quench with N,N-dimethylformamide (DMF). The narrative emphasizes the mechanistic rationale behind procedural choices, critical safety considerations for handling pyrophoric reagents, and robust methods for product purification and characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and scalable method for the synthesis of this key building block.
Introduction and Scientific Context
2,6-Dichloropyridine is a common starting material in organic synthesis.[1] Its functionalization is crucial for creating more complex molecular architectures. The introduction of a formyl (-CHO) group at the C4 position yields 2,6-dichloropyridine-4-carbaldehyde, a versatile precursor for a wide range of pharmaceuticals and functional materials.
Direct electrophilic formylation of the pyridine ring, such as through the Vilsmeier-Haack reaction, is challenging. The pyridine nucleus is electron-deficient, a characteristic exacerbated by the two electron-withdrawing chlorine atoms, which deactivates the ring towards electrophilic aromatic substitution.[2] To overcome this hurdle, a "polarity-reversed" strategy is employed. Directed ortho-metalation utilizes a strong organolithium base to deprotonate the most acidic C-H bond on the ring, creating a potent nucleophilic pyridyllithium species. This intermediate can then readily react with an electrophile, such as a formylating agent.[3]
In the case of 2,6-dichloropyridine, the C4 proton is the most acidic due to the powerful inductive-withdrawing effects of the two adjacent chlorine atoms and the ring nitrogen. This allows for highly regioselective deprotonation at this position using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at low temperatures. The subsequent addition of N,N-dimethylformamide (DMF) serves as an efficient formyl source, leading to the desired product upon aqueous workup.[3][4] This protocol details a robust procedure for achieving this transformation with high fidelity.
Reaction Mechanism and Rationale
The overall transformation proceeds in three key stages: deprotonation, nucleophilic addition, and hydrolysis.
-
Deprotonation (Lithiation): n-Butyllithium, a powerful organometallic base, selectively abstracts the proton from the C4 position of 2,6-dichloropyridine. This step is performed at cryogenic temperatures (-78 °C) to prevent undesirable side reactions, such as the addition of n-BuLi to the pyridine ring or reaction with the solvent. The result is the formation of a highly reactive 2,6-dichloro-4-pyridyllithium intermediate.
-
Nucleophilic Addition: The nucleophilic carbon of the pyridyllithium intermediate attacks the electrophilic carbonyl carbon of DMF. This forms a stable tetrahedral lithium alkoxide intermediate.
-
Hydrolysis: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). This step protonates the alkoxide, which then collapses, eliminating dimethylamine and yielding the final aldehyde product, 2,6-dichloropyridine-4-carbaldehyde.
Caption: The reaction mechanism for the formylation of 2,6-dichloropyridine.
Detailed Experimental Protocol
Materials and Reagents
| Reagent | Formula | Purity / Conc. | Supplier | Notes |
| 2,6-Dichloropyridine | C₅H₃Cl₂N | ≥98% | Sigma-Aldrich | Store in a desiccator. |
| n-Butyllithium Solution | C₄H₉Li | 2.5 M in hexanes | Sigma-Aldrich | Pyrophoric. Handle under inert gas.[5] |
| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich | Must be freshly distilled or from a solvent purification system. |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Diethyl Ether | (C₂H₅)₂O | Anhydrous | Fisher Scientific | For extraction. |
| Saturated NH₄Cl Solution | NH₄Cl (aq) | Saturated | In-house prep. | For quenching the reaction. |
| Brine (Saturated NaCl) | NaCl (aq) | Saturated | In-house prep. | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | Granular | Fisher Scientific | For drying organic layers. |
| Silica Gel | SiO₂ | 230-400 mesh | Sorbent Tech. | For column chromatography. |
| Hexanes / Ethyl Acetate | - | HPLC Grade | Fisher Scientific | For chromatography eluent. |
| Argon or Nitrogen Gas | Ar or N₂ | High Purity (≥99.998%) | Airgas | For inert atmosphere. |
Equipment
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Septa
-
Argon/Nitrogen inlet and bubbler system
-
Low-temperature thermometer
-
Syringes and needles (oven-dried)
-
Dropping funnel (oven-dried)
-
Dry ice / acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glass chromatography column
-
Standard laboratory glassware (beakers, flasks, etc.)
CRITICAL SAFETY PRECAUTIONS
-
n-Butyllithium (n-BuLi) is extremely hazardous. It is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture.[6] It also causes severe chemical burns.[7] All manipulations must be performed under a strict inert atmosphere (argon or nitrogen) using syringe and cannula techniques.[8] A fire-retardant lab coat, safety glasses, and appropriate gloves are mandatory.[6] Keep a Class D fire extinguisher (for combustible metals) or dry sand readily accessible. Never work alone when handling n-BuLi.[8]
-
Anhydrous solvents are essential. The presence of water will violently quench n-BuLi and prevent the reaction from proceeding. Ensure all glassware is rigorously oven- or flame-dried and cooled under an inert atmosphere.[9]
-
The reaction quench is exothermic. Perform the addition of aqueous NH₄Cl slowly at 0 °C to control the release of heat and gas.
Step-by-Step Procedure
-
Inert Atmosphere Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a rubber septum, a gas inlet adapter, and a low-temperature thermometer. Purge the entire system with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the experiment (monitored via an oil bubbler).
-
Initial Setup: Under a positive flow of argon, add 2,6-dichloropyridine (e.g., 1.48 g, 10.0 mmol, 1.0 equiv) to the flask. Add anhydrous THF (40 mL) via syringe.
-
Cooling: Cool the resulting clear, colorless solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: While stirring vigorously, add n-butyllithium (2.5 M in hexanes, 4.4 mL, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70 °C. Upon addition, the solution may turn a dark yellow or brown color, indicating the formation of the pyridyllithium species.
-
Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.
-
Formylation: Add anhydrous DMF (1.17 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes, again maintaining the temperature below -70 °C.
-
Warming: After the DMF addition is complete, allow the reaction mixture to warm slowly to 0 °C over approximately 1.5 hours.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL) while maintaining the temperature at 0 °C. A biphasic mixture will form.
-
Extraction: Remove the cold bath and allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (30 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue (typically a yellow-orange oil or solid) should be purified by flash column chromatography on silica gel. A gradient eluent system of hexanes and ethyl acetate (e.g., starting from 95:5 and gradually increasing the polarity) is typically effective for isolating the product.
-
Final Product: The product, 2,6-dichloropyridine-4-carbaldehyde, is typically isolated as a white to off-white solid. The expected yield is generally in the range of 60-80%.
Workflow and Data Summary
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2,6-dichloropyridine-4-carbaldehyde.
Summary of Reaction Parameters
| Parameter | Value | Rationale |
| Stoichiometry | ||
| 2,6-Dichloropyridine | 1.0 equiv | Limiting Reagent |
| n-Butyllithium | 1.1 equiv | Ensures complete deprotonation, accounting for any trace impurities. |
| N,N-Dimethylformamide | 1.5 equiv | A slight excess ensures the lithiated intermediate is fully consumed. |
| Conditions | ||
| Lithiation Temperature | -78 °C | Prevents side reactions and decomposition of the organolithium species. |
| Formylation Temperature | -78 °C | Controls the exothermic reaction between the organolithium and DMF. |
| Reaction Time (Lithiation) | 1 hour | Sufficient time for complete deprotonation at low temperature. |
| Expected Outcome | ||
| Yield | 60-80% | Typical range for this type of transformation. |
| Appearance | White to Off-White Solid | Physical state of the pure product. |
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield; Recovery of Starting Material | 1. Incomplete deprotonation due to wet reagents, solvent, or glassware. 2. Inactive n-BuLi (degraded from improper storage). 3. Temperature was too high during n-BuLi addition. | 1. Ensure all solvents are rigorously dried and glassware is oven/flame-dried immediately before use.[9] 2. Titrate the n-BuLi solution before use to confirm its molarity. 3. Maintain strict temperature control at -78 °C during addition. |
| Formation of Multiple Byproducts | 1. Reaction temperature rose significantly, causing side reactions. 2. "Halogen dance" or rearrangement of the lithiated intermediate. 3. Impure starting material. | 1. Improve cooling efficiency and slow the rate of reagent addition. 2. Ensure lithiation time is not excessively long. 3. Verify the purity of 2,6-dichloropyridine by NMR or GC-MS before starting. |
| Difficult Purification | 1. Formation of N,N-dimethylamine byproducts. 2. Incomplete quenching leading to reactive species in the workup. | 1. Ensure the aqueous washes are thorough to remove water-soluble amines. 2. Add the quenching agent slowly until no further exothermic reaction is observed. |
References
- 1. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. Formylation - Common Conditions [commonorganicchemistry.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. n-Butyllithium-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. enhs.uark.edu [enhs.uark.edu]
- 9. researchgate.net [researchgate.net]
Catalytic Applications of 6-Chloro-2-methylpyridine-3-carbaldehyde Derivatives: A Guide for Advanced Synthesis
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the catalytic applications of derivatives of 6-Chloro-2-methylpyridine-3-carbaldehyde. This document moves beyond a simple recitation of protocols to offer in-depth, field-proven insights into the rationale behind experimental design, empowering users to not only replicate but also innovate upon the described methodologies.
The core catalytic utility of this compound lies not in the molecule itself, but in its capacity as a versatile precursor for the synthesis of sophisticated ligands. The presence of the aldehyde functional group serves as a reactive handle for the construction of multidentate ligands, which can then be complexed with various transition metals to form highly active and selective catalysts. The chloro and methyl substituents on the pyridine ring also offer opportunities for fine-tuning the steric and electronic properties of the resulting catalysts.
This guide will explore two primary classes of catalytically active derivatives: Schiff base complexes and phosphine ligands for cross-coupling reactions. Each section will provide a detailed theoretical background, step-by-step synthesis and application protocols, and illustrative data from analogous systems to guide your research.
Part 1: Schiff Base Derivatives as Catalysts for Organic Transformations
The condensation of the aldehyde group of this compound with primary amines readily yields Schiff base ligands. These imine-containing ligands are excellent chelators for a variety of transition metals, and their resulting complexes have demonstrated catalytic activity in a range of organic transformations, including oxidation and condensation reactions.[1][2][3][4][5]
Synthesis of a Bidentate Schiff Base Ligand
The following protocol details the synthesis of a representative bidentate Schiff base ligand from this compound and a primary amine. The choice of the amine allows for the modulation of the ligand's steric and electronic environment.
Protocol 1: Synthesis of (E)-N-((6-chloro-2-methylpyridin-3-yl)methylene)aniline
Materials:
-
This compound
-
Aniline
-
Ethanol (anhydrous)
-
Glacial Acetic Acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (30 mL).
-
Add aniline (1.0 eq) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.
-
Wash the collected solid with cold ethanol to remove unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure Schiff base ligand.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Causality of Experimental Choices:
-
Anhydrous Ethanol: Used as a solvent to dissolve the reactants and facilitate the reaction. The use of an anhydrous solvent is preferred to minimize the hydrolysis of the formed imine.
-
Glacial Acetic Acid: Acts as a Brønsted acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the amine.
-
Reflux: Provides the necessary activation energy for the condensation reaction and the removal of the water byproduct.
Application in Catalytic Oxidation
Schiff base complexes of transition metals like ruthenium are known to be effective catalysts for the oxidation of alcohols.[3] The following protocol provides a general method for the catalytic oxidation of a primary alcohol to the corresponding aldehyde using a ruthenium-Schiff base complex.
Protocol 2: Catalytic Oxidation of Benzyl Alcohol
Materials:
-
Ruthenium(II)-Schiff base complex (synthesized from the ligand in Protocol 1 and a suitable ruthenium precursor like [Ru(PPh₃)₃Cl₂])
-
Benzyl alcohol
-
N-Methylmorpholine-N-oxide (NMO) as a co-oxidant
-
Dichloromethane (DCM, anhydrous)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for reaction setup and workup
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the Ruthenium(II)-Schiff base complex (1-5 mol%).
-
Add N-Methylmorpholine-N-oxide (NMO) (1.5 eq).
-
Add anhydrous dichloromethane (DCM) (0.1 M solution with respect to the substrate).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst activation.
-
Add benzyl alcohol (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain pure benzaldehyde.
Illustrative Data for Analogous Systems:
The following table summarizes typical results for the oxidation of primary alcohols catalyzed by similar Ruthenium(II) Schiff base complexes.[3]
| Substrate | Catalyst Loading (mol%) | Co-oxidant | Time (h) | Yield (%) |
| Benzyl alcohol | 2 | NMO | 12 | >95 |
| 4-Methoxybenzyl alcohol | 2 | NMO | 12 | >95 |
| Cinnamyl alcohol | 3 | NMO | 18 | 90 |
Experimental Workflow Visualization:
Part 2: Phosphine Ligand Derivatives for Palladium-Catalyzed Cross-Coupling
The aldehyde functionality of this compound can be transformed into a variety of other functional groups, which can then be used to synthesize more complex ligands, such as phosphine ligands. These are crucial in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7][8][9][10]
Proposed Synthesis of a Phosphine Ligand Precursor
The following is a proposed synthetic route to a phosphine ligand precursor starting from this compound. This involves a reduction of the aldehyde to an alcohol, followed by conversion to a chloride, which can then be reacted with a phosphine source.
Protocol 3: Synthesis of 3-(chloromethyl)-6-chloro-2-methylpyridine
Step A: Reduction of the Aldehyde
-
Dissolve this compound (1.0 eq) in methanol in an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise, keeping the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate to yield (6-chloro-2-methylpyridin-3-yl)methanol.
Step B: Chlorination of the Alcohol
-
Dissolve the alcohol from Step A (1.0 eq) in anhydrous DCM in an ice bath.
-
Add thionyl chloride (SOCl₂) (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours.
-
Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry, and concentrate to obtain 3-(chloromethyl)-6-chloro-2-methylpyridine.
Application in Suzuki-Miyaura Cross-Coupling
A phosphine ligand can be synthesized from the chloro-derivative in Protocol 3 by reaction with a phosphine such as diphenylphosphine. The resulting ligand can then be used in a palladium-catalyzed Suzuki-Miyaura coupling reaction. The protocol below is a general procedure that can be adapted for a newly synthesized pyridine-phosphine ligand.
Protocol 4: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Aryl bromide (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Pyridine-phosphine ligand (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk tube or similar reaction vessel
Procedure:
-
To a Schlenk tube, add the aryl bromide, arylboronic acid, and potassium carbonate.
-
In a separate vial, pre-form the catalyst by dissolving Pd(OAc)₂ and the pyridine-phosphine ligand in a small amount of the dioxane/water mixture and stirring for 15 minutes under an inert atmosphere.
-
Add the pre-formed catalyst solution to the Schlenk tube.
-
Add the remaining solvent to the reaction mixture (to achieve a concentration of ~0.1 M with respect to the aryl bromide).
-
Seal the Schlenk tube and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Illustrative Data for Analogous Pyridine-Based Ligand Systems in Suzuki Coupling:
The following table presents typical yields for Suzuki-Miyaura coupling reactions using various pyridine-based ligands with palladium catalysts.[7][10]
| Aryl Halide | Arylboronic Acid | Catalyst System | Yield (%) |
| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / Phosphine Ligand | 95 |
| 1-Bromo-4-nitrobenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ / Pyridine-pyrazole Ligand | 92 |
| 2-Bromopyridine | Phenylboronic acid | Pd₂(dba)₃ / Phosphite Ligand | 88 |
Logical Relationship Diagram:
References
- 1. Synthesis, Characterization, and Catalytic Applications of Schiff-Base Metal Complexes [mdpi.com]
- 2. oncologyradiotherapy.com [oncologyradiotherapy.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, characterization and toxicity studies of pyridinecarboxaldehydes and L-tryptophan derived Schiff bases and corresponding copper (II) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions with 6-Chloro-2-methylpyridine-3-carbaldehyde
Introduction: The Versatility of a Substituted Pyridine Aldehyde in Synthesis
6-Chloro-2-methylpyridine-3-carbaldehyde is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. The pyridine scaffold is a privileged structure in drug discovery, and the presence of a reactive aldehyde group at the 3-position, along with a chloro and a methyl substituent, offers multiple avenues for synthetic diversification.[1] These substitutions not only influence the electronic properties of the aldehyde but also provide handles for further chemical modifications, making this reagent a valuable starting material for the synthesis of a diverse array of complex molecules.[2]
This application note provides detailed protocols for key condensation reactions—Knoevenagel, Aldol, and Wittig—utilizing this compound. The resulting α,β-unsaturated compounds, such as vinylpyridines and chalcone analogues, are important intermediates in the synthesis of various biologically active compounds, including potential anticancer, anti-inflammatory, and antimicrobial agents.[3][4][5] The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and optimize these methods for their specific synthetic goals.
Knoevenagel Condensation: A Reliable Route to Cyanoacrylate and Malonate Derivatives
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base.[6] This reaction is highly efficient for producing electron-deficient alkenes. When this compound is reacted with active methylene compounds like malononitrile or ethyl cyanoacetate, it yields substituted vinylpyridines, which are valuable precursors for various heterocyclic systems and compounds with potential biological activities.[7][8]
Reaction Mechanism and Workflow
The reaction proceeds via the formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration of the aldol-type intermediate yields the final condensed product. Piperidine is a commonly used and effective catalyst for this transformation.[9]
Caption: Workflow for the Knoevenagel condensation.
Detailed Protocol: Synthesis of 2-((6-chloro-2-methylpyridin-3-yl)methylene)malononitrile
Materials:
-
This compound
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq.) and malononitrile (1.1 eq.) in anhydrous ethanol.
-
To this solution, add a catalytic amount of piperidine (e.g., 5-10 mol%).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion (typically within 2-4 hours), pour the reaction mixture into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water, followed by a small amount of cold ethanol.
-
Dry the solid product under vacuum.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.[8]
Expected Results and Characterization:
The product is expected to be a crystalline solid. Characterization can be performed using standard spectroscopic techniques (¹H NMR, ¹³C NMR, IR) and mass spectrometry to confirm the structure.
| Parameter | Expected Outcome |
| Yield | 85-95% |
| Physical State | Crystalline solid |
| ¹H NMR | Appearance of a singlet for the vinyl proton (CH=C) and disappearance of the aldehyde proton signal. |
| IR Spectroscopy | Presence of a strong nitrile (C≡N) stretching band and a C=C stretching band. |
Aldol Condensation: Forming Chalcone-like Structures
The Aldol condensation is a fundamental C-C bond-forming reaction that joins two carbonyl compounds to create a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[10] A crossed Aldol condensation between this compound (which lacks α-hydrogens) and an enolizable ketone like acetophenone, under basic conditions, leads to the formation of a pyridine-containing chalcone analogue. These compounds are of significant interest due to their wide range of biological activities.[11]
Reaction Mechanism and Workflow
The reaction is initiated by the deprotonation of the α-carbon of the ketone by a base (e.g., NaOH or KOH) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde. The resulting aldol addition product readily undergoes base-catalyzed dehydration to yield the more stable, conjugated enone.[1]
Caption: Workflow for the Aldol condensation.
Detailed Protocol: Synthesis of (E)-1-phenyl-3-(6-chloro-2-methylpyridin-3-yl)prop-2-en-1-one
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% aqueous)
-
Hydrochloric acid (HCl) solution (dilute)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flask, dissolve this compound (1.0 eq.) and acetophenone (1.0 eq.) in ethanol.
-
Cool the mixture in an ice bath and slowly add the aqueous NaOH solution dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting aldehyde.
-
Carefully neutralize the reaction mixture with dilute HCl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure chalcone derivative.[12]
Expected Results and Characterization:
The product is typically a solid. The formation of the α,β-unsaturated ketone can be confirmed by spectroscopic methods.
| Parameter | Expected Outcome |
| Yield | 60-80% |
| Physical State | Solid |
| ¹H NMR | Appearance of two doublets for the vinyl protons with a large coupling constant (J > 15 Hz) indicative of an (E)-alkene. |
| IR Spectroscopy | Presence of a strong C=O stretching band for the conjugated ketone. |
Wittig Reaction: A Versatile Olefination Method
The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphorus ylide (Wittig reagent).[13] A key advantage of this reaction is the unambiguous placement of the double bond. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides generally afford (E)-alkenes, while non-stabilized ylides typically yield (Z)-alkenes.[14]
Reaction Mechanism and Workflow
The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon, leading to a betaine intermediate which then cyclizes to an oxaphosphetane. This intermediate subsequently decomposes to the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[15]
Caption: Workflow for the Wittig reaction.
Detailed Protocol: Synthesis of (E)-ethyl 2-(6-chloro-2-methylpyridin-3-yl)acrylate using a Stabilized Ylide
Materials:
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)
-
Toluene (anhydrous)
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous toluene.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 eq.) to the solution.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired (E)-alkene from triphenylphosphine oxide.[16]
Expected Results and Characterization:
The product is typically an oil or a low-melting solid. The stereochemistry can be determined by ¹H NMR spectroscopy.[17]
| Parameter | Expected Outcome |
| Yield | 70-90% |
| Stereoselectivity | Predominantly (E)-isomer |
| ¹H NMR | Appearance of vinylic proton signals and disappearance of the aldehyde proton. The coupling constant between the vinylic protons will be indicative of the stereochemistry. |
| ³¹P NMR | A signal corresponding to triphenylphosphine oxide will be present in the crude reaction mixture. |
Conclusion
The condensation reactions outlined in this application note provide robust and versatile methods for the derivatization of this compound. The resulting α,β-unsaturated pyridine derivatives are valuable intermediates for the synthesis of a wide range of heterocyclic compounds with potential applications in drug discovery and materials science. The choice of reaction—Knoevenagel, Aldol, or Wittig—will depend on the desired functionality in the final product. By understanding the principles behind these reactions and following the detailed protocols provided, researchers can efficiently generate libraries of novel pyridine-containing molecules for further investigation.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of some novel derivatives of cinnamic acid as anti-inflammatory agents | World Journal of Biology Pharmacy and Health Sciences [wjbphs.com]
- 5. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Synthesis and crystal structure of (Z)-2-(6-chloroimidazo[1,2-a]pyridin-2-yl)-3-[4-(dimethylamino)phenyl]acrylonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. magritek.com [magritek.com]
- 11. scribd.com [scribd.com]
- 12. rsc.org [rsc.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of 6-Chloro-2-methylpyridine-3-carbaldehyde for Bioassays
Introduction: The Versatility of the Pyridine Scaffold in Drug Discovery
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its presence in biologically active molecules highlights its ability to engage in key interactions with a wide range of biological targets. The compound 6-Chloro-2-methylpyridine-3-carbaldehyde is a particularly attractive starting material for generating diverse molecular libraries for bioassays. It possesses three key points of chemical reactivity: the aldehyde group, the chloro substituent, and the pyridine ring itself, which can be modified through various organic reactions. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this versatile building block to create novel compounds for biological screening. We will explore several high-yield and robust chemical transformations and provide detailed protocols for subsequent bioassays to evaluate their potential as anticancer, antimicrobial, and antimalarial agents.[1][3][4]
Strategic Derivatization of this compound
The chemical architecture of this compound allows for a multi-pronged derivatization strategy. The aldehyde at the 3-position is a gateway for forming new carbon-carbon and carbon-nitrogen bonds, while the chlorine atom at the 6-position is an excellent handle for transition metal-catalyzed cross-coupling reactions.
Caption: Derivatization workflow for this compound.
Derivatization via the Aldehyde Group
The aldehyde functionality is a versatile handle for introducing a wide range of chemical moieties.
Reductive amination is a powerful method for synthesizing substituted amines from aldehydes.[5] This one-pot reaction involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This method is highly valuable for creating libraries of compounds with diverse amine functionalities.
Caption: Workflow for Reductive Amination.
Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 mmol) in 1,2-dichloroethane (DCE) (10 mL), add the desired primary or secondary amine (1.2 mmol) and glacial acetic acid (0.1 mmol).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol) portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
| Parameter | Condition | Rationale/Reference |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | A mild and selective reducing agent for imines in the presence of aldehydes. |
| Solvent | 1,2-Dichloroethane (DCE) | A common solvent for reductive amination reactions. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Temperature | Room Temperature | Mild conditions are generally sufficient for this transformation. |
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.[6] This reaction is particularly useful for synthesizing α,β-unsaturated compounds by reacting the pyridine carbaldehyde with active methylene compounds like malononitrile or ethyl cyanoacetate.[7]
Protocol: Catalyst-Free Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in a 1:1 mixture of water and ethanol (5 mL).
-
Addition of Active Methylene Compound: Add the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) (1 mmol) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.[6]
-
Product Isolation: Upon completion, the product often precipitates out of the solution. Collect the solid by filtration, wash with cold water and a small amount of cold ethanol.
-
Purification: The product can be further purified by recrystallization if necessary.
| Parameter | Condition | Rationale/Reference |
| Solvent | H₂O:EtOH (1:1) | A green and effective solvent system for this catalyst-free reaction.[6] |
| Catalyst | None | The reaction can proceed efficiently without a catalyst under these conditions.[6] |
| Temperature | Room Temperature | Mild and energy-efficient. |
| Reactants | Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) | Readily available and reactive partners for the condensation. |
The Wittig reaction is a highly versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide (Wittig reagent).[8][9] This reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the pyridine ring.
Protocol: General Procedure for the Wittig Reaction
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., Argon), suspend the appropriate phosphonium salt (1.1 mmol) in anhydrous tetrahydrofuran (THF) (10 mL). Cool the suspension to 0 °C and add a strong base such as n-butyllithium (n-BuLi) (1.1 mmol) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation.[10]
-
Reaction with Aldehyde: Cool the resulting ylide solution back to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product, which contains triphenylphosphine oxide as a byproduct, is purified by column chromatography on silica gel.
| Parameter | Condition | Rationale/Reference |
| Reagent | Phosphonium Ylide | Generated in situ from the corresponding phosphonium salt and a strong base.[10] |
| Base | n-Butyllithium (n-BuLi) | A common strong base for deprotonating phosphonium salts. |
| Solvent | Anhydrous Tetrahydrofuran (THF) | A suitable aprotic solvent for the Wittig reaction. |
| Atmosphere | Inert (Argon or Nitrogen) | Necessary due to the moisture and air sensitivity of the organolithium base and the ylide. |
Derivatization via Cross-Coupling Reactions
The chloro-substituent at the 6-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between an organoboron compound and a halide.[11] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 6-position.
Caption: Workflow for Suzuki-Miyaura Coupling.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a Schlenk flask or microwave vial, combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol), and a base like potassium carbonate (K₂CO₃) (2.0 mmol).[11]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 10 mL total).
-
Reaction: Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography on silica gel.
| Parameter | Condition | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Activates the boronic acid for transmetalation.[11] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O | A mixed solvent system is often optimal for solubility and reaction rate. |
| Temperature | 80-100 °C | Elevated temperatures are typically required for the coupling of chloropyridines. |
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst.[12][13] This reaction is ideal for introducing alkynyl functionalities at the 6-position.
Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a degassed solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like triethylamine (Et₃N) or a mixture of THF and Et₃N, add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a copper(I) co-catalyst (e.g., CuI, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) under an inert atmosphere until the reaction is complete (monitored by TLC).
-
Work-up: Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale/Reference |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Standard palladium catalysts for Sonogashira coupling. |
| Co-catalyst | Copper(I) Iodide (CuI) | Facilitates the formation of the copper acetylide intermediate.[13] |
| Base/Solvent | Triethylamine (Et₃N) | Acts as both the base and often as a solvent. |
| Temperature | Room Temperature to 50 °C | The reaction is typically run under mild conditions.[12] |
Protocols for Biological Assays
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. Pyridine derivatives have shown promise in several therapeutic areas.[1][3][4]
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[2][14][15]
Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the synthesized pyridine derivatives in culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Assay
The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[16][17][18]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Compounds: Prepare stock solutions of the synthesized derivatives in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) adjusted to a 0.5 McFarland standard and then dilute it to the final concentration for testing.
-
Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Antimalarial Activity: In Vitro Antiplasmodial Assay
The in vitro antiplasmodial activity of the synthesized compounds can be assessed against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum.[3][19][20]
Protocol: SYBR Green I-based Fluorescence Assay
-
Parasite Culture: Maintain P. falciparum cultures in human erythrocytes in RPMI-1640 medium supplemented with human serum.
-
Assay Setup: In a 96-well plate, add serial dilutions of the test compounds. Add synchronized ring-stage parasites to each well to achieve a final parasitemia of 0.5% and a hematocrit of 1.5%.
-
Incubation: Incubate the plates for 72 hours in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, lyse the red blood cells and stain the parasitic DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of diverse libraries of novel compounds for biological screening. The strategic application of well-established organic reactions such as reductive amination, Knoevenagel condensation, Wittig reaction, Suzuki coupling, and Sonogashira coupling allows for the systematic exploration of the chemical space around the pyridine scaffold. The subsequent screening of these derivatives in robust anticancer, antimicrobial, and antimalarial assays can lead to the identification of new hit compounds, paving the way for further lead optimization and drug discovery efforts. The protocols outlined in this application note provide a solid foundation for researchers to embark on such discovery programs.
References
- 1. Synthesis and antimicrobial study of novel pyridine quaternary analogs [wisdomlib.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bcc.bas.bg [bcc.bas.bg]
- 7. chemrj.org [chemrj.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. researchhub.com [researchhub.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Broth Microdilution | MI [microbiology.mlsascp.com]
- 17. rr-asia.woah.org [rr-asia.woah.org]
- 18. protocols.io [protocols.io]
- 19. bio-protocol.org [bio-protocol.org]
- 20. phytopharmajournal.com [phytopharmajournal.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 6-Chloro-2-methylpyridine-3-carbaldehyde by Chromatography
This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the purification of 6-Chloro-2-methylpyridine-3-carbaldehyde. Recognizing the unique challenges posed by this molecule—namely the basicity of the pyridine nitrogen, the reactivity of the aldehyde functional group, and its moderate polarity—this document provides field-proven troubleshooting strategies and detailed protocols to enable efficient and high-purity isolation.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions to quickly orient researchers to the appropriate purification strategy.
Q1: What is the most effective and scalable chromatography method for purifying this compound? A1: For preparative scale purification (milligrams to grams), normal-phase flash column chromatography is the industry standard and most effective method.[1][2] This technique utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase, which allows for efficient separation based on the compound's polarity.[1]
Q2: Which stationary phase is recommended? A2: Silica gel (SiO₂) is the primary choice for the stationary phase due to its versatility and cost-effectiveness.[3] However, the inherent acidity of standard silica gel can sometimes lead to challenges such as peak tailing or degradation of the aldehyde.[3][4] If such issues are observed, using neutralized silica gel or, in some cases, basic alumina are viable alternatives.[3]
Q3: How do I select the optimal mobile phase (eluent) for my separation? A3: The ideal mobile phase is best determined empirically using Thin-Layer Chromatography (TLC) prior to running the column.[3][4] A good starting point is a binary mixture of a non-polar solvent like hexanes (or petroleum ether) and a more polar solvent like ethyl acetate.[3][5] The goal is to find a solvent ratio that results in a retention factor (Rƒ) of approximately 0.2-0.3 for the target compound, as this typically provides the best separation on a column.[4]
Q4: My final product is a yellow or brown oil/solid, not the expected color. What could be the cause? A4: Discoloration often indicates the presence of persistent impurities or minor degradation products. Crude pyridine compounds can contain various colored impurities from the synthesis.[6] If the product appears impure after a first-pass purification, consider re-chromatographing the material using a shallower, more gradual solvent gradient. An alternative, if the impurities are non-polar, is to perform an initial aqueous workup by dissolving the crude material in a solvent like ethyl acetate and washing with a mild base (e.g., saturated sodium bicarbonate solution) to remove acidic residues before chromatography.[4]
Section 2: In-Depth Troubleshooting Guide
This section provides solutions to specific problems encountered during the chromatographic purification process.
Issue 1: Significant Peak Tailing or Streaking
-
Question: My compound is streaking down the TLC plate and eluting from the column over many fractions with poor peak shape. What is happening and how can I fix it?
-
Answer: This phenomenon, known as tailing, is a classic issue when purifying basic compounds like pyridines on acidic silica gel.[3] The basic nitrogen atom on the pyridine ring strongly and sometimes irreversibly interacts with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to elute slowly and asymmetrically.[3]
-
Solution: To resolve this, add a small amount of a competitive base to your mobile phase. Triethylamine (Et₃N) at a concentration of 0.1-1% (v/v) is highly effective.[3] The triethylamine will preferentially bind to the acidic sites on the silica, allowing your target compound to elute symmetrically and improving resolution.[5]
Issue 2: Low Recovery or Suspected Degradation on the Column
-
Question: My yield after column chromatography is significantly lower than expected, and I see new, unexpected spots on my post-column TLC analysis. What could be the cause?
-
Answer: Aldehyde functional groups can be sensitive to the acidic environment of standard silica gel, potentially leading to degradation or side reactions.[4] If you suspect this is occurring, the acidic stationary phase is the likely culprit.
-
Solution: Neutralize the silica gel before use. This can be done by preparing the silica slurry in your starting eluent that has been supplemented with 1% triethylamine.[4] Allow the slurry to stand for about an hour before packing the column. This pre-treatment passivates the acidic sites, creating a more inert environment for your sensitive aldehyde.
Issue 3: Poor Separation of Compound from a Key Impurity
-
Question: My product and a major impurity have very similar Rƒ values and are co-eluting. How can I improve the separation?
-
Answer: Achieving good resolution between compounds with similar polarities requires careful optimization of the mobile phase. The key is to find a solvent system where the two compounds have different affinities.
-
Solution:
-
Adjust Polarity: Re-screen solvent systems using TLC. If you are using a hexane/ethyl acetate system, try systematically varying the ratio to find the sweet spot.
-
Change Solvent Selectivity: If adjusting polarity is insufficient, change one of the solvents to alter the separation mechanism. For example, replacing ethyl acetate with diethyl ether or dichloromethane can change the specific interactions (e.g., hydrogen bonding, dipole-dipole) between your compounds and the stationary phase, often improving separation.[5]
-
Employ Gradient Elution: During the column, use a gradual increase in the polar solvent (gradient elution) rather than a constant mixture (isocratic elution). A shallow gradient can effectively resolve closely eluting compounds.[4]
-
Issue 4: Compound is Immobile (Rƒ = 0)
-
Question: My compound is spotted on the TLC plate but does not move from the baseline, even with high concentrations of ethyl acetate. What should I do?
-
Answer: An Rƒ of zero indicates that the mobile phase is not polar enough to displace the compound from the highly polar silica gel.
-
Solution: You need to use a stronger, more polar solvent. A common choice for highly polar compounds is a mixture of dichloromethane and methanol.[5] Start with a system like 98:2 dichloromethane/methanol and gradually increase the methanol content. Be cautious, as using more than 10% methanol in dichloromethane can risk dissolving the silica gel.[5]
Section 3: Standardized Experimental Protocols
These protocols provide a validated workflow for consistent and successful purification.
Protocol 1: TLC Method Development
-
Preparation: Dissolve a small sample of your crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of a silica gel TLC plate.
-
Eluent Screening:
-
Prepare a developing chamber with a starting eluent of 10% ethyl acetate in hexanes.
-
Place the TLC plate in the chamber, ensuring the solvent level is below the baseline.
-
Allow the solvent to travel up the plate until it is ~1 cm from the top.
-
-
Visualization & Analysis:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
Calculate the Rƒ value (Rƒ = distance traveled by spot / distance traveled by solvent front).
-
-
Optimization:
-
If the Rƒ is too low (<0.2), increase the polarity by increasing the percentage of ethyl acetate (e.g., to 20%, 30%).
-
If the Rƒ is too high (>0.5), decrease the polarity.
-
If tailing is observed, add 0.5% triethylamine to the eluent mixture and re-run the TLC.
-
The optimal eluent system is the one that provides an Rƒ of 0.2-0.3 for the product and maximal separation from all impurities.[4]
-
Protocol 2: Preparative Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and insert a small plug of glass wool or cotton at the bottom. Add a ~1 cm layer of sand.[3]
-
Prepare a slurry of silica gel in the optimized low-polarity eluent from your TLC analysis (e.g., 10% ethyl acetate/hexanes).[3] For a 1g sample, approximately 50-100g of silica is a good starting point.
-
Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7] The top of the silica bed should be flat. Add another ~1 cm layer of sand on top.[7]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a low-boiling solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Evaporate the solvent completely under reduced pressure to obtain a dry, free-flowing powder of your crude product adsorbed onto the silica.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add your starting eluent to the column.
-
Begin eluting the column, collecting the solvent in fractions (e.g., test tubes or flasks).
-
If using a gradient, start with the low-polarity system and gradually increase the percentage of the more polar solvent (e.g., move from 10% to 30% ethyl acetate in hexanes).[4]
-
-
Monitoring and Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions containing the pure compound.
-
Remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
-
Section 4: Data and Workflow Visualization
Table 1: Mobile Phase Selection Guide for Flash Chromatography
| Compound Polarity | Good Starting Eluent System | Typical Ratio Range | Notes |
| Non-polar | Hexane / Ethyl Acetate | 99:1 to 90:10 | Good for hydrocarbons, ethers. |
| Moderately Polar (Target Compound) | Hexane / Ethyl Acetate | 90:10 to 50:50 | Standard for many functionalized organic molecules.[5] |
| Polar | Dichloromethane / Methanol | 99:1 to 90:10 | For compounds with multiple heteroatoms, alcohols, or amines.[5] |
| Very Polar | Ethyl Acetate / Methanol | 98:2 to 90:10 | For highly polar compounds that do not move in other systems. |
Diagram 1: Troubleshooting Workflow for Pyridine Aldehyde Purification
Caption: Decision workflow for troubleshooting common issues.
References
Technical Support Center: Optimizing the Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic transformation. As a key building block in the development of novel therapeutics, achieving a high-yield, high-purity synthesis of this intermediate is paramount. This document provides in-depth, field-proven insights to navigate the common challenges encountered during its preparation.
Section 1: Overview of Synthetic Pathways
The most prevalent and industrially scalable method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring using a Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4]
The primary substrate for this reaction is 2-chloro-6-methylpyridine. The electron-donating effect of the methyl group and the directing effect of the pyridine nitrogen make the C3 position susceptible to electrophilic substitution by the Vilsmeier reagent. An alternative, though less direct, route involves the oxidation of the corresponding alcohol, (6-chloro-2-methylpyridin-3-yl)methanol. However, the Vilsmeier-Haack approach is often preferred for its efficiency and use of readily available starting materials.
Section 2: Troubleshooting Guide (Q&A Format)
This section addresses specific experimental issues in a direct question-and-answer format.
Problem Area 1: Low or No Product Formation
Q1: My reaction has stalled. TLC and GC-MS analysis show a significant amount of unreacted 2-chloro-6-methylpyridine. What are the likely causes and how can I fix this?
A1: This is a common issue often traced back to the Vilsmeier reagent itself or the reaction conditions. Here is a systematic troubleshooting approach:
-
Reagent Quality and Stoichiometry:
-
Cause: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) and DMF must be anhydrous. POCl₃ can hydrolyze to phosphoric acid, and water will quench the Vilsmeier reagent.
-
Solution: Ensure you are using freshly opened or properly stored anhydrous DMF. Distill POCl₃ if its purity is questionable. Always prepare the Vilsmeier reagent fresh before adding the pyridine substrate.[5]
-
Insight: The Vilsmeier reagent is an electrophilic chloromethyleneiminium salt.[3] Its formation is the critical first step. If this reagent is not formed correctly or is quenched, the formylation will not proceed.
-
-
Reaction Temperature:
-
Cause: The formation of the Vilsmeier reagent is typically done at low temperatures (0-5 °C) to control the exothermic reaction between POCl₃ and DMF. However, the subsequent formylation of the pyridine ring often requires heating to proceed at a reasonable rate.[2]
-
Solution: After the slow, cooled addition of POCl₃ to DMF and stirring for a short period, add the 2-chloro-6-methylpyridine. Then, gradually heat the reaction mixture. A typical temperature range is 60-90 °C. Monitor the reaction progress by TLC or GC. If the reaction is sluggish, a modest increase in temperature or prolonged reaction time may be necessary.
-
-
Substrate Reactivity:
-
Cause: While the methyl group is activating, the chloro group is deactivating. The pyridine ring is generally less reactive than a benzene ring in electrophilic substitutions. The conditions need to be robust enough to overcome this.
-
Solution: Check the molar ratio of the Vilsmeier reagent to the substrate. A slight excess of the reagent (e.g., 1.5 to 3 equivalents) is often required to drive the reaction to completion.
-
Problem Area 2: Significant Impurity Formation
Q2: My crude ¹H NMR shows the desired product, but also significant byproducts. What are these impurities and how can I minimize them?
A2: Impurity profiles can be complex, but several common side-products are known.
| Potential Impurity | Likely Cause | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction (see Q1). | Optimize reaction time, temperature, and reagent stoichiometry. |
| Isomeric Products | Non-regioselective formylation. | While formylation at C3 is strongly preferred electronically, extreme temperatures could lead to minor isomers. Maintain temperature control. |
| Over-reaction Products | Harsh reaction conditions. | Diformylation is rare on this substrate but possible. Avoid excessive heating or prolonged reaction times after completion is observed. |
| Dark, Tarry Byproducts | Decomposition of substrate or product. | This often happens during the quench. The hydrolysis of the intermediate iminium salt is highly exothermic. Pouring the reaction mixture onto crushed ice slowly and with vigorous stirring is critical to dissipate heat.[2] Maintain a low temperature (<10 °C) during the initial quench and subsequent neutralization. |
| Chlorinated Byproducts | Side reactions of the Vilsmeier reagent. | Using the correct stoichiometry of POCl₃ to DMF is important. An excess of POCl₃ can lead to other reactive species. |
Troubleshooting Flowchart for Impurity Issues
Caption: Troubleshooting logic for impurity analysis.
Problem Area 3: Purification and Isolation
Q3: My crude yield seems reasonable, but I'm losing a significant amount of product during column chromatography. What are better purification strategies?
A3: The aldehyde product can be somewhat unstable on silica gel, leading to losses.
-
Optimize Chromatography:
-
Action: Use a less acidic stationary phase, such as neutral alumina, or deactivate silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5-1%).
-
Insight: The aldehyde can streak or decompose on standard silica. Neutralizing the stationary phase minimizes these acid-catalyzed side reactions.
-
-
Recrystallization:
-
Action: This is often the most effective method for purification on a larger scale. The crude product, once isolated as a solid, can be recrystallized from a suitable solvent system.
-
Solvent Screening: Start with a nonpolar solvent in which the product is soluble when hot but sparingly soluble when cold (e.g., heptane, cyclohexane) and add a more polar co-solvent (e.g., ethyl acetate, dichloromethane) to aid initial dissolution if needed. A common system is ethyl acetate/petroleum ether.[6]
-
Benefit: Recrystallization is excellent for removing impurities with different polarity and can yield a highly pure, crystalline product, significantly improving the final yield compared to chromatography losses.
-
-
Work-up Procedure:
-
Cause: Improper work-up can lead to emulsions or product loss in the aqueous layer.
-
Solution: After quenching on ice, neutralize the acidic mixture carefully with a base like sodium bicarbonate or sodium hydroxide solution, keeping the temperature low. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Perform a brine wash to break emulsions and dry the organic layer thoroughly (e.g., with MgSO₄ or Na₂SO₄) before concentrating.
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the ideal molar ratio of POCl₃ to DMF for generating the Vilsmeier reagent? A: A common ratio is approximately 1.5 to 3 moles of POCl₃ for every mole of the substrate, with a slightly higher molar amount of DMF relative to the substrate. A typical experimental procedure might use ~3 equivalents of DMF and ~2 equivalents of POCl₃ relative to the starting pyridine.[6] However, this should be optimized for your specific scale and setup.
Q: Can I use other formylating agents? A: While the POCl₃/DMF system is the most common, other acid chlorides like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent.[2][7] These may offer different reactivity profiles or be advantageous in specific situations, but POCl₃ remains the most widely documented and cost-effective choice for this transformation.
Q: How should I store the final product, this compound? A: The aldehyde functional group is susceptible to air oxidation, which would convert it to the corresponding carboxylic acid. For long-term storage, it is best to keep the purified solid product in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and store it in a cool, dark place, preferably refrigerated.[5]
Section 4: Reference Experimental Protocol
This protocol is a synthesized example based on common procedures and should be adapted and optimized for your specific laboratory conditions.
Synthesis of this compound via Vilsmeier-Haack Reaction
Caption: Experimental workflow for the Vilsmeier-Haack synthesis.
Procedure:
-
Reagent Preparation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq.). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 2.0 eq.) dropwise to the cooled DMF with vigorous stirring, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction: Add 2-chloro-6-methylpyridine (1.0 eq.) to the freshly prepared Vilsmeier reagent. The mixture is then allowed to warm to room temperature before being heated to 80-90 °C.
-
Monitoring: The reaction is monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase) or GC-MS until the starting material is consumed (typically 12-16 hours).
-
Quench: After cooling to room temperature, the reaction mixture is poured slowly and carefully onto a vigorously stirred slurry of crushed ice.
-
Work-up: The acidic aqueous mixture is neutralized to pH ~7-8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or cold sodium hydroxide solution. The product is then extracted with dichloromethane (3 x volumes). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from an ethyl acetate/hexane mixture to afford this compound as a crystalline solid.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. ijsr.net [ijsr.net]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. growingscience.com [growingscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 6-Chloro-2-methylpyridine-3-carbaldehyde Reactions
Answering the urgent need for a centralized knowledge base, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide for reactions involving 6-Chloro-2-methylpyridine-3-carbaldehyde. As a Senior Application Scientist, my goal is to blend deep mechanistic understanding with practical, field-tested solutions to the common challenges encountered during the synthesis and handling of this versatile intermediate.
This guide is structured to address your challenges in a logical, problem-solving format. We begin with frequently asked questions regarding the primary synthesis route and then delve into specific troubleshooting for common side products, providing mechanistic explanations and actionable protocols.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound and what is the core mechanism?
The most prevalent method for synthesizing this compound is the Vilsmeier-Haack reaction .[1][2] This reaction formylates an electron-rich aromatic or heteroaromatic ring, in this case, 2-Chloro-6-methylpyridine.
Mechanism Overview: The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: A substituted amide, typically N,N-dimethylformamide (DMF), reacts with an acid chloride like phosphorus oxychloride (POCl₃) to form a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[3][4]
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring of the starting material attacks the electrophilic carbon of the Vilsmeier reagent. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[3][5]
Below is a diagram illustrating the primary reaction pathway.
References
stability and storage conditions for 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the technical support guide for 6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 91591-69-4). This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile intermediate in their work. Here, you will find essential information on its stability, optimal storage conditions, and troubleshooting advice for common issues encountered during its handling and use.
Frequently Asked Questions (FAQs)
What are the ideal storage conditions for this compound?
To ensure the long-term stability and purity of this compound, it is crucial to adhere to the following storage guidelines:
-
Temperature: The compound should be stored under refrigerated conditions, typically between 2°C and 8°C (36°F - 46°F)[1].
-
Atmosphere: It is highly recommended to store the compound under an inert atmosphere, such as nitrogen[2][3]. This minimizes the risk of oxidation and degradation from atmospheric moisture.
-
Container: Always keep the container tightly closed in a dry and well-ventilated place to prevent moisture absorption and contamination[1][2][4].
-
Light: Protect the compound from direct sunlight, as UV exposure can lead to photodegradation[2][5].
What is the expected shelf life of this compound?
While the specific shelf life can vary between suppliers, when stored under the recommended conditions of refrigeration, inert atmosphere, and protection from light and moisture, this compound is expected to maintain its purity and stability for an extended period. For precise information, it is always best to refer to the certificate of analysis provided by the manufacturer.
Is this compound sensitive to air or moisture?
Yes, this compound is sensitive to both air and moisture. The aldehyde functional group is susceptible to oxidation, which can be accelerated by exposure to air[6]. Furthermore, the compound can be hygroscopic, and moisture can lead to hydration of the aldehyde or promote other degradation pathways[7]. Therefore, handling the compound in a dry, inert environment (e.g., a glovebox) and storing it in a tightly sealed container are critical for maintaining its integrity.
What are the signs of degradation?
Visual inspection can often provide the first indication of compound degradation. Signs to look for include:
-
Color Change: A noticeable change from its typical appearance (often a solid) to a discolored or darker substance can indicate impurity formation.
-
Clumping or Caking: This may suggest moisture absorption.
-
Inconsistent Analytical Data: If you observe unexpected peaks in your NMR, HPLC, or GC-MS analysis, or a decrease in the main peak's purity, it is a strong indicator of degradation.
If you suspect degradation, it is advisable to re-purify the material if possible or obtain a fresh batch to ensure the reliability of your experimental results.
What are the main incompatibilities for this compound?
This compound should be stored away from the following classes of chemicals to prevent hazardous reactions:
Contact with these substances can lead to vigorous and potentially dangerous reactions, as well as degradation of the compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound, with a focus on problems related to its stability and storage.
| Problem | Potential Cause(s) Related to Stability/Storage | Recommended Solution(s) |
| Low reaction yield or incomplete reaction | Degradation of the starting material due to improper storage (e.g., exposure to air, moisture, or light). | - Confirm the purity of the this compound using an appropriate analytical technique (e.g., NMR, GC-MS).- If degradation is confirmed, use a fresh, properly stored batch of the compound.- Ensure all future handling is performed under an inert atmosphere and with protection from light. |
| Formation of unexpected byproducts | The aldehyde group may have oxidized to a carboxylic acid or undergone other side reactions due to prolonged or improper storage. | - Characterize the byproducts to understand the degradation pathway.- If oxidation is the issue, consider purifying the starting material via recrystallization or column chromatography before use.- Implement stricter storage protocols, including refrigeration under nitrogen and minimizing exposure to the atmosphere during weighing and transfer. |
| Inconsistent results between batches | Variations in the purity of different batches of the starting material, potentially due to differences in storage history. | - Always re-validate the purity of a new batch of this compound upon receipt.- Maintain a detailed log of storage conditions and handling for each batch.- If possible, source the compound from a reputable supplier who can provide detailed specifications and a certificate of analysis. |
| Physical changes in the compound (e.g., discoloration, clumping) | Exposure to light, heat, or moisture. | - Discard any material that shows visible signs of degradation.- Review and improve storage and handling procedures to prevent future occurrences.- Store in a desiccator under an inert atmosphere within a refrigerator. |
Experimental Workflow: Handling and Storage Protocol
To ensure the integrity of this compound throughout its use in the laboratory, the following step-by-step protocol is recommended:
-
Receiving and Initial Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or an improper seal.
-
Verify that the product information matches your order.
-
Immediately transfer the compound to a designated, properly labeled secondary container if the primary packaging is not suitable for long-term storage.
-
-
Storage:
-
Store the container in a refrigerator at 2-8°C[1].
-
If the compound is not already under an inert atmosphere, purge the container with dry nitrogen or argon before sealing.
-
Place the container in a light-protected environment (e.g., an amber vial or a dark cabinet).
-
-
Dispensing and Handling:
-
Whenever possible, handle the compound in a glovebox or under a stream of inert gas to minimize exposure to air and moisture.
-
Use clean, dry spatulas and glassware.
-
After dispensing the required amount, re-purge the container with inert gas before sealing and returning it to the refrigerator.
-
-
In-use Stability:
-
If preparing stock solutions, use anhydrous solvents and store the solutions under an inert atmosphere at low temperatures.
-
Assess the stability of stock solutions over time by periodically running analytical checks.
-
Logical Relationship Diagram
The following diagram illustrates the key considerations for maintaining the stability of this compound.
Caption: Decision-making workflow for ensuring the stability of this compound.
References
- 1. jubilantingrevia.com [jubilantingrevia.com]
- 2. fishersci.com [fishersci.com]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. geneseo.edu [geneseo.edu]
- 6. Aldehyde - Wikipedia [en.wikipedia.org]
- 7. 2-Chloropyridine-3-carbaldehyde | Properties, Uses, Safety Data, Supplier China [pipzine-chem.com]
- 8. fishersci.com [fishersci.com]
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for Pyridines
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyridines. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this powerful, yet often challenging, reaction. Here, we move beyond simple protocols to provide in-depth, experience-driven insights into the causal factors governing success and failure in your experiments.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and stumbling blocks encountered when attempting to formylate a pyridine ring.
Q1: Why is my Vilsmeier-Haack reaction on pyridine not working? I'm recovering my starting material.
A1: This is a frequent issue stemming from the inherent electron-deficient nature of the pyridine ring. The electronegative nitrogen atom deactivates the ring towards electrophilic aromatic substitution, making it less reactive than benzene derivatives.[1] The Vilsmeier reagent, a chloroiminium ion, is a relatively weak electrophile and requires an electron-rich aromatic system to react efficiently.[2][3]
-
Causality: If your pyridine substrate lacks electron-donating groups (EDGs), it may not be nucleophilic enough to attack the Vilsmeier reagent under standard conditions.[2]
-
Troubleshooting:
-
Increase Activation: The presence of EDGs (e.g., alkyl, alkoxy, amino groups) on the pyridine ring is crucial for facilitating the reaction.
-
Elevate Temperature: Many Vilsmeier-Haack reactions on pyridines require higher temperatures to proceed. A moderate increase, for instance from room temperature to 80°C, can often initiate the reaction.[2][4] In some cases, temperatures as high as 120°C may be necessary.[5]
-
Alternative Activation: For particularly unreactive pyridines, consider converting the pyridine to its N-oxide. The N-oxide is significantly more activated towards electrophilic substitution.
-
Q2: My reaction is turning black and I'm getting a complex mixture of products. What's causing this decomposition?
A2: Decomposition often points to reaction conditions that are too harsh for your specific substrate.
-
Causality: An excessive amount of the activating agent, typically phosphorus oxychloride (POCl₃), relative to the N,N-dimethylformamide (DMF), can lead to uncontrolled side reactions and decomposition.[2] Similarly, excessively high temperatures can degrade sensitive starting materials or products.
-
Troubleshooting:
-
Optimize Reagent Stoichiometry: Carefully control the ratio of POCl₃ to DMF. A common starting point is a slight excess of POCl₃, but this may need to be adjusted based on your substrate.[6]
-
Incremental Temperature Increase: Instead of directly heating to a high temperature, try a stepwise increase to find the optimal balance between reaction rate and stability.
-
Inert Atmosphere: Ensure the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative decomposition, especially at elevated temperatures.
-
Q3: I'm observing the formation of chlorinated byproducts. How can I minimize this?
A3: The Vilsmeier reagent itself contains a reactive chlorine atom, and under certain conditions, it can act as a chlorinating agent, particularly on activated pyridine rings or those with hydroxyl substituents.[7]
-
Causality: This side reaction is more prevalent at higher temperatures and with prolonged reaction times.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature may suppress chlorination while still allowing for formylation, albeit at a slower rate.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to avoid over-reaction.
-
Alternative Reagents: In some cases, using a different activating agent like oxalyl chloride or thionyl chloride in place of POCl₃ might alter the reactivity and reduce chlorination.[4]
-
Q4: What is the correct procedure for preparing and handling the Vilsmeier reagent?
A4: The Vilsmeier reagent, an N,N-dimethyliminium salt, is highly moisture-sensitive and is almost always prepared in situ.[2][7]
-
Causality: Moisture will rapidly quench the Vilsmeier reagent, rendering it inactive.[2]
-
Standard Protocol:
-
Use anhydrous DMF and POCl₃.
-
Under an inert atmosphere, cool the DMF in an ice bath (0°C).
-
Add the POCl₃ dropwise to the cooled DMF with vigorous stirring. This is an exothermic reaction.
-
Allow the mixture to stir at 0°C for at least 30 minutes to ensure complete formation of the reagent before adding your pyridine substrate.[2]
-
II. Advanced Troubleshooting and Optimization Guide
This section delves into more complex scenarios and provides a structured approach to optimizing your reaction for higher yields and purity.
Issue 1: Low Yield and Incomplete Conversion
When facing persistently low yields despite basic troubleshooting, a more systematic optimization is required.
Systematic Optimization Workflow:
Caption: Troubleshooting workflow for low yield.
Data-Driven Optimization:
A methodical approach to optimizing reaction conditions is critical. The following table illustrates the impact of reagent ratios and temperature on product yield, based on a modified Vilsmeier-Haack reaction for the synthesis of β-pyridine-fused porphyrins.[6]
| Entry | DMF:POCl₃ Ratio | Solvent | Temperature (°C) | Yield of Product A (%) | Yield of Product B (%) |
| 1 | 1:3 | DCE | 80 | Low | Low |
| 2 | 1:5 | DCE | 80 | Decomposition | Decomposition |
| 3 | 1:1 | DCE | 80 | 42 | 18 |
| 4 | 5:6 | DCE | 80 | 51 | 22 |
| 5 | 5:6 | DCE | 60 | No Reaction | No Reaction |
| 6 | 5:6 | DCE | 100 | Lower Yields | Lower Yields |
DCE = 1,2-dichloroethane
This data clearly demonstrates that both the reagent ratio and temperature are critical parameters that must be fine-tuned for each specific substrate. An excess of POCl₃ can lead to decomposition, while insufficient temperature can halt the reaction entirely.[6]
Issue 2: Regioselectivity Problems in Substituted Pyridines
The position of formylation on a substituted pyridine ring is governed by a combination of steric and electronic factors.
-
Electronic Effects: Electron-donating groups direct the formylation to the ortho and para positions relative to themselves. The inherent deactivation by the ring nitrogen generally directs electrophilic attack to the 3- and 5-positions. The interplay of these factors determines the final regiochemical outcome.
-
Steric Hindrance: Bulky substituents will disfavor formylation at adjacent positions.[4][8]
Strategies for Controlling Regioselectivity:
-
Blocking Groups: If an undesired position is consistently formylated, consider temporarily introducing a bulky, removable blocking group (e.g., a silyl group) to direct the reaction to the desired site.
-
Substrate Modification: Altering the electronic nature of existing substituents can influence the site of attack. For example, converting an amino group to an amide can make it less activating and potentially alter the directing effect.
-
Advanced Strategies: For meta-selective C-H formylation, which is challenging with the classical Vilsmeier-Haack reaction, newer methods involving the activation of pyridine via Zincke intermediates or streptocyanine intermediates have been developed.[9][10]
III. Reaction Mechanism and Key Intermediates
A solid understanding of the reaction mechanism is fundamental to effective troubleshooting.
Plausible Mechanism for Formylation of Pyridine:
Caption: Simplified Vilsmeier-Haack reaction mechanism.
-
Formation of the Vilsmeier Reagent: DMF, a substituted amide, reacts with POCl₃ to form the electrophilic chloroiminium ion, which is the active formylating agent.[7][8]
-
Electrophilic Aromatic Substitution: The electron-rich pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent.[1][11]
-
Formation of Iminium Intermediate: This attack leads to the formation of an iminium salt intermediate.[7]
-
Hydrolysis: During aqueous workup, the iminium salt is hydrolyzed to yield the final pyridine carbaldehyde.[7][12]
IV. Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of an Activated Pyridine
This protocol is a starting point and must be optimized for your specific substrate.
Materials:
-
Substituted Pyridine (electronically activated)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous 1,2-dichloroethane (DCE) (or other suitable solvent)
-
Saturated sodium bicarbonate solution
-
Crushed ice
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous DMF to the flask and cool to 0°C in an ice bath.
-
Add POCl₃ (e.g., 1.2 equivalents relative to DMF) dropwise via the dropping funnel over 15-20 minutes, maintaining the temperature at 0°C.
-
Allow the mixture to stir at 0°C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Add anhydrous DCE to the flask.
-
Dissolve the substituted pyridine (1.0 equivalent) in a minimal amount of anhydrous DCE and add it to the stirring Vilsmeier reagent mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto a stirred mixture of crushed ice and saturated sodium bicarbonate solution to quench the reaction and hydrolyze the intermediate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
V. References
-
Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes. Organic Letters - ACS Publications. Available at: --INVALID-LINK--
-
The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Derivatives. Benchchem. Available at: --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health (NIH). Available at: --INVALID-LINK--
-
Vilsmeier−Haack Reactions of 2-Arylamino-3-acetyl-5,6-dihydro-4H-pyrans toward the Synthesis of Highly Substituted Pyridin-2(1H)-ones. The Journal of Organic Chemistry - ACS Publications. Available at: --INVALID-LINK--
-
Plausible mechanism for formylation of pyridine ring. ResearchGate. Available at: --INVALID-LINK--
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances (RSC Publishing). Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. Available at: --INVALID-LINK--
-
Optimizing reaction conditions for Vilsmeier cyclization in pyridines. Benchchem. Available at: --INVALID-LINK--
-
Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Scirp.org. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. J&K Scientific LLC. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. Chemistry Steps. Available at: --INVALID-LINK--
-
REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: --INVALID-LINK--
-
Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. CCS Chemistry - Chinese Chemical Society. Available at: --INVALID-LINK--
-
Aldehyde. Wikipedia. Available at: --INVALID-LINK--
-
A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. Thieme Chemistry. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. NROChemistry. Available at: --INVALID-LINK--
-
Vilsmeier Reagent. Enamine. Available at: --INVALID-LINK--
-
Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction. YouTube. Available at: --INVALID-LINK--
-
Vilsmeier Reaction Vilsmeier-Haack Reaction Vilsmeier Formylation. YouTube. Available at: --INVALID-LINK--
-
Having some troubles with a Vislmeier-Haack reaction. Reddit. Available at: --INVALID-LINK--
-
Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Transformations under Non Classical Conditions. ResearchGate. Available at: --INVALID-LINK--
-
Pyrrole. Wikipedia. Available at: --INVALID-LINK--
-
A Modified Vilsmeier–Haack Strategy to Construct -Pyridine- Fused 5,10,15,20-Tetraarylporphyrins. ResearchGate. Available at: --INVALID-LINK--
-
(PDF) Vilsmeier-Haack reaction- A Non-classical Approach. ResearchGate. Available at: --INVALID-LINK--
-
C3-Formylation of Pyridines via Streptocyanine Intermediates. American Chemical Society. Available at: --INVALID-LINK--
-
Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. Available at: --INVALID-LINK--
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. chinesechemsoc.org [chinesechemsoc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
Technical Support Center: Troubleshooting Failed Reactions Involving 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the technical support center for 6-Chloro-2-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions with this versatile building block. The unique electronic and steric properties of this molecule, arising from the interplay of the chloro, methyl, and carbaldehyde substituents on the pyridine ring, can sometimes lead to unexpected outcomes. This resource provides in-depth, experience-driven insights in a question-and-answer format to help you achieve your desired synthetic results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Issues Related to the Aldehyde Functional Group
Question 1: My reaction targeting the aldehyde group (e.g., reductive amination, Wittig reaction, condensation) is showing low to no conversion of the starting material. What are the likely causes and how can I fix it?
Answer:
Low reactivity of the aldehyde group in this compound can often be attributed to a combination of steric hindrance and electronic effects. The adjacent methyl group at the 2-position can sterically hinder the approach of bulky nucleophiles. Additionally, the electron-withdrawing nature of the pyridine nitrogen and the chloro group can influence the electrophilicity of the aldehyde carbon.
Here is a systematic approach to troubleshooting this issue:
1. Assess Steric Hindrance:
-
Problem: Your nucleophile may be too bulky to approach the aldehyde.
-
Solution: If possible, switch to a smaller, less sterically demanding nucleophile. For instance, in a Wittig reaction, consider using a smaller phosphonium ylide.
2. Enhance Electrophilicity of the Aldehyde:
-
Problem: The aldehyde may not be sufficiently activated for the reaction to proceed efficiently.
-
Solution: The addition of a Lewis acid can coordinate to the aldehyde oxygen, increasing its electrophilicity.
-
Recommended Lewis Acids: TiCl₄, MgBr₂·OEt₂, ZnCl₂. Start with catalytic amounts and screen for the optimal loading. Be cautious, as strong Lewis acids can also interact with the pyridine nitrogen.
-
3. Optimize Reaction Conditions:
-
Problem: Insufficient reaction time or temperature.
-
Solution:
-
Increase the reaction temperature in increments of 10-20 °C. Monitor for any signs of decomposition.
-
Extend the reaction time. Use TLC or LC-MS to monitor the reaction progress closely.
-
4. Solvent Effects:
-
Problem: The solvent may not be optimal for the reaction.
-
Solution: Screen a range of solvents. For reactions involving charged intermediates, polar aprotic solvents like DMF or DMSO can be beneficial. For others, less polar solvents like THF or toluene might be more suitable.
Question 2: I am observing significant amounts of over-reduction or side products related to the aldehyde in my reaction. How can I improve the selectivity?
Answer:
Over-reduction or the formation of side products often points to a reducing agent that is too harsh or reaction conditions that are not well-controlled.
Troubleshooting Protocol for Aldehyde Over-reduction:
| Parameter | Problem | Recommended Solution | Example |
| Reducing Agent | Too reactive, leading to the reduction of the aldehyde to an alcohol. | Switch to a milder and more selective reducing agent. | Instead of LiAlH₄, consider using NaBH₄ or NaBH(OAc)₃, especially for reductive aminations. |
| Temperature | High temperatures can lead to loss of selectivity. | Perform the reaction at a lower temperature. | Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature. |
| Stoichiometry | Excess reducing agent. | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the reducing agent. | Carefully control the addition of the reducing agent and monitor the reaction progress. |
Category 2: Challenges in Cross-Coupling Reactions at the C6-Chloro Position
Question 3: My Suzuki-Miyaura coupling reaction with this compound is failing or giving very low yields. What are the common pitfalls?
Answer:
The Suzuki-Miyaura coupling of chloropyridines can be challenging due to the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1] The pyridine nitrogen can also coordinate to the palladium catalyst, potentially leading to catalyst inhibition.[2]
Troubleshooting Workflow for Suzuki-Miyaura Coupling:
Caption: Troubleshooting decision tree for Suzuki-Miyaura coupling.
Detailed Protocol for Suzuki-Miyaura Coupling:
A recommended starting point for the Suzuki coupling of this compound is as follows:
-
Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as K₃PO₄ (3.0 equiv.).
-
Catalyst and Solvent Addition: Add a palladium catalyst, for example, a combination of Pd₂(dba)₃ (2.5 mol%) and a suitable ligand like SPhos (5 mol%). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Purge the flask with an inert gas (e.g., nitrogen or argon) and heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.[3]
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[3]
Question 4: I am observing significant amounts of homocoupling of my boronic acid and/or decomposition of my starting material in a cross-coupling reaction. What is causing this?
Answer:
Homocoupling of the boronic acid and decomposition of the starting material are common side reactions in Suzuki-Miyaura couplings.
Minimizing Side Reactions in Suzuki Coupling:
| Side Reaction | Potential Cause | Troubleshooting Strategy |
| Boronic Acid Homocoupling | Presence of oxygen, high catalyst loading, or inappropriate base. | Thoroughly degas all solvents and reagents. Reduce the catalyst loading. Screen different bases; sometimes a weaker base can mitigate this issue. |
| Starting Material Decomposition | High reaction temperature or prolonged reaction time. | Reduce the reaction temperature. Monitor the reaction closely and stop it as soon as the starting material is consumed. The aldehyde group may be sensitive to the reaction conditions. |
| Protodechlorination | Presence of a hydrogen source and a catalyst capable of promoting this pathway. | Ensure anhydrous conditions. The choice of ligand can also influence this side reaction. |
Category 3: Stability and Handling
Question 5: My this compound appears to be degrading upon storage or during my reaction work-up. How can I prevent this?
Answer:
Aldehydes can be susceptible to oxidation to carboxylic acids, especially in the presence of air. The pyridine ring itself is generally stable, but the combination of functional groups might increase its sensitivity under certain conditions.
Recommendations for Storage and Handling:
-
Storage: Store this compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.
-
Work-up:
-
Avoid prolonged exposure to acidic or strongly basic aqueous conditions during work-up, as this could potentially lead to hydrolysis of the chloro group, although this is generally slow for 2-chloropyridines under mild conditions.[4][5]
-
If you suspect oxidation, consider using a mild reducing agent like sodium bisulfite during the aqueous work-up to protect the aldehyde.
-
Minimize the time the compound is exposed to air and light.
-
Decision Tree for Stability Issues:
Caption: Troubleshooting guide for stability issues.
References
Technical Support Center: Purification of 6-Chloro-2-methylpyridine-3-carbaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 6-Chloro-2-methylpyridine-3-carbaldehyde (CAS No. 91591-69-4).[1] This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the expertise to overcome common purification challenges and achieve high-purity material for your downstream applications.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the purification of this compound.
Q1: What are the most probable impurities in my crude this compound?
A1: The impurity profile depends heavily on the synthetic route. If a Vilsmeier-Haack reaction is used, for instance, starting from a substituted acetanilide, you can expect several classes of impurities.[2]
-
Unreacted Starting Materials: Such as the parent N-substituted acetanilide.[2]
-
Over-oxidized Products: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially if exposed to air and moisture over time.
-
Hydrolysis Products: The chloro- group on the pyridine ring can be susceptible to hydrolysis under certain pH and temperature conditions, leading to the corresponding hydroxypyridine derivative.
-
Residual Reagents and Solvents: Impurities from the Vilsmeier reagent (e.g., phosphorus oxychloride byproducts) and solvents used in the synthesis and workup are common.[2]
-
Side-Reaction Products: Incomplete formylation or side reactions on the pyridine ring can lead to a variety of structurally related impurities.
Q2: I have a solid crude product. What is the most straightforward purification method to try first?
A2: For a solid crude product, recrystallization is the most efficient and scalable initial purification technique. It is often effective at removing small amounts of impurities with different solubility profiles. A common and effective solvent system for this class of compounds is a mixture of petroleum ether and ethyl acetate.[2] This method leverages differences in solubility between your target compound and impurities at different temperatures.
Q3: My compound appears to be degrading or streaking on my silica gel TLC plate. What is happening?
A3: This is a classic issue when working with pyridine derivatives on standard silica gel.[3] The basic nitrogen atom in the pyridine ring interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[3] This strong interaction can cause two main problems:
-
Streaking/Tailing: The compound does not move as a tight band, leading to poor separation.
-
Degradation: The acidic environment of the silica can catalyze the degradation of sensitive molecules.[3]
To solve this, you can add a small amount of a basic modifier, like triethylamine (0.1-1%), to your eluent.[3] The triethylamine competes for the acidic sites on the silica, allowing your pyridine derivative to elute more cleanly.
Q4: How can I be certain of the purity of my final product?
A4: A combination of analytical techniques is necessary to confirm purity.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in various solvent systems.
-
Melting Point: A sharp melting point range that is consistent with literature values indicates high purity. For a related compound, 6-Chloro-2-methoxypyridine-3-carboxaldehyde, the melting point is 78-81 °C.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any remaining impurities. The spectrum should be clean with correct integrations and chemical shifts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. For this compound, the molecular weight is 155.58 g/mol .[1]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used, preventing saturation and crystallization.3. Premature crystallization occurred during hot filtration. | 1. Choose a solvent system where the compound has high solubility when hot and low solubility when cold. Use a co-solvent system (e.g., ethyl acetate/hexane) to fine-tune solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration funnel and flask to prevent the solution from cooling and crystallizing too early. |
| Product Oils Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent, or significant impurities are depressing the melting point. | 1. Switch to a lower-boiling point solvent or solvent system.2. Try adding a small seed crystal to induce proper crystallization.3. If impurities are high, perform a preliminary purification step like an acid-base wash or a quick filtration through a silica plug before attempting recrystallization. |
| Poor Separation During Column Chromatography | 1. The chosen eluent system is not optimal.2. The column was overloaded with crude material.3. The column was not packed correctly (channeling). | 1. Systematically screen solvent systems using TLC. Aim for an Rf value of 0.2-0.4 for the target compound for good separation.[3]2. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 30:1.3. Ensure the silica gel is packed as a uniform, homogenous bed without any cracks or air bubbles. |
| Product Co-elutes with an Impurity | The impurity has a very similar polarity to the target compound. | 1. Switch to a different solvent system. Sometimes changing from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the elution order.2. Consider using a different stationary phase. If you are using silica, try neutral alumina, which has different selectivity.[3]3. If the impurity is not basic, an acid-base extraction prior to chromatography can remove the target pyridine compound, leaving the neutral impurity behind. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for solid crude material with moderate to high purity.
-
Solvent Selection: Use TLC to find a suitable solvent system. A good starting point is an ethyl acetate/petroleum ether or ethyl acetate/hexane mixture.[2] You are looking for a system where the compound is sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the more polar solvent (e.g., ethyl acetate) dropwise at room temperature until a slurry is formed. Heat the flask gently on a hotplate with stirring. Add the minimum amount of hot solvent needed to fully dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities (and charcoal, if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, less-polar solvent (e.g., petroleum ether) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is used for lower purity samples or for separating compounds with similar polarities.
-
TLC Analysis:
-
Dissolve a small amount of crude material in a solvent like dichloromethane.
-
Spot the solution on a TLC plate and develop it in various eluent systems (e.g., start with 10% ethyl acetate in hexane and increase polarity).
-
The ideal system will give your target compound an Rf value between 0.2 and 0.4.[3]
-
Crucial Tip: Add ~0.5% triethylamine to your eluent to prevent peak tailing.[3]
-
-
Column Packing:
-
Prepare a slurry of silica gel in the least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and use gentle pressure to pack a uniform bed. Add a thin layer of sand on top.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting with the solvent system determined by TLC.
-
Collect fractions and monitor the elution by TLC to identify which fractions contain the purified product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Section 4: Data & Visualization
Purification Method Selection Summary
| Method | Principle | Best For | Pros | Cons |
| Recrystallization | Differential solubility at varied temperatures | Solid crude product (>85% purity) | Highly scalable, cost-effective, yields very pure crystalline material. | Not suitable for oily products or for separating impurities with similar solubility. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase | Complex mixtures, oily products, or separating isomers | High resolving power, versatile for a wide range of compounds. | Can be time-consuming, requires larger solvent volumes, potential for product degradation on acidic silica.[3] |
| Acid-Base Extraction | Differential solubility in aqueous acid/base due to salt formation | Removing neutral or acidic impurities from the basic pyridine product | Fast, simple, requires minimal equipment, excellent for initial cleanup. | Not effective for removing other basic impurities. |
Purification Strategy Workflow
This diagram outlines a logical workflow for selecting the appropriate purification method based on the initial state of your crude product.
Caption: Decision workflow for purifying crude this compound.
Principle of Acid-Base Extraction
This diagram illustrates how acid-base extraction separates the basic target compound from neutral impurities.
Caption: Workflow for purification via acid-base extraction.
References
Technical Support Center: Scale-Up Synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the technical support center for the synthesis of 6-Chloro-2-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical experience.
I. Overview of Synthetic Routes
The synthesis of this compound can be approached through several pathways. The most common and industrially viable methods often involve the formylation of a substituted pyridine or the oxidation of a corresponding alcohol. A prevalent method is the Vilsmeier-Haack reaction, which utilizes an electron-rich aromatic compound, such as a substituted pyridine, and a Vilsmeier reagent to introduce a formyl group.[1][2][3] Another strategy involves the oxidation of (6-chloro-2-methylpyridin-3-yl)methanol. Each route presents unique challenges, especially during scale-up, from managing exothermic reactions to ensuring product purity.
Below is a visual representation of a common synthetic pathway.
Caption: Common synthetic routes to this compound.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the scale-up synthesis of this compound.
FAQ 1: My Vilsmeier-Haack reaction is sluggish and gives low yields. What are the likely causes and how can I optimize it?
Answer:
Slow reaction rates and low yields in a Vilsmeier-Haack formylation are common issues during scale-up. The root causes often lie in the reactivity of the substrate, the quality of reagents, and the reaction conditions.
Causality and Optimization:
-
Substrate Reactivity: The Vilsmeier reagent is a relatively weak electrophile. Therefore, the reaction works best with electron-rich aromatic or heteroaromatic compounds.[1][2] If your pyridine substrate has electron-withdrawing groups, the reaction will be significantly slower.
-
Reagent Quality: The Vilsmeier reagent is formed in situ from a substituted amide (commonly N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[3] The purity of both DMF and POCl₃ is critical. Moisture in the DMF can quench the Vilsmeier reagent, leading to lower yields.
-
Temperature Control: The formation of the Vilsmeier reagent is an exothermic process. On a larger scale, inefficient heat dissipation can lead to side reactions and decomposition of the reagent. Conversely, if the temperature is too low during the formylation step, the reaction rate will be slow.
Troubleshooting Protocol:
-
Reagent Purity Check:
-
Use freshly distilled or anhydrous grade DMF.
-
Ensure the POCl₃ is of high purity and has not been exposed to atmospheric moisture.
-
-
Controlled Reagent Addition:
-
During the formation of the Vilsmeier reagent, add POCl₃ to DMF dropwise at a low temperature (e.g., 0 °C) with vigorous stirring to manage the exotherm.
-
-
Optimize Reaction Temperature:
-
After the addition of the pyridine substrate, the reaction may need to be warmed to room temperature or even heated to drive it to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal temperature profile.
-
-
Stoichiometry:
-
Experiment with the molar ratio of the Vilsmeier reagent to the substrate. An excess of the Vilsmeier reagent may be necessary to achieve full conversion.
-
| Parameter | Lab Scale | Pilot Scale Recommendation |
| DMF Quality | Anhydrous | Freshly distilled, <0.1% water |
| POCl₃ Addition | Rapid | Slow, controlled addition |
| Temperature | Ice bath | Jacketed reactor with cooling |
| Monitoring | TLC | In-process HPLC |
FAQ 2: I'm observing significant formation of a dark, tarry byproduct during my reaction. What is it and how can I prevent it?
Answer:
The formation of dark, polymeric byproducts is a frequent challenge in pyridine chemistry, especially under acidic and/or high-temperature conditions.
Causality and Prevention:
-
Acid-Catalyzed Polymerization: Pyridine derivatives can be susceptible to polymerization in the presence of strong acids, such as those generated during the Vilsmeier-Haack reaction.
-
Overheating: Localized overheating due to poor mixing or inadequate cooling can accelerate decomposition and polymerization pathways.
-
Side Reactions: The Vilsmeier reagent can react with activated methyl groups on the pyridine ring, leading to undesired side products and subsequent polymerization.
Troubleshooting Protocol:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range identified during your optimization studies. Use a well-calibrated temperature probe and an efficient cooling system.
-
Efficient Mixing: Ensure vigorous and uniform mixing throughout the reaction vessel to prevent localized hotspots.
-
Quenching Procedure: The workup procedure is critical. Quenching the reaction mixture by pouring it onto ice and then neutralizing it with a base (e.g., sodium acetate or sodium hydroxide solution) can minimize the time the product is exposed to harsh acidic conditions.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions that may contribute to color formation.
Caption: Decision tree for troubleshooting byproduct formation.
FAQ 3: My final product is difficult to purify. What are some effective purification strategies for this compound on a larger scale?
Answer:
Purification is a significant hurdle in scaling up the synthesis of many organic compounds. For this compound, a multi-step approach is often necessary.
Purification Strategies:
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Solvent Screening: A crucial first step is to screen a variety of solvents and solvent mixtures to find a system that provides good solubility at elevated temperatures and poor solubility at room temperature or below. Common solvents for pyridine derivatives include isopropanol, ethanol, ethyl acetate, and heptane.
-
Anti-Solvent Crystallization: Dissolving the crude product in a good solvent and then adding an anti-solvent can induce crystallization.
-
-
Column Chromatography: While effective at the lab scale, traditional silica gel chromatography can be expensive and time-consuming for large quantities.
-
Flash Chromatography: Automated flash chromatography systems can handle larger quantities and are more efficient than traditional gravity columns.
-
Alternative Stationary Phases: Consider using alumina or other stationary phases if silica gel proves ineffective.
-
-
Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable option. However, pyridine derivatives can sometimes be heat-sensitive.
Recommended Protocol for Purification:
-
Initial Workup: After quenching the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. An extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) is standard.
-
Crude Product Isolation: Concentrate the organic extracts to obtain the crude product.
-
Crystallization:
-
Perform small-scale solvent screening to identify an optimal crystallization solvent or solvent system.
-
Dissolve the crude product in the minimum amount of hot solvent.
-
Allow the solution to cool slowly to promote the formation of large, pure crystals.
-
If necessary, cool further in an ice bath to maximize recovery.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Purity Analysis: Analyze the purity of the crystallized product by HPLC, GC, or NMR. If impurities remain, a second crystallization or another purification method may be required.
| Purification Method | Advantages | Disadvantages |
| Crystallization | Scalable, cost-effective | Requires suitable solvent system |
| Flash Chromatography | High resolution | Higher cost, solvent usage |
| Distillation | Good for volatile impurities | Risk of thermal decomposition |
FAQ 4: Are there any specific safety precautions I should be aware of when working with the reagents for this synthesis on a larger scale?
Answer:
Yes, several reagents used in the synthesis of this compound pose significant hazards, and the risks are amplified at a larger scale.
Key Safety Considerations:
-
Phosphorus Oxychloride (POCl₃):
-
Hazard: Highly corrosive and reacts violently with water, releasing toxic and corrosive fumes (hydrochloric acid and phosphoric acid).
-
Precautions: Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles with a face shield. Ensure a supply of an appropriate neutralizing agent is readily available.
-
-
N,N-Dimethylformamide (DMF):
-
Hazard: A potential teratogen and liver toxin. It is also readily absorbed through the skin.
-
Precautions: Use in a well-ventilated area and wear appropriate gloves (nitrile gloves may not provide sufficient protection for prolonged exposure; butyl rubber or neoprene are better choices).
-
-
Exothermic Reactions:
-
Hazard: The formation of the Vilsmeier reagent is highly exothermic. A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing a vessel rupture.
-
Precautions: Use a reactor with adequate cooling capacity. Add reagents slowly and monitor the internal temperature closely. Have a plan for emergency cooling or quenching in place.
-
Emergency Preparedness:
-
Ensure all personnel are trained on the specific hazards of the chemicals and the emergency procedures.
-
Have safety showers and eyewash stations readily accessible.
-
Keep appropriate spill kits on hand.
III. References
-
Vilsmeier-Haack Reaction - NROChemistry. Available at: --INVALID-LINK--
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Synthesis of 2-chloro-6-methylnicotinic acid - PrepChem.com. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Chemistry Steps. Available at: --INVALID-LINK--
-
Vilsmeier–Haack reaction - Wikipedia. Available at: --INVALID-LINK--
-
Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7 - Growing Science. Available at: --INVALID-LINK--
-
Improved scale-up synthesis and purification of clinical asthma candidate MIDD0301 - PMC. Available at: --INVALID-LINK--
-
Vilsmeier-Haack Reaction - Organic Chemistry Portal. Available at: --INVALID-LINK--
-
CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents. Available at: --INVALID-LINK--
-
2-CHLORO-6-METHYLNICOTINAMIDE synthesis - ChemicalBook. Available at: --INVALID-LINK--
-
Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... - Google Patents. Available at: --INVALID-LINK--
-
Synthesis of 6-methylpyridine-3-carbaldehyde | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC - NIH. Available at: --INVALID-LINK--
-
2-Chloro Nicotinaldehyde - ChemBK. Available at: --INVALID-LINK--
-
CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents. Available at: --INVALID-LINK--
-
One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities | Asian Journal of Chemistry. Available at: --INVALID-LINK--
-
Pyridine-2-carboxaldehyde as ligand: Synthesis and derivatization of carbonyl complexes. Available at: --INVALID-LINK--
-
CN101906068B - Preparation method of 2-pyridine carboxaldehyde - Google Patents. Available at: --INVALID-LINK--
-
2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem. Available at: --INVALID-LINK--
-
(PDF) Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde - ResearchGate. Available at: --INVALID-LINK--
-
176433-43-5 | 6-chloro-5-methylpyridine-3-carbaldehyde | ChemScene. Available at: --INVALID-LINK--
-
Welcome To Hyma Synthesis Pvt. Ltd. Available at: --INVALID-LINK--
-
(PDF) 2-Chloro-6-methylquinoline-3-carbaldehyde - ResearchGate. Available at: --INVALID-LINK--
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Available at: --INVALID-LINK--
-
2-Chloro-6-methylnicotinic acid | C7H6ClNO2 | CID 121724 - PubChem. Available at: --INVALID-LINK--
-
6-Chloro-2-methoxypyridine-3-carboxaldehyde 97 95652-81-6 - Sigma-Aldrich. Available at: --INVALID-LINK--
-
Asymmetric Hydrogen Atom Transfer | ACS Catalysis. Available at: --INVALID-LINK--
-
Asymmetric Hydrogen Atom Transfer - ACS Publications. Available at: --INVALID-LINK--
-
Exploring 3-Bromo-6-chloro-2-methylpyridine: A Versatile Chemical Intermediate. Available at: --INVALID-LINK--
-
(6-Chloro-3-Methylpyridin-2-yl)Methanol | 1352893-07-2 - ChemicalBook. Available at: --INVALID-LINK--
-
1352893-07-2|(6-chloro-3-methylpyridin-2-yl)methanol - BLDpharm. Available at: --INVALID-LINK--
-
Electrocatalytic oxidation of methanol by the [Ru3O(OAc) 6(py)2(CH3OH)]3+ cluster: Improving the metal-ligand electron transfer by accessing the higher oxidation states of a multicentered system - ResearchGate. Available at: --INVALID-LINK--
References
Technical Support Center: Purity Assessment of 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the technical support center for the analytical assessment of 6-Chloro-2-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) related to ensuring the purity of this important chemical intermediate.
I. Introduction to the Analytical Challenge
This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount as any impurities can have a significant impact on the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the recommended analytical methods for purity assessment, potential impurities, and troubleshooting common issues encountered during analysis.
The core of a robust purity assessment lies in the utilization of orthogonal analytical techniques to create a comprehensive purity profile. High-Performance Liquid Chromatography (HPLC) is the workhorse for quantifying non-volatile impurities, while Gas Chromatography (GC) is ideal for volatile and semi-volatile impurities. Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for structural elucidation and confirmation of both the main compound and its impurities.
II. Understanding Potential Impurities
A thorough understanding of the synthetic route is critical for identifying potential process-related impurities. A known synthetic pathway to this compound involves the reduction of 2-Chloro-6-methyl-3-pyridinecarbonitrile.[1]
Based on this synthesis, the following are potential impurities that may be present in the final product:
| Impurity Name | Structure | Origin |
| 2-Chloro-6-methyl-3-pyridinecarbonitrile |
| Unreacted starting material |
| 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
| Impurity in the starting material |
| (6-chloro-2-methylpyridin-3-yl)methanol |
| Over-reduction of the aldehyde |
III. Recommended Analytical Methods & Protocols
A multi-pronged approach using a combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
A. High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
HPLC with UV detection is the primary method for quantifying the purity of this compound and detecting non-volatile impurities. A stability-indicating method should be developed and validated to ensure that all potential degradation products and process-related impurities are adequately separated and quantified.
Proposed HPLC Method:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric acid in Water | Acidified mobile phase improves peak shape for pyridine compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 20 min | A gradient elution is necessary to separate compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic nature of the compound allows for strong UV absorbance. |
| Injection Vol. | 10 µL | |
| Diluent | Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
Experimental Protocol:
-
Standard Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the sample and dissolve in 100 mL of diluent.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Calculation: Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that of the standard.
References
preventing decomposition of 6-Chloro-2-methylpyridine-3-carbaldehyde
Welcome to the dedicated technical support guide for 6-Chloro-2-methylpyridine-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability and handling of this compound. Our goal is to ensure the integrity of your experiments by helping you mitigate potential decomposition.
Introduction: Understanding the Instability of this compound
This compound is a valuable intermediate in pharmaceutical and agrochemical synthesis. However, its chemical structure, featuring a chlorinated pyridine ring and an aldehyde functional group, renders it susceptible to several degradation pathways. Understanding these potential issues is the first step toward prevention. The primary modes of decomposition include oxidation, hydrolysis, photodegradation, and thermal decomposition. This guide will provide a detailed exploration of these pathways and practical steps to prevent them.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of decomposition in my sample of this compound?
A: Visual inspection can often provide the first clues. A pure sample should be a white to light yellow solid. Discoloration, such as the development of a darker yellow or brown hue, can indicate degradation. Other signs include a change in physical state (e.g., clumping or melting at room temperature), a noticeable change in odor, or insolubility in solvents where it was previously soluble. For more definitive evidence, analytical techniques such as NMR, HPLC, or GC-MS can be used to identify impurities and degradation products.
Q2: What is the optimal temperature for storing this compound?
A: For long-term storage, it is recommended to keep this compound at 2-8°C in a refrigerator.[1] Storing at temperatures below 25°C is crucial to maintain its integrity.[2] Avoid storing it at room temperature for extended periods, as elevated temperatures can accelerate both oxidation and potential polymerization.[3]
Q3: Is it necessary to store this compound under an inert atmosphere?
A: Yes, it is highly recommended. The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen. Storing the compound under an inert gas like nitrogen or argon will displace oxygen and significantly enhance its shelf life.[4][5] For frequent use, consider using a septum-sealed bottle to maintain the inert atmosphere after each use.
Q4: Can I dissolve the compound in water or buffered solutions for my experiments?
A: While it is slightly soluble in water, caution is advised when preparing aqueous solutions. The compound's stability is pH-dependent. Acidic or basic conditions can catalyze hydrolysis of the chloro-substituted pyridine ring or lead to other reactions involving the aldehyde group.[6][7] It is best to prepare aqueous solutions fresh for each experiment and to buffer them within a neutral pH range if possible.
Q5: My experiment is sensitive to light. Are there any special precautions I should take?
A: Absolutely. Chlorinated pyridines can be susceptible to photodegradation upon exposure to UV light.[3] It is crucial to store the solid compound and any solutions in amber vials or containers that protect from light.[8] When conducting experiments, minimize exposure to direct light sources.
Troubleshooting Guide: Identifying and Resolving Decomposition Issues
This section provides a systematic approach to troubleshooting common problems encountered during the handling and use of this compound.
Issue 1: Sample Discoloration and Impurity Peaks in Analysis
-
Possible Cause: Oxidation of the aldehyde group to a carboxylic acid. This is one of the most common degradation pathways for aldehydes and is accelerated by air and light.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure the compound is stored in a tightly sealed container, preferably under an inert atmosphere (Nitrogen or Argon), and protected from light in a cool environment (2-8°C).
-
Analytical Confirmation: Use FT-IR to look for the appearance of a broad O-H stretch characteristic of a carboxylic acid. NMR spectroscopy can also confirm the presence of the corresponding carboxylic acid impurity.
-
Purification (if necessary): If the degradation is minor, the compound can sometimes be purified by recrystallization. However, prevention is the best approach.
-
-
Preventative Measures: Always handle the compound in a well-ventilated area, minimizing its exposure to the atmosphere. For long-term storage, flushing the container with an inert gas before sealing is a robust preventative measure.
Issue 2: Reduced Yield or Formation of Unexpected Byproducts in Reactions
-
Possible Cause: Hydrolysis of the chloro group on the pyridine ring. This is particularly relevant in aqueous or protic solvents, and the rate can be influenced by pH.
-
Troubleshooting Steps:
-
Solvent Purity Check: Ensure that the solvents used are anhydrous, especially in non-aqueous reactions.
-
pH Monitoring: If working in an aqueous medium, monitor and control the pH. Extreme pH values should be avoided unless required by the reaction conditions.
-
Reaction Time and Temperature: Minimize reaction times and use the lowest effective temperature to reduce the likelihood of hydrolytic side reactions.
-
-
Preventative Measures: When possible, opt for anhydrous solvents. If water is necessary, use freshly prepared buffered solutions and conduct the reaction as quickly as possible.
Issue 3: Inconsistent Results and Loss of Potency Over Time
-
Possible Cause: Photodegradation. Exposure to UV light can induce complex degradation pathways, leading to a mixture of byproducts and a decrease in the concentration of the active compound.
-
Troubleshooting Steps:
-
Review Handling Procedures: Assess how the compound and its solutions are handled in the lab. Are they routinely exposed to sunlight or strong artificial light?
-
Use of Protective Glassware: Switch to amber or foil-wrapped glassware for all experiments and storage.
-
-
Preventative Measures: Implement a strict light-protection policy for this compound at all stages of its use, from storage to final experimental setup.
Issue 4: Compound appears viscous or has solidified
-
Possible Cause: Polymerization. Aldehydes can undergo polymerization, which can be catalyzed by acidic or basic impurities. This is often observed as a change in the physical state of the compound.
-
Troubleshooting Steps:
-
Check for Contaminants: Ensure that storage containers and handling tools are clean and free from acidic or basic residues.
-
Avoid High Temperatures: Elevated temperatures can promote polymerization.
-
-
Preventative Measures: Store the compound in a clean, dry environment at the recommended low temperature.
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Upon Receipt: Inspect the container for any damage. The compound should be a white to light yellow solid.
-
Storage Container: Store in the original, tightly sealed container. If transferring to a new container, use an amber glass vial with a PTFE-lined cap.
-
Atmosphere: For optimal stability, flush the container with a gentle stream of dry nitrogen or argon before sealing. For frequent access, a Sure/Seal™ type system is recommended.
-
Temperature: Store in a refrigerator at 2-8°C.
-
Light: Protect from all sources of light by using amber containers and storing in a dark location.
-
Handling:
-
Work in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
When weighing and transferring the solid, minimize the time it is exposed to the open air.
-
For preparing solutions, add the solid to the solvent and seal the container promptly.
-
Protocol 2: Preparation of a Stock Solution
-
Solvent Selection: Choose a high-purity, anhydrous solvent appropriate for your experiment (e.g., anhydrous DMSO, DMF, or chlorinated solvents).
-
Degassing the Solvent (Optional but Recommended): To remove dissolved oxygen, sparge the solvent with dry nitrogen or argon for 15-20 minutes.
-
Weighing: Quickly and accurately weigh the required amount of this compound in a clean, dry vial.
-
Dissolution: Add the degassed solvent to the vial containing the compound.
-
Mixing: Gently swirl or sonicate the vial until the solid is completely dissolved.
-
Storage of Stock Solution: Store the stock solution in a tightly sealed amber vial at 2-8°C. For extended storage, flush the headspace of the vial with an inert gas. It is best practice to prepare fresh solutions and use them promptly.
Visualizing Decomposition Pathways and Prevention
To better understand the chemical transformations that can lead to the degradation of this compound, the following diagrams illustrate the primary decomposition pathways and the recommended preventative workflow.
References
- 1. chemscene.com [chemscene.com]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 4. Atmosphere controlled. Preserving wine and oil by avoiding chemical preservatives [ghidimetalli.it]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ossila.com [ossila.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 6-Chloro-2-methylpyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure in organic chemistry.[1] For pyridine derivatives, which are prevalent in pharmaceuticals, ¹H NMR provides invaluable information about the substitution pattern on the aromatic ring.[1] The chemical shifts (δ), coupling constants (J), and signal multiplicities act as fingerprints, allowing for precise structural assignment.
The target molecule, 6-chloro-2-methylpyridine-3-carbaldehyde, possesses a distinct substitution pattern that gives rise to a well-resolved ¹H NMR spectrum. Understanding the influence of the chloro, methyl, and carbaldehyde groups on the pyridine ring protons is key to its characterization.
Analysis of the ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound exhibits three distinct signals in the aromatic and aldehyde regions, in addition to the methyl proton signal. The interpretation of these signals is as follows:
-
Aldehyde Proton (-CHO): A singlet appearing at approximately 10.3 ppm . This significant downfield shift is characteristic of aldehyde protons, which are strongly deshielded by the electronegative oxygen atom and the anisotropic effect of the carbonyl group.
-
Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring appear as doublets in the aromatic region.
-
H-4: This proton is expected to resonate further downfield, around 8.1 ppm , due to the deshielding effects of the adjacent electron-withdrawing aldehyde group at C-3 and the nitrogen atom in the ring. It appears as a doublet due to coupling with H-5.
-
H-5: This proton resonates upfield relative to H-4, typically around 7.5 ppm . It also appears as a doublet due to coupling with H-4. The ortho coupling constant (³J) between H-4 and H-5 is typically in the range of 8-9 Hz.
-
-
Methyl Protons (-CH₃): A singlet for the methyl protons is observed in the upfield region, around 2.7 ppm . The chemical shift is influenced by its position on the pyridine ring.
The workflow for the structural elucidation of such pyridine derivatives using NMR is a systematic process.
Caption: Workflow for NMR-based structural analysis.
Comparative Analysis with Structurally Related Pyridine Derivatives
To fully appreciate the substituent effects on the ¹H NMR spectrum, it is instructive to compare the data for this compound with that of simpler, related molecules.
| Compound | H-2 | H-3 | H-4 | H-5 | H-6 | -CH₃ | -CHO |
| Pyridine | ~8.6 (d) | ~7.3 (t) | ~7.7 (t) | ~7.3 (t) | ~8.6 (d) | - | - |
| 2-Methylpyridine | - | ~7.1 (d) | ~7.6 (t) | ~7.1 (d) | ~8.5 (d) | ~2.5 (s) | - |
| 6-Chloropyridine-3-carbaldehyde | ~8.9 (d) | - | ~8.2 (dd) | ~7.6 (d) | - | - | ~10.4 (s) |
| This compound | - | - | ~8.1 (d) | ~7.5 (d) | - | ~2.7 (s) | ~10.3 (s) |
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of Pyridine Derivatives. (Note: Approximate values are provided for comparison; actual shifts can vary with solvent and concentration).
Key Observations from the Comparison:
-
Effect of the Aldehyde Group: The introduction of the electron-withdrawing aldehyde group at the 3-position in 6-chloropyridine-3-carbaldehyde causes a significant downfield shift of the adjacent H-2 and H-4 protons.
-
Effect of the Chloro Group: The chloro group at the 6-position generally leads to a downfield shift of the adjacent protons, although its effect is less pronounced than that of the aldehyde group.
-
Effect of the Methyl Group: The electron-donating methyl group at the 2-position in 2-methylpyridine causes an upfield shift of the ring protons compared to pyridine.[2] In the target molecule, this effect counteracts the deshielding influence of the other substituents to some extent.
The interplay of these electronic effects from the different substituents determines the final chemical shifts observed in the ¹H NMR spectrum of this compound.
Caption: Influence of substituents on proton chemical shifts.
Experimental Protocol: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum of this compound for structural verification.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of deuterated solvent (CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to an NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform, phasing the spectrum, and performing baseline correction.
-
Data Analysis: Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm). Integrate the signals and determine the chemical shifts, coupling constants, and multiplicities of all peaks.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its unambiguous identification. The characteristic chemical shifts and coupling patterns of the aldehyde and aromatic protons, along with the singlet from the methyl group, provide a unique spectral signature. By comparing its spectrum with those of related pyridine derivatives, a deeper understanding of substituent effects on the electronic environment of the pyridine ring can be achieved. This guide provides the necessary framework for researchers to confidently interpret the ¹H NMR spectrum of this important synthetic intermediate.
References
Primary Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
An In-Depth Technical Guide to the Mass Spectrometry Analysis of 6-Chloro-2-methylpyridine-3-carbaldehyde: A Comparative Approach
In the landscape of pharmaceutical and agrochemical development, the structural and analytical characterization of heterocyclic intermediates is of paramount importance. This compound, a substituted pyridine, serves as a versatile building block in the synthesis of a wide array of biologically active molecules.[1] Its precise identification and quantification are critical for ensuring the quality, efficacy, and safety of final products. Mass spectrometry stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.
This guide provides a comprehensive examination of the mass spectrometric analysis of this compound. Authored from the perspective of a Senior Application Scientist, it moves beyond a simple recitation of protocols to explain the causality behind experimental choices. We will explore a primary analytical method, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI), in detail, from sample preparation to data interpretation. Furthermore, we will objectively compare this established technique with a powerful alternative, Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI), providing the supporting data and rationale necessary for researchers to select the optimal method for their specific application.
For a compound like this compound, which is a relatively small, volatile, and thermally stable molecule, GC-MS with EI is a robust and highly informative analytical choice.[2][3] The 70 eV electron impact is a hard ionization technique that reproducibly fragments the molecule, creating a unique mass spectrum that serves as a chemical fingerprint for confident identification.
Experimental Protocol: GC-MS Analysis
This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
1. Sample Preparation: The primary goal of sample preparation is to create a clean, dilute sample in a volatile solvent suitable for GC injection. This minimizes matrix effects and prevents contamination of the instrument.[4][5]
-
Step 1.1 - Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a high-purity volatile solvent such as dichloromethane or methanol to create a 1 mg/mL stock solution.
-
Step 1.2 - Working Solution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the low ppm range (e.g., 1-10 µg/mL).[3] Overly concentrated samples can lead to poor mass resolution and instrument contamination.[6]
-
Step 1.3 - Filtration: If any particulate matter is visible, filter the working solution through a 0.22 µm syringe filter to prevent blockage of the GC inlet.[6]
2. Instrumentation and Parameters: The following parameters are a robust starting point and may be optimized for specific instrumentation.
| Parameter | Setting | Rationale |
| GC System | ||
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte without thermal degradation. |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Injection Volume | 1 µL | A standard volume for capillary GC columns. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Ensures reproducible retention times. |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (e.g., DB-5ms or equivalent) | A versatile, non-polar column suitable for a wide range of semi-volatile organic compounds. |
| Oven Program | Initial: 60°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature ramp effectively separates the analyte from any residual solvent or impurities. |
| MS System | ||
| Ion Source | Electron Ionization (EI) | The standard hard ionization technique for GC-MS, providing reproducible fragmentation.[2] |
| Ionization Energy | 70 eV | The industry standard energy that provides extensive, reproducible fragmentation and allows for library matching. |
| Source Temperature | 230 °C | Prevents condensation of the analyte within the ion source. |
| Mass Range | m/z 40-250 | A range that covers the molecular ion and all expected significant fragments. |
| Scan Speed | 2 scans/sec | Provides sufficient data points across the chromatographic peak for accurate spectral deconvolution. |
Workflow Visualization
Caption: A flowchart of the GC-MS analysis process.
Data Analysis and Interpretation
The molecular formula for this compound is C₇H₆ClNO.[7] Its monoisotopic mass is 155.01 Da.[7]
Expected Mass Spectrum:
-
Molecular Ion (M⁺˙): A crucial peak will appear at m/z 155. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), an M+2 peak at m/z 157 with roughly one-third the intensity of the M⁺˙ peak is expected. This isotopic pattern is a key diagnostic feature for chlorine-containing compounds.
-
Key Fragmentation Patterns: The fragmentation of substituted pyridines and aldehydes follows predictable pathways.[8][9][10]
-
Loss of a Hydrogen Radical (M-1): A peak at m/z 154 may arise from the loss of the aldehydic hydrogen, forming a stable acylium ion.
-
Loss of the Aldehyde Group (M-29): Cleavage of the C-CHO bond results in the loss of a formyl radical (•CHO), yielding a significant peak at m/z 126.
-
Loss of a Chlorine Radical (M-35): A peak at m/z 120 corresponding to the loss of the chlorine atom can be observed.
-
Pyridine Ring Fission: Pyridine rings can fragment via the loss of HCN (27 Da).[11] For instance, the m/z 126 fragment could lose HCN to produce a fragment at m/z 99.
-
Summary of Expected Ions:
| m/z Value | Proposed Fragment | Formula | Notes |
| 157 | [M+2]⁺˙ | C₇H₆³⁷ClNO | Isotope peak, confirms presence of Chlorine. |
| 155 | [M]⁺˙ (Molecular Ion) | C₇H₆³⁵ClNO | Confirms molecular weight. |
| 154 | [M-H]⁺ | C₇H₅ClNO | Loss of aldehydic hydrogen. |
| 126 | [M-CHO]⁺ | C₆H₅ClN | Loss of the formyl radical. |
| 120 | [M-Cl]⁺ | C₇H₆NO | Loss of the chlorine radical. |
| 99 | [M-CHO-HCN]⁺ | C₅H₄N | Subsequent loss of HCN from the m/z 126 fragment. |
Proposed Fragmentation Pathway
Caption: Key fragmentation steps for the analyte under EI.
Alternative Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
While GC-MS is ideal for volatile compounds, LC-MS is a powerful alternative, particularly for analyzing samples in complex biological or aqueous matrices, or for compounds that are thermally labile.[4][5] ESI is a soft ionization technique that typically results in minimal fragmentation, primarily forming a protonated molecule, [M+H]⁺.[12]
Experimental Protocol: LC-MS Analysis
1. Sample Preparation:
-
Step 1.1 - Solution: Dissolve the sample in a solvent mixture compatible with the LC mobile phase, such as 50:50 acetonitrile:water.
-
Step 1.2 - Acidification: Add a small amount of acid (e.g., 0.1% formic acid) to the sample and mobile phase. This promotes protonation of the pyridine nitrogen, enhancing ionization efficiency in positive ion mode ESI.
2. Instrumentation and Parameters:
| Parameter | Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 mm x 50 mm, 1.8 µm particle size | A standard reversed-phase column for separating small organic molecules. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase. |
| Gradient | 5% B to 95% B over 5 minutes | A standard gradient to elute the compound with good peak shape. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| MS System | ||
| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar, non-volatile compounds.[12] |
| Polarity | Positive | The pyridine nitrogen is basic and readily accepts a proton. |
| Primary Ion | [M+H]⁺ (m/z 156) | The expected protonated molecule. |
| MS/MS | Collision-Induced Dissociation (CID) | Required to induce fragmentation for structural confirmation. |
Comparison Guide: GC-MS (EI) vs. LC-MS (ESI)
The choice between GC-MS and LC-MS depends fundamentally on the analyte's properties and the research question.
| Feature | GC-MS with Electron Ionization (EI) | LC-MS with Electrospray Ionization (ESI) |
| Analyte Requirement | Volatile and thermally stable.[2] | Soluble in liquid mobile phase; suitable for non-volatile or thermally labile compounds.[5] |
| Ionization Principle | Hard Ionization: High-energy electron beam.[10] | Soft Ionization: High voltage spray creates charged droplets.[12] |
| Primary Ion Observed | Molecular Ion (M⁺˙) at m/z 155. | Protonated Molecule ([M+H]⁺) at m/z 156. |
| Fragmentation | Extensive and reproducible fragmentation in the source. | Minimal in-source fragmentation; MS/MS (CID) required to induce fragmentation. |
| Structural Information | Rich structural data from a predictable fragmentation pattern. Excellent for library matching. | Molecular weight confirmed by primary ion. Structural data requires targeted MS/MS experiments. |
| Advantages | Highly reproducible spectra, extensive libraries for identification, robust and cost-effective. | High sensitivity, suitable for complex matrices, applicable to a wider range of compounds. |
| Disadvantages | Limited to volatile/thermally stable compounds, potential for thermal degradation. | Less reproducible fragmentation, matrix effects can cause ion suppression, fewer standardized libraries. |
Conclusion
Both GC-MS with Electron Ionization and LC-MS with Electrospray Ionization are powerful techniques for the analysis of this compound.
-
GC-MS (EI) should be the method of choice for routine identification, purity assessment, and structural confirmation of the pure compound. Its highly reproducible fragmentation provides a rich, distinctive fingerprint that is ideal for library-based identification.
-
LC-MS (ESI) excels in applications requiring higher sensitivity or when the analyte is present in a complex matrix, such as in pharmacokinetic or metabolic studies. While it requires an extra step (MS/MS) to elicit structural information, its ability to generate a strong protonated molecular ion makes it superior for quantification and analysis of less volatile derivatives.
Ultimately, the selection of the analytical technique is a strategic decision. By understanding the fundamental principles, strengths, and limitations of each method as detailed in this guide, researchers, scientists, and drug development professionals can make informed choices to generate accurate, reliable, and meaningful data in their work with this important heterocyclic building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. organomation.com [organomation.com]
- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 7. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 12. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
Comparative Reactivity Analysis of 6-Chloro-2-methylpyridine-3-carbaldehyde in Key Organic Transformations
An In-Depth Technical Guide:
Introduction
Heterocyclic aldehydes are foundational building blocks in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors.[1][2] Their unique electronic properties and versatile reactivity allow for the construction of diverse molecular architectures.[3] Among these, 6-Chloro-2-methylpyridine-3-carbaldehyde stands out as a particularly interesting substrate. Its structure combines the electron-deficient nature of a pyridine ring with the reactivity of an aldehyde, further modulated by chloro and methyl substituents.
This guide provides an in-depth comparison of the reactivity of this compound against other representative aldehydes. We will explore its performance in fundamental organic reactions, supported by mechanistic insights and detailed experimental protocols, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility.
Electronic and Steric Profile: The Source of Reactivity
The reactivity of an aldehyde is fundamentally governed by the electrophilicity of its carbonyl carbon. In this compound, this is dictated by a combination of inductive and resonance effects from its substituents.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is highly electronegative, exerting a powerful electron-withdrawing effect (a -I inductive and -M resonance effect). This significantly reduces the electron density of the entire ring system compared to benzene, making the attached carbonyl carbon more electrophilic.[4][5][6]
-
Positional Effects: The aldehyde group is at the 3-position. While the nitrogen's electron-withdrawing resonance effect is most pronounced at the 2- and 4-positions, its strong inductive effect is still felt at position 3, increasing the carbonyl's electrophilicity.[6][7]
-
Chloro Substituent: The chlorine atom at the 6-position is strongly electron-withdrawing via induction (-I effect), further pulling electron density from the ring and, consequently, from the carbonyl carbon.[8] This enhances its susceptibility to nucleophilic attack.
-
Methyl Substituent: Conversely, the methyl group at the 2-position is weakly electron-donating (+I effect), which slightly counteracts the electron-withdrawing forces.[9] It also introduces steric hindrance near the aldehyde, which can influence the approach of bulky reagents.
Collectively, these features render the carbonyl carbon of this compound significantly more electrophilic than that of benzaldehyde or other electron-rich aromatic aldehydes, suggesting a heightened reactivity in nucleophilic addition and related reactions.
Comparative Reactivity in Nucleophilic Addition: The Case of Hydride Reduction
Nucleophilic addition is the archetypal reaction of aldehydes and ketones.[10][11][12] The reaction proceeds via the attack of a nucleophile on the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.[13]
The enhanced electrophilicity of this compound, compared to less electron-poor aldehydes, facilitates a more rapid nucleophilic attack. This is because the greater partial positive charge on its carbonyl carbon provides a stronger driving force for the reaction.[14]
References
- 1. The Chemistry of Aldehydes and Ketones in the Synthesis of Heterocycles - Historical Reactions with a New and Green Per… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. iitchemistry.quora.com [iitchemistry.quora.com]
- 5. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Chapter 19 – Aldehydes and Ketones: Nucleophilic Addition Reactions Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]
Navigating the Synthetic Landscape: A Comparative Guide to Alternatives for 6-Chloro-2-methylpyridine-3-carbaldehyde
In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and agrochemical development, the selection of building blocks is a critical determinant of success. 6-Chloro-2-methylpyridine-3-carbaldehyde, a versatile trifunctional scaffold, has emerged as a valuable intermediate. Its unique arrangement of a reactive aldehyde, a nucleophilic substitution-prone chloro group, and a directing methyl group offers a multitude of synthetic possibilities. However, reliance on a single reagent can stifle innovation and present logistical challenges. This guide provides a comprehensive comparison of viable alternatives to this compound, offering researchers the insights needed to make informed decisions for their specific synthetic strategies. We will delve into the nuances of reactivity, accessibility, and application, supported by experimental data and detailed protocols.
The Core Scaffold: Understanding this compound
The reactivity of this compound is dictated by its distinct functional groups. The aldehyde at the 3-position is a prime site for nucleophilic attack and condensation reactions. The chlorine atom at the 6-position, activated by the electron-withdrawing nature of the pyridine ring, is a good leaving group for nucleophilic aromatic substitution (SNAr) and a handle for cross-coupling reactions. The methyl group at the 2-position influences the electronic properties of the ring and can sterically direct incoming reagents.
A common and efficient method for the synthesis of this and related compounds is the Vilsmeier-Haack reaction. This formylation of an appropriate precursor, often a substituted pyridine, provides direct access to the desired aldehyde functionality.
Alternative Reagents: A Structural and Reactivity Comparison
The exploration of alternative reagents can be systematically approached by considering structural modifications to the parent molecule. We will examine variations at the 6-position (the halogen), the 2-position (the methyl group), and the introduction of other functionalities.
I. Modulation of the 6-Position: The Halogen Effect
The nature of the halogen at the 6-position significantly impacts the reagent's performance in cross-coupling and nucleophilic substitution reactions.
-
6-Bromo-2-methylpyridine-3-carbaldehyde: This analog is a common alternative, often exhibiting higher reactivity in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. The carbon-bromine bond is generally more susceptible to oxidative addition to the palladium catalyst than the carbon-chlorine bond, often leading to milder reaction conditions and higher yields.
-
6-Fluoro-2-methylpyridine-3-carbaldehyde: In contrast to its heavier halogen counterparts, the fluoro-substituted analog is generally less reactive in traditional cross-coupling reactions. However, the high electronegativity of fluorine can enhance the electrophilicity of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution.
Comparative Reactivity in Suzuki-Miyaura Coupling:
While a direct head-to-head comparison under identical conditions is scarce in the literature, the general principles of palladium-catalyzed cross-coupling reactions suggest the following reactivity trend: I > Br > Cl >> F. This is primarily attributed to the bond dissociation energies of the carbon-halogen bond.
Table 1: Comparison of 6-Halo-2-methylpyridine-3-carbaldehyde Analogs
| Feature | 6-Chloro- | 6-Bromo- | 6-Fluoro- |
| Reactivity in Cross-Coupling | Good | Excellent | Poor |
| Reactivity in SNAr | Moderate | Moderate | Good |
| Availability | Commercially available | Commercially available | Less common |
| Cost | Generally lower | Higher than chloro | Higher than chloro/bromo |
II. The Influence of the 2-Position: Steric and Electronic Effects
The methyl group at the 2-position is not merely a spectator. Its presence influences the regioselectivity of reactions and the overall electronic nature of the pyridine ring.
-
6-Chloro-pyridine-3-carbaldehyde (lacking the 2-methyl group): This analog offers a less sterically hindered environment around the nitrogen and the 3-position. This can be advantageous in reactions where steric bulk is a limiting factor. However, the absence of the electron-donating methyl group can render the pyridine ring more electron-deficient, potentially altering its reactivity profile.
-
2,6-Dimethylpyridine-3-carbaldehyde: The replacement of the chloro group with a second methyl group dramatically changes the molecule's reactivity. The absence of a leaving group at the 6-position precludes its use in cross-coupling and SNAr reactions at that site. However, the increased electron density from two methyl groups can enhance the nucleophilicity of the pyridine nitrogen. The synthesis of 2,6-dimethylpyridine itself is well-established, often starting from ethyl acetoacetate.
Table 2: Comparison of Analogs with Variations at the 2- and 6-Positions
| Feature | 6-Chloro-2-methyl- | 6-Chloro- (no methyl) | 2,6-Dimethyl- |
| Cross-Coupling at C6 | Yes | Yes | No |
| SNAr at C6 | Yes | Yes | No |
| Steric Hindrance at N/C3 | Moderate | Lower | Higher |
| Ring Electron Density | Lower | Lower | Higher |
III. Beyond Halogens: Introducing Other Functional Groups at the 6-Position
Replacing the halogen with other functionalities opens up new avenues for synthetic transformations.
-
6-Methoxy-2-methylpyridine-3-carbaldehyde: The methoxy group is a strong electron-donating group, which can influence the reactivity of the pyridine ring. While not a typical leaving group for cross-coupling, the methoxy group can be cleaved under certain conditions to reveal a hydroxyl group, providing another point for functionalization.
-
6-(Methylthio)-2-methylpyridine-3-carbaldehyde: The methylthio group can be a versatile handle. It can be oxidized to sulfoxides and sulfones, which are good leaving groups in nucleophilic substitution reactions. Furthermore, the sulfur atom can participate in various catalytic cycles.
Experimental Protocols
To provide a practical context for the application of these reagents, detailed experimental protocols for key transformations are provided below.
Protocol 1: Vilsmeier-Haack Formylation for the Synthesis of Substituted Pyridine-3-carbaldehydes
This protocol provides a general procedure for the synthesis of the core aldehyde scaffold.
dot
Navigating the Synthetic Landscape of Chloro-Methyl-Pyridine-3-Carbaldehydes: A Comparative Guide for Researchers
In the intricate world of medicinal chemistry and drug development, the selection of the right building block is a critical decision that can significantly influence the trajectory of a research program. Substituted pyridines, in particular, are privileged scaffolds found in numerous blockbuster drugs. Among these, chloro-methyl-pyridine-3-carbaldehydes offer a versatile platform for the synthesis of diverse molecular architectures. However, the seemingly subtle variation in the placement of the chloro and methyl substituents on the pyridine ring can have a profound impact on the molecule's reactivity, physicochemical properties, and ultimately, its utility in a synthetic workflow.
Physicochemical and Spectroscopic Characterization: A Head-to-Head Comparison
The judicious selection of a starting material often hinges on its physical properties and the ease of its characterization. The following table summarizes the key physicochemical and identifying information for the selected compounds.
| Property | 2-Chloro-6-methylpyridine-3-carbaldehyde | 6-Chloropyridine-3-carbaldehyde | 6-Chloro-5-methylpyridine-3-carbaldehyde | 6-Chloro-2-methoxypyridine-3-carboxaldehyde |
| CAS Number | 91591-69-4[1][2][3] | 23100-12-1[4][5] | 176433-43-5[6] | 95652-81-6 |
| Molecular Formula | C₇H₆ClNO[1][2] | C₆H₄ClNO[4][5] | C₇H₆ClNO[6] | C₇H₆ClNO₂ |
| Molecular Weight | 155.58 g/mol [1][2] | 141.56 g/mol [4] | 155.58 g/mol [6] | 171.58 g/mol |
| Melting Point | Not available | 77-83 °C[4] | Not available | 78-81 °C |
| Boiling Point | 252 °C[3] | Not available | Not available | Not available |
| Appearance | Not available | Purple solid[4] | Not available | Solid |
Understanding the Isomeric Landscape: A Structural Overview
The positioning of the chloro and methyl groups on the pyridine ring dictates the electronic and steric environment of the aldehyde functional group, which in turn governs its reactivity in subsequent chemical transformations.
References
- 1. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appretech.com [appretech.com]
- 3. 2-Chloro-6-methylpyridine-3-carbaldehyde | 91591-69-4 | RDA59169 [biosynth.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
A Comparative Crystallographic and Spectroscopic Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde and Its Derivatives
This guide provides a comprehensive technical comparison of 6-Chloro-2-methylpyridine-3-carbaldehyde and its structural isomers and derivatives. In the dynamic field of drug discovery and materials science, a deep understanding of molecular structure is paramount to predicting and tuning chemical behavior. While a definitive single-crystal X-ray structure for this compound is not publicly available at the time of this publication, this guide offers a comparative analysis based on available spectroscopic data, the crystal structure of a related pyridine-carbaldehyde derivative, and established synthesis methodologies. This approach provides valuable insights into the structural nuances of this important class of compounds.
Introduction: The Significance of Substituted Pyridine Carbaldehydes
Substituted pyridine carbaldehydes are pivotal building blocks in medicinal chemistry and materials science. The strategic placement of electron-withdrawing and electron-donating groups on the pyridine ring, coupled with the reactive aldehyde functionality, allows for the synthesis of a diverse array of complex molecules. This compound, with its chloro, methyl, and carbaldehyde substituents, presents a unique electronic and steric profile, making it a valuable synthon for generating novel chemical entities. This guide aims to elucidate the structural characteristics of this molecule through comparison with its isomers and derivatives for which more extensive structural data is available.
Synthesis and Crystallization Strategies
The synthesis of substituted pyridine-3-carbaldehydes can be achieved through various established methods. A common and effective approach is the Vilsmeier-Haack reaction, which allows for the formylation of activated aromatic and heteroaromatic rings.[1]
General Synthesis Protocol for Chloro-substituted Pyridine/Quinoline Carbaldehydes
The following protocol is a generalized procedure based on the synthesis of 2-chloroquinoline-3-carbaldehydes, which can be adapted for pyridine-based systems.[1]
Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), cool dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with continuous stirring. This exothermic reaction forms the Vilsmeier reagent.
-
Substrate Addition: Once the Vilsmeier reagent is formed, add the corresponding substituted acetophenone oxime portion-wise to the reaction mixture.
-
Reaction: Heat the reaction mixture at a controlled temperature (e.g., 60°C) for several hours (typically 12-18 hours) to ensure complete conversion.
-
Work-up: After the reaction is complete, carefully pour the mixture into ice-cold water to quench the reaction.
-
Isolation: The resulting precipitate, the chloro-substituted carbaldehyde, can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethyl acetate to yield the purified product.[1]
Causality of Experimental Choices: The Vilsmeier-Haack reaction is chosen for its efficacy in formylating electron-rich heterocyclic systems. The use of an oxime derivative of an acetophenone is a common strategy to direct the formylation to the desired position and facilitate the subsequent cyclization and formation of the chloro-quinoline/pyridine carbaldehyde. The low-temperature addition of POCl₃ to DMF is crucial for controlling the exothermic reaction and ensuring the stable formation of the Vilsmeier reagent.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is a critical yet often challenging step.
Experimental Protocol: Single Crystal Growth
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate, or a mixture with a less polar solvent like hexane).
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a loosely covered vial. This gradual increase in concentration can promote the formation of well-ordered crystals.
-
Vapor Diffusion: Alternatively, place the vial containing the dissolved compound inside a larger sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution can induce crystallization.
Comparative Structural Analysis
In the absence of a crystal structure for this compound, we will compare its known properties with those of its isomer, 2-Chloro-6-methylpyridine-3-carbaldehyde, and a structurally characterized derivative, 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate.[2]
Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₇H₆ClNO | 155.58 | N/A |
| 2-Chloro-6-methylpyridine-3-carbaldehyde | C₇H₆ClNO | 155.58 | 91591-69-4[3][4] |
| 6-Chloropyridine-3-carbaldehyde | C₆H₄ClNO | 141.55 | 23100-12-1[5] |
Table 1: Physicochemical properties of this compound and related compounds.
Spectroscopic Data Comparison
Spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable information about the functional groups and the chemical environment of the atoms within a molecule. For a series of 6-substituted-2-chloroquinoline-3-carbaldehydes, characteristic IR peaks for the aldehyde C=O stretch are observed in the range of 1636-1713 cm⁻¹, and the aldehyde proton signal in the ¹H NMR spectrum appears between δ 10.57 and 11.13 ppm.[1] It is expected that this compound would exhibit similar characteristic spectroscopic features.
X-ray Crystal Structure of a Related Derivative
The crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate provides insights into the potential conformation of the pyridine carbaldehyde moiety.[2] In this structure, there is a slight twist between the pyridine ring and the thiosemicarbazone side chain, with a dihedral angle of 6.96 (5)°.[2] The imine and pyridine nitrogen atoms are in a syn conformation, which is stabilized by an intramolecular N—H···N hydrogen bond.[2] This preference for a near-planar conformation is a key feature that can be extrapolated to other pyridine carbaldehyde derivatives.
| Crystal Data for 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate | |
| Chemical Formula | C₉H₁₂N₄S·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.4493 (3) |
| b (Å) | 13.6989 (3) |
| c (Å) | 8.0235 (3) |
| β (°) | 102.816 (3) |
| Volume (ų) | 1119.90 (6) |
Table 2: Crystallographic data for a related pyridine carbaldehyde derivative.[2]
Visualization of Key Concepts
Molecular Structure
Caption: Molecular structure of this compound.
Synthetic Workflow
Caption: Generalized workflow for the synthesis of chloro-substituted pyridine-3-carbaldehydes.
Conclusion and Future Outlook
This guide has provided a comparative overview of this compound, leveraging available data for its isomers and a structurally characterized derivative. While the absence of a definitive crystal structure for the title compound limits a direct analysis of its solid-state conformation and packing, the synthesis protocols and spectroscopic comparisons presented herein offer valuable insights for researchers working with this class of molecules.
The elucidation of the single-crystal X-ray structure of this compound remains a key objective. Such a study would provide definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for the rational design of new pharmaceuticals and functional materials. Future work should focus on the synthesis of high-purity material and a systematic screening of crystallization conditions to obtain single crystals suitable for X-ray diffraction analysis.
References
- 1. ijsr.net [ijsr.net]
- 2. Crystal structure of 3-methylpyridine-2-carbaldehyde 4-methylthiosemicarbazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. appretech.com [appretech.com]
- 5. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Substituted Pyridine Carbaldehydes: A Comparative Study
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Chemistry
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous natural products and FDA-approved drugs.[1][2][3] Among the vast landscape of pyridine-based compounds, substituted pyridine carbaldehydes stand out as exceptionally versatile intermediates. Their unique chemical architecture, featuring a reactive aldehyde group appended to an electron-deficient aromatic ring, makes them indispensable building blocks for synthesizing complex molecules with diverse biological activities.[4][5][6]
This guide provides an in-depth comparative analysis of the three primary isomers—2-formylpyridine, 3-formylpyridine, and 4-formylpyridine—and their substituted analogues. We will move beyond simple facts to explore the causality behind their synthesis, reactivity, and physicochemical properties. By understanding how the position of the formyl group and the nature of ring substituents dictate molecular behavior, researchers can make more informed decisions in experimental design, from organic synthesis to the development of novel therapeutics.
I. A Comparative Analysis of Synthetic Methodologies
The synthesis of substituted pyridine carbaldehydes can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, the desired substitution pattern, and the tolerance of other functional groups on the pyridine ring. Most syntheses rely on established reactions like the condensation of carbonyl compounds or various cycloaddition reactions.[7][8]
Key Synthetic Strategies
-
Oxidation of Methylpyridines (Picolines): This is a classic and direct approach where the corresponding methyl-substituted pyridine is oxidized. Selenium dioxide (SeO₂) is a frequently employed reagent for this transformation, particularly for generating pyridine-2-carboxaldehydes from substituted 2-picolines.[9][10] This method is advantageous when the substituted picoline is readily available. However, the toxicity of selenium compounds necessitates careful handling and purification.[11]
-
Reduction of Carboxylic Acid Derivatives: Pyridine carboxylic acids (nicotinic acids) or their corresponding acyl chlorides can be reduced to the aldehyde.[9] This route offers an alternative when the carboxylic acid is the more accessible starting material.
-
Palladium-Catalyzed Carbonylation: Modern cross-coupling techniques provide a powerful method for installing the formyl group. The carbonylation of bromopyridines or pyridine triflates using carbon monoxide and a suitable palladium catalyst is an efficient way to produce a range of pyridine and quinoline carboxaldehydes.[12] This approach is valued for its functional group tolerance and broad substrate scope.
-
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto an activated aromatic ring. For instance, a carbaldehyde group can be introduced at the 3-position of a 2-substituted imidazo[1,2-a]pyridine ring system.[13]
Experimental Protocol: Synthesis of 3-Amino-4-methylpyridine-2-carboxaldehyde
This protocol is adapted from a method used to generate precursors for potent antitumor agents, demonstrating the oxidation of a nitropicoline followed by reduction.[10] The causality behind this multi-step process lies in the need to introduce the aldehyde and amino groups sequentially, as direct amination might be complicated by the presence of the reactive aldehyde.
Step 1: Oxidation of 4-methyl-3-nitropyridine-2-picoline
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitro-2-picoline (10 mmol) in 100 mL of dioxane.
-
Reagent Addition: Add selenium dioxide (12 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approximately 101°C) and maintain for 6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, filter the mixture to remove the black selenium precipitate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude aldehyde by column chromatography on silica gel to yield 4-methyl-3-nitropyridine-2-carboxaldehyde.
Step 2: Reduction of the Nitro Group
-
Setup: Dissolve the purified nitro-aldehyde (8 mmol) in 80 mL of ethanol in a hydrogenation vessel.
-
Catalyst Addition: Add a catalytic amount of Palladium on Carbon (10% Pd/C).
-
Reaction: Subject the mixture to hydrogenation (H₂ gas, 50 psi) at room temperature for 4 hours or until TLC indicates complete consumption of the starting material.
-
Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Final Product: Evaporate the solvent under reduced pressure to obtain 3-amino-4-methylpyridine-2-carboxaldehyde. The product should be characterized by NMR and mass spectrometry.
II. Comparative Reactivity: The Influence of Isomerism and Substitution
The electronic structure of the pyridine ring profoundly influences the reactivity of the attached carbonyl group.[14] The nitrogen heteroatom acts as an electron-withdrawing group, rendering the carbonyl carbon more electrophilic than in benzaldehyde. This effect is modulated by the position of the formyl group and the presence of other substituents.
Positional Isomerism and Reactivity
Theoretical and experimental studies have established a general order of reactivity for nucleophilic addition to the unsubstituted isomers.[14]
-
Reactivity Order (Neutral Conditions): 4-formylpyridine > 2-formylpyridine > 3-formylpyridine.
-
Causality: The electron-withdrawing effect of the nitrogen is most strongly felt at the C2 and C4 positions (para and ortho) via resonance. The C4 position experiences the strongest pull, making 4-formylpyridine the most reactive towards nucleophiles. The 3-formylpyridine is least reactive as the nitrogen's influence is primarily inductive at the C3 (meta) position.
-
-
Effect of Protonation: When the pyridine nitrogen is protonated (in acidic media), the electron-withdrawing effect is dramatically enhanced. This changes the reactivity order.
-
Reactivity Order (Acidic Conditions): 2-formylpyridine > 4-formylpyridine > 3-formylpyridine.
-
Causality: In the protonated state, the proximity of the positive charge on the nitrogen to the C2 position makes the 2-formylpyridine isomer the most electrophilic.[14]
-
Influence of Ring Substituents
The reactivity can be further tuned by adding substituents to the ring:
-
Electron-Withdrawing Groups (EWGs) like -NO₂ or -Cl increase the electrophilicity of the carbonyl carbon, thus increasing the rate of nucleophilic attack.
-
Electron-Donating Groups (EDGs) like -NH₂ or -OCH₃ decrease the electrophilicity of the carbonyl, slowing down nucleophilic addition.
This principle is crucial in drug design. For example, the formation of thiosemicarbazones, a key reaction in creating potent anticancer agents, is highly dependent on the electrophilicity of the parent aldehyde.[10][15]
| Compound | Position of CHO | Substituent | Relative Reactivity to Nucleophiles | Rationale |
| 4-Formylpyridine | 4 | None | High | Strong resonance-based electron withdrawal by ring nitrogen.[14] |
| 2-Formylpyridine | 2 | None | Medium-High | Significant electron withdrawal, slightly offset by proximity to nitrogen lone pair.[14] |
| 3-Formylpyridine | 3 | None | Low | Weaker inductive electron withdrawal by ring nitrogen.[14][16] |
| 5-Nitro-2-formylpyridine | 2 | 5-Nitro (EWG) | Very High | Combined electron-withdrawing effects of the nitro group and the ring nitrogen.[10] |
| 3-Amino-2-formylpyridine | 2 | 3-Amino (EDG) | Medium | Electron-donating amino group partially counteracts the ring's electron withdrawal.[10] |
III. Physicochemical and Spectroscopic Characterization
Substituents not only alter reactivity but also leave distinct fingerprints on the physicochemical and spectroscopic properties of the molecules.
Spectroscopic Signatures
A comparative analysis of spectroscopic data is essential for structural confirmation.
| Property | 2-Formylpyridine | 3-Formylpyridine | 4-Formylpyridine | Notes & Causality |
| ¹H NMR (Aldehyde-H, δ) | ~10.1 ppm | ~10.1 ppm | ~10.1 ppm | The aldehyde proton is a singlet, typically found around 10 ppm. Its exact shift is sensitive to substituents and solvent.[17][18] |
| ¹³C NMR (Carbonyl-C, δ) | ~193 ppm | ~192 ppm | ~192 ppm | The carbonyl carbon resonance is highly deshielded. EWGs will shift it further downfield.[15][19] |
| IR (ν C=O, cm⁻¹) | ~1700-1710 cm⁻¹ | ~1700-1710 cm⁻¹ | ~1700-1710 cm⁻¹ | The C=O stretching frequency is characteristic. Conjugation and electron-donating groups can lower this frequency.[15][19][20] |
| pKa | - | - | 4.72 | The pKa of 4-formylpyridine has been determined experimentally.[21] The aldehyde group is electron-withdrawing, making the pyridine nitrogen less basic than pyridine itself. |
IV. Applications in Drug Discovery: From Building Block to Bioactive Molecule
Substituted pyridine carbaldehydes are rarely the final therapeutic product; rather, they are critical precursors to highly active molecules. Their aldehyde functionality provides a synthetic handle for elaboration, most notably through condensation reactions to form imines (Schiff bases) and thiosemicarbazones.[22]
-
Anticancer Agents: Thiosemicarbazones derived from substituted pyridine-2-carbaldehydes have shown remarkable antitumor activity.[23] Studies have revealed critical structure-activity relationships (SAR). For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone and its 4-methyl analogue were found to be the most active compounds against L1210 leukemia in mice, highlighting the importance of the amino group at the C3 position.[10]
-
Antifungal and Antibacterial Agents: Pyridine carboxamides, synthesized from pyridine carbaldehydes, have been identified as potential succinate dehydrogenase (SDH) inhibitors for antifungal applications.[24] Furthermore, various pyridine derivatives exhibit a broad range of antibacterial activities, tackling the growing problem of multidrug-resistant pathogens.[25]
-
Anti-inflammatory Agents: Comparative studies have shown that pyridine derivatives can be potent anti-inflammatory agents by inhibiting the production of nitric oxide (NO) and downregulating the expression of inflammatory cytokines like TNF-α and IL-6.[26]
Conclusion
Substituted pyridine carbaldehydes are far more than simple reagents; they are enabling scaffolds in the landscape of modern chemical and pharmaceutical research. This guide has demonstrated that a deep understanding of the interplay between isomeric position and substituent effects is paramount. The reactivity of the crucial aldehyde handle can be precisely tuned—enhanced by electron-withdrawing groups and attenuated by electron-donating ones. This knowledge allows scientists to rationally design synthetic routes and predict the behavior of these molecules in complex chemical transformations. From the synthesis of antitumor thiosemicarbazones to novel antifungal agents, the comparative principles outlined here provide a foundational logic for leveraging these privileged structures to develop the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review on the Medicinal Importance of Pyridine Derivatives, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 3. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 4. tandfonline.com [tandfonline.com]
- 5. scispace.com [scispace.com]
- 6. nbinno.com [nbinno.com]
- 7. baranlab.org [baranlab.org]
- 8. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. CN101906068A - Preparation method of 2-pyridine carboxaldehyde - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Reactivity of Imidazole‐ and Pyridine‐Carboxaldehydes for Gem‐Diol and Hemiacetal Generation: Theoretical and Experimental Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Pyridine-3-carbaldehyde - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. Computational Study of 3-Pyridine Carboxaldehyde – Material Science Research India [materialsciencejournal.org]
- 21. Pyridine-4-carbaldehyde - Wikipedia [en.wikipedia.org]
- 22. Pyridine-2-carbaldehyde - Wikipedia [en.wikipedia.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Multi-Pronged Spectroscopic Approach to Validate the Structure of 6-Chloro-2-methylpyridine-3-carbaldehyde
A Senior Application Scientist's Guide to Unambiguous Molecular Characterization
In the landscape of pharmaceutical and materials science research, the precise structure of synthetic intermediates is not merely an academic detail—it is the bedrock of reproducible, reliable, and safe development. 6-Chloro-2-methylpyridine-3-carbaldehyde is a versatile heterocyclic building block, pivotal in the synthesis of a range of target molecules. Its utility, however, is entirely dependent on its structural integrity. An isomeric impurity or a misidentified functional group can derail a multi-stage synthesis, leading to significant losses in time and resources.
This guide provides a comprehensive framework for the structural validation of this compound. We move beyond a simple presentation of data, offering a comparative analysis grounded in the fundamental principles of spectroscopy. By dissecting the molecule into its constituent parts—a substituted pyridine ring, a chloro group, a methyl group, and an aldehyde—we will predict the expected spectral features and compare them against experimental data. This multi-technique approach (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) creates a self-validating system, ensuring the highest degree of confidence in the compound's identity.
The Logic of Spectroscopic Validation: A Convergent Workflow
No single spectroscopic technique provides a complete structural picture. Instead, we employ a battery of methods, each offering a unique piece of the puzzle. The power of this approach lies in the convergence of data: the molecular formula suggested by mass spectrometry must be supported by the carbon and proton counts from NMR, and the functional groups identified by IR spectroscopy must correlate with the chemical environments observed in the NMR spectra.
A Comparative Guide to the Biological Activity of 6-Chloro-2-methylpyridine-3-carbaldehyde Analogs
Introduction: The Pyridine Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of medicinal chemistry.[1][2] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a "privileged scaffold" found in a vast array of natural products, pharmaceuticals, and agrochemicals.[3][4] From vitamins like niacin to FDA-approved drugs, the pyridine nucleus is integral to molecules exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3]
6-Chloro-2-methylpyridine-3-carbaldehyde represents a versatile synthetic intermediate. The chlorine atom at the 6-position, the methyl group at the 2-position, and the reactive carbaldehyde group at the 3-position offer multiple sites for chemical modification. This allows for the systematic development of analog libraries to explore structure-activity relationships (SAR) and optimize therapeutic potential. While literature on the specific biological profile of the parent compound is sparse, its true value lies in its role as a building block for novel therapeutic agents. Analogs derived from this core structure have demonstrated significant potential across several key areas of pharmacology.
This guide provides a comparative analysis of the biological activities of various analogs derived from the this compound framework. We will delve into their antimicrobial, anticancer, and anti-inflammatory properties, supported by experimental data, and provide detailed protocols for key biological assays to empower researchers in their drug development endeavors.
Comparative Analysis of Biological Activities
The functional versatility of the this compound scaffold allows for the generation of derivatives with diverse and potent biological effects. The primary point of modification is the carbaldehyde group, which readily undergoes condensation reactions to form Schiff bases, hydrazones, and other complex heterocyclic systems.
Antimicrobial Activity
The rise of multidrug-resistant (MDR) pathogens necessitates the urgent discovery of new antimicrobial agents.[3] Pyridine derivatives have emerged as a promising class of compounds to address this challenge, with many synthesized analogs showing potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][5]
The antimicrobial efficacy of these analogs is often attributed to their ability to interact with bacterial cell walls or inhibit essential microbial enzymes.[3] For instance, the formation of Schiff base derivatives by reacting the carbaldehyde group with various amines can significantly enhance antimicrobial potency. Studies on structurally similar 2-amino-4-chloropyridine derivatives have shown that substitutions on the aromatic ring of the aldehyde portion can modulate activity against a range of microorganisms.[6]
Experimental Data Summary: Antimicrobial Activity
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative pyridine analogs against various microbial strains. Lower MIC values indicate higher potency.
| Compound Class | Analog/Complex | S. aureus (MIC, mg/mL) | B. cereus (MIC, mg/mL) | E. coli (MIC, mg/mL) | C. albicans (MIC/MMC, mg/mL) | Reference |
| Pyridine-based Ru(II) Complexes | Complex C5 | 0.63 | 0.63 | 0.63 | - | [7] |
| Complex C8 | - | - | - | 0.31 | [7] | |
| Pyridine-Thiadiazole Hybrids | General Finding | Good activity (up to 95.1% inhibition) | Good activity | Good activity | Not Specified | [3] |
| Pyridine-Sulfonamides | Compounds 41-43 | Significant Activity | Significant Activity | Significant Activity | Significant Activity (2 fungal pathogens) | [3] |
Causality Behind Experimental Design: The micro-well dilution method is the gold standard for determining MIC.[7] It provides a quantitative measure of a compound's ability to inhibit microbial growth, allowing for direct comparison between analogs. The inclusion of both Gram-positive (S. aureus, B. cereus) and Gram-negative (E. coli) bacteria, along with a fungal pathogen (C. albicans), ensures a broad-spectrum assessment of antimicrobial activity.
Anticancer Activity
The pyridine scaffold is present in numerous established and experimental anticancer drugs.[4] Its derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and induction of apoptosis.[4][8][9] Modifications to the core pyridine structure can drastically alter cytotoxicity and selectivity against different cancer cell lines.[8][10]
For example, pyridine-urea derivatives have demonstrated potent anti-proliferative activity against breast cancer (MCF-7) cells, with some analogs showing significantly lower IC₅₀ values than the standard chemotherapeutic drug Doxorubicin.[11] The mechanism for some of these compounds involves the inhibition of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11] Structure-activity relationship studies have revealed that the type and position of substituents are critical; for instance, the presence of methoxy (-OMe) or hydroxyl (-OH) groups can enhance antiproliferative activity, whereas bulky groups or halogens may decrease it.[1][2]
Experimental Data Summary: In Vitro Cytotoxicity
The table below presents the half-maximal inhibitory concentration (IC₅₀) values for various pyridine analogs against a panel of human cancer cell lines.
| Compound Class | Analog | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-Ureas | Compound 8e | MCF-7 (Breast) | 0.22 | [11] |
| Compound 8n | MCF-7 (Breast) | 1.88 | [11] | |
| Doxorubicin (Control) | MCF-7 (Breast) | 1.93 | [11] | |
| 2-Methoxypyridine-3-carbonitriles | Compound 5d | HepG2 (Liver) | ~1-5 | [12] |
| Compound 5g | DU145 (Prostate) | ~1-5 | [12] | |
| Compound 5h | MBA-MB-231 (Breast) | ~1-5 | [12] | |
| Pyridine Thiosemicarbazones | Compound 8 | L1210 Leukemia | 1.3 | [13] |
| Compound 17 | L1210 Leukemia | 1.0 | [13] |
Self-Validating System: The MTT assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By comparing the color intensity of treated cells to untreated controls, the assay provides a reliable and quantifiable measure of cytotoxicity (IC₅₀).
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and many non-steroidal anti-inflammatory drugs (NSAIDs) target the cyclooxygenase (COX) enzymes. Pyrimidine and pyridine derivatives have been investigated as potent anti-inflammatory agents, often functioning through the inhibition of COX-1 and COX-2.[14][15]
Studies on pyridine carbothioamide and 3-hydroxy-pyridine-4-one analogs have demonstrated significant anti-inflammatory effects in both in vitro and in vivo models.[16][17] For example, in the carrageenan-induced rat paw edema model, a standard test for acute inflammation, certain pyridine derivatives showed edema inhibition comparable to or greater than the standard drug indomethacin.[17] The mechanism is often linked to the inhibition of inflammatory mediators, with molecular docking studies suggesting favorable binding to the active sites of COX enzymes.[16]
Experimental Data Summary: Anti-inflammatory Effects
| Compound Class | Analog | Assay | Result | Reference |
| 3-Hydroxy Pyridine-4-ones | Compound A (20 mg/kg) | Carrageenan-induced paw edema | 67% inhibition | [17] |
| Compound C (200 mg/kg) | Carrageenan-induced paw edema | 58% inhibition | [17] | |
| Indomethacin (10 mg/kg) | Carrageenan-induced paw edema | 60% inhibition | [17] | |
| Pyridine Carbothioamides | Compound R6 | In vitro COX inhibition | IC₅₀ = 10.25 µM | [16] |
| Compound R4 | In vivo (CFA model) | Most potent activity | [16] | |
| Imidazo[1,2-a]pyridines | Compound 5 | In vitro COX inhibition | Preferentially inhibited COX-2 | [14] |
Structure-Activity Relationship (SAR) and Molecular Design
The collective data allows for the formulation of key SAR insights. The biological activity of this compound analogs is highly dependent on the nature of the substituents attached, particularly those derived from the carbaldehyde group.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. alliedacademies.org [alliedacademies.org]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Comparative Guide to 6-Chloro-2-methylpyridine-3-carbaldehyde: Theoretical vs. Experimental Properties
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's properties is paramount. This guide provides an in-depth technical comparison of the theoretical and experimental characteristics of 6-Chloro-2-methylpyridine-3-carbaldehyde, a key building block in the synthesis of novel therapeutics. Due to the limited availability of public experimental data for this compound, this guide will leverage high-quality computed data for its isomer, 2-Chloro-6-methylpyridine-3-carbaldehyde, as a theoretical benchmark. This will be compared against the known experimental properties of a closely related and commercially available alternative, 6-Chloropyridine-3-carbaldehyde, to provide a robust framework for researchers.
Introduction to this compound and Its Significance
Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous approved drugs. The unique electronic properties of the pyridine ring, combined with the reactivity imparted by substituents, make these heterocycles invaluable scaffolds. This compound, with its chloro, methyl, and carbaldehyde functionalities, presents multiple reaction sites for diversification, making it a highly attractive starting material for the synthesis of compound libraries in drug discovery campaigns. The aldehyde group can undergo a myriad of transformations, including reductive amination and Wittig reactions, while the chloro substituent is amenable to nucleophilic aromatic substitution and cross-coupling reactions.
Comparative Analysis of Physicochemical Properties
A direct comparison of the theoretical and experimental properties is crucial for validating computational models and for practical laboratory applications, such as predicting solubility and designing purification strategies. In the absence of specific experimental data for this compound, we present the computed properties for its isomer, 2-Chloro-6-methylpyridine-3-carbaldehyde, alongside the experimental data for 6-Chloropyridine-3-carbaldehyde.
| Property | 2-Chloro-6-methylpyridine-3-carbaldehyde (Isomer of Target - Theoretical) | 6-Chloropyridine-3-carbaldehyde (Alternative - Experimental) |
| Molecular Formula | C₇H₆ClNO[1] | C₆H₄ClNO[2] |
| Molecular Weight | 155.58 g/mol [1] | 141.55 g/mol [2] |
| Melting Point | Not available | 81 - 83 °C |
| Boiling Point | Not available | Not available |
| LogP | 1.7[1] | 1.2[2] |
| Hydrogen Bond Donors | 0[3] | 0[2] |
| Hydrogen Bond Acceptors | 2[3] | 2[2] |
| Topological Polar Surface Area (TPSA) | 29.96 Ų[3] | 30 Ų[2] |
Note: The theoretical data for 2-Chloro-6-methylpyridine-3-carbaldehyde is sourced from PubChem computations.[1] The experimental data for 6-Chloropyridine-3-carbaldehyde is from commercial supplier information.
Proposed Synthesis of this compound: An Experimental Protocol
While a specific, validated synthesis for this compound is not readily found in peer-reviewed literature, a plausible and robust synthetic route can be designed based on established methodologies for the formylation of substituted pyridines. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation.[4][5]
Experimental Workflow: Vilsmeier-Haack Formylation
Caption: Proposed synthetic workflow for this compound via the Vilsmeier-Haack reaction.
Detailed Step-by-Step Methodology:
Causality Behind Experimental Choices: The Vilsmeier-Haack reaction is chosen for its reliability in formylating electron-rich aromatic and heteroaromatic rings. The use of phosphorus oxychloride and dimethylformamide generates the electrophilic Vilsmeier reagent in situ, which then attacks the pyridine ring. The position of formylation is directed by the electronic effects of the existing substituents.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous dimethylformamide (DMF, 3 equivalents).
-
Formation of the Vilsmeier Reagent: Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at this temperature for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Addition of the Substrate: Dissolve 2-Chloro-6-methylpyridine (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The crude product may precipitate out of the solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validating System: The purity and identity of the synthesized this compound should be confirmed by a suite of analytical techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. The obtained experimental data should then be compared with the theoretically predicted spectra.
Spectroscopic Characterization: A Comparative Outlook
The following is a predictive analysis of the key spectroscopic features of this compound, contrasted with the known data for related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl and aldehyde protons. The aromatic protons on the pyridine ring will appear as doublets or doublets of doublets in the range of δ 7.0-8.5 ppm. The aldehyde proton will be a singlet significantly downfield, typically between δ 9.5-10.5 ppm. The methyl protons will appear as a singlet further upfield, likely around δ 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aldehyde carbonyl carbon (around δ 190 ppm), the aromatic carbons (δ 120-160 ppm), and the methyl carbon (around δ 20-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present. A strong absorption band between 1690-1715 cm⁻¹ is characteristic of the C=O stretch of the aldehyde. The C-Cl stretching vibration will likely appear in the fingerprint region, between 600-800 cm⁻¹. Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, and C=C and C=N stretching vibrations of the pyridine ring will be in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (155.58 g/mol for the chloro-methyl-pyridine-carbaldehyde isomer). A characteristic isotopic pattern for the presence of one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) will be a key diagnostic feature.
Comparison with an Alternative: 2-Chloro-6-methylpyridine-3-carbaldehyde
For researchers considering alternatives, 2-Chloro-6-methylpyridine-3-carbaldehyde (CAS 91591-69-4) is a commercially available isomer.[1]
Caption: Structural relationship between the target compound and its commercially available isomer.
Key Differences and Considerations:
-
Reactivity: The position of the electron-withdrawing chloro and aldehyde groups relative to the nitrogen atom and the methyl group will influence the reactivity of the pyridine ring towards nucleophilic and electrophilic attack. The 6-chloro isomer may exhibit different regioselectivity in subsequent reactions compared to the 2-chloro isomer.
-
Synthetic Accessibility: The availability of starting materials and the yields of the formylation reaction may differ between the two isomers.
-
Biological Activity: The spatial arrangement of the functional groups is critical for molecular recognition by biological targets. Therefore, the two isomers are expected to have distinct pharmacological profiles.
Conclusion and Future Outlook
This guide provides a comprehensive, albeit partially theoretical, comparison of this compound. While the lack of extensive experimental data necessitates a comparative approach with its isomer and other related compounds, the provided synthetic protocol and predicted spectroscopic data offer a solid foundation for researchers to synthesize and characterize this valuable building block. The principles of synthetic chemistry and spectroscopic analysis outlined herein serve as a self-validating framework for any experimental undertaking. As research in this area progresses, the availability of experimental data will undoubtedly refine our understanding of this and other similarly substituted pyridines, paving the way for the development of new and improved therapeutics.
References
- 1. 2-Chloro-6-methylpyridine-3-carbaldehyde | C7H6ClNO | CID 13849139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridine-3-carbaldehyde | C6H4ClNO | CID 2764053 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. US5708180A - Process for the preparation of 2-halogenopyridinealdehydes and novel 2-halogenopyridinealdehydes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Chloro-2-methylpyridine-3-carbaldehyde
Immediate Safety and Hazard Assessment
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from structurally related compounds, 6-Chloro-2-methylpyridine-3-carbaldehyde should be presumed to be harmful if swallowed, in contact with skin, or if inhaled, and is expected to cause skin and eye irritation.[1][2]
Core Immediate Actions & Spill Response
In the event of a spill, immediate and decisive action is critical to mitigate exposure and prevent environmental contamination.
-
Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation. For any operation involving this compound, work should be conducted within a certified chemical fume hood.[3][4]
-
Don Appropriate PPE: Before addressing the spill, all personnel must be equipped with the correct Personal Protective Equipment (PPE).
-
Contain the Spill: For liquid spills, use an inert, non-combustible absorbent material such as vermiculite, sand, or earth to contain the substance.
-
Collect and Package Waste: Carefully collect the absorbed material and any contaminated soil or items into a designated, sealable, and properly labeled hazardous waste container.[3][4]
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: In case of exposure, wash the affected skin area with copious amounts of water and seek immediate medical attention. For eye contact, flush with water for at least 15 minutes and consult a physician.[5]
Quantitative Data Summary: Hazard Profile of Analogous Compounds
To provide a clear and concise overview of the potential hazards, the following table summarizes the hazard classifications for similar chlorinated pyridine compounds. This data should be used to inform your risk assessment and handling procedures for this compound.
| Hazard Classification | Description | Precautionary Measures |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][2] | Avoid all direct contact and inhalation by using appropriate PPE and working in a well-ventilated fume hood. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Wear chemically resistant gloves (e.g., nitrile, neoprene) and a lab coat. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Wear safety glasses with side shields or chemical splash goggles. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[1][2] | Use in a well-ventilated area or under a chemical fume hood to prevent inhalation of dust or vapors. |
| Environmental Hazards | Should not be released into the environment.[3] | Prevent entry into drains and waterways. All waste must be collected for proper disposal. |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must adhere to all local, state, and federal regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Waste Identification and Segregation
-
Categorization: Due to its chemical structure, this compound is classified as a halogenated organic compound. All waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be treated as hazardous waste.
-
Segregation: Do not mix this waste stream with other incompatible waste types, such as strong acids, bases, or oxidizing agents, to prevent potentially hazardous reactions.[3][4] Store it in a dedicated and clearly labeled container.
Waste Collection and Container Management
-
Container Selection: Use a chemically compatible, leak-proof container with a secure, screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or chemical formulas)
-
An indication of the hazards (e.g., "Toxic," "Irritant")
-
The accumulation start date (the date the first drop of waste is added)
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste. This is crucial to prevent the release of harmful vapors.
Storage of Hazardous Waste
-
Location: Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area. This area should be away from general laboratory traffic and incompatible materials.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Final Disposal
-
Professional Disposal Service: The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.
-
Regulatory Compliance: Ensure that all documentation and procedures for the transfer of hazardous waste are completed in accordance with EPA and Department of Transportation (DOT) regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
Comprehensive Handling Guide: Personal Protective Equipment for 6-Chloro-2-methylpyridine-3-carbaldehyde
This guide provides essential safety and logistical information for the handling and disposal of 6-Chloro-2-methylpyridine-3-carbaldehyde. As a Senior Application Scientist, my objective is to synthesize technical data with field-proven practices to ensure your team can operate safely and effectively. The protocols herein are designed to be self-validating systems, emphasizing the causality behind each safety measure to build a foundational culture of safety.
Hazard Assessment and Risk Profile
This compound is a substituted pyridine derivative. While a specific, comprehensive toxicological profile for this exact molecule is not widely published, its structure allows us to infer a robust hazard assessment based on its constituent functional groups: a chlorinated pyridine ring and an aldehyde group.
-
Chlorinated Pyridine Moiety : Pyridine and its derivatives are known to be toxic, with potential for absorption through the skin, and may affect the central nervous system, liver, and kidneys.[1][2][3] The presence of a chlorine atom designates this compound as a chlorinated organic, which requires special consideration for disposal to prevent the formation of hazardous byproducts like hydrogen chloride or dioxins during incineration.[4][5]
-
Aldehyde Functional Group : Aldehydes as a class can be irritants and sensitizers to the skin, eyes, and respiratory tract.[6][7]
Based on analogous compounds, the primary routes of exposure and associated risks are dermal (skin contact), ocular (eye contact), and inhalation.[8][9]
| Anticipated Hazard | GHS Classification (Inferred) | Primary Risk and Rationale |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | Pyridine derivatives are often harmful if swallowed, inhaled, or absorbed through the skin.[3][8][9] Systemic toxicity is a significant concern. |
| Skin Corrosion/Irritation | Category 2 | Aldehydes and pyridines can cause skin irritation upon contact.[8][9] Prolonged contact may lead to more severe effects.[10] |
| Serious Eye Damage/Irritation | Category 2A or 1 | Direct contact with powders or solutions can cause serious eye irritation or damage.[8][9] |
| Respiratory Irritation/Sensitization | STOT SE 3 | Inhalation of dust or vapors may irritate the respiratory tract.[8][9] Some aldehydes are known sensitizers. |
Engineering Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Its effectiveness is predicated on robust engineering and administrative controls.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. valencia-fl.safecollegessds.com [valencia-fl.safecollegessds.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. tandfonline.com [tandfonline.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. cdc.gov [cdc.gov]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

